O-(2-Nitrobenzyl)-L-tyrosine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCEARMIBXBOJ-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride, a photocleavable, or "caged," amino acid derivative. This compound is a powerful tool for spatiotemporal control of biological processes, enabling researchers to initiate protein activity with high precision using light.
Core Mechanism of Action: Photocleavage of the 2-Nitrobenzyl Group
This compound functions by masking the hydroxyl group of the L-tyrosine side chain with a photolabile 2-nitrobenzyl protecting group. This "caged" form of tyrosine is biologically inactive. Upon irradiation with UV light, typically around 300-350 nm, the 2-nitrobenzyl group is cleaved, releasing the native L-tyrosine and 2-nitrosobenzaldehyde as a byproduct. This uncaging process restores the biological activity of the tyrosine residue, allowing for the light-induced activation of peptides and proteins into which it has been incorporated.
The photocleavage reaction proceeds via a Norrish Type II mechanism. The process is initiated by the absorption of a photon by the 2-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This forms a transient aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the free tyrosine. The half-life of the intermediate during this photolysis is remarkably short, on the order of microseconds, allowing for rapid activation of biological systems.[1]
References
Photocaged Tyrosine: A Technical Guide to Spatiotemporal Control of Biological Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocaged tyrosine is a powerful tool in chemical biology and drug development, offering precise spatiotemporal control over protein function and cellular signaling pathways. This chemically modified amino acid incorporates a photolabile "caging" group on the hydroxyl moiety of the tyrosine side chain, rendering it functionally inert. Upon irradiation with light of a specific wavelength, typically in the UV or near-UV range, the caging group is cleaved, rapidly restoring the natural structure and function of the tyrosine residue. This ability to trigger protein activity on demand allows researchers to investigate complex biological processes with unprecedented precision.
This in-depth technical guide provides a comprehensive overview of the core applications of photocaged tyrosine, including quantitative data on its photochemical properties, detailed experimental protocols for its incorporation into proteins, and its use in dissecting signaling pathways.
Core Applications of Photocaged Tyrosine
The versatility of photocaged tyrosine has led to its application in a wide array of research areas:
-
Optical Control of Protein Function: By replacing a critical tyrosine residue with its photocaged counterpart, the activity of an enzyme or protein can be switched on with light. This has been successfully demonstrated for enzymes like firefly luciferase and TEV protease.[1]
-
Photocontrol of Tyrosine Phosphorylation and Signal Transduction: Tyrosine phosphorylation is a key event in many signaling cascades. Photocaging a specific tyrosine residue on a signaling protein, such as Tyr701 on STAT1, allows for the light-induced activation of downstream signaling pathways like the JAK/STAT pathway.
-
Synthesis of Caged Peptides: Bioactive peptides, such as neuropeptide Y, can be synthesized with a photocaged tyrosine to control their interaction with receptors.[2] This enables the study of receptor activation and downstream signaling with high temporal resolution.
-
Spatiotemporal Control of Protein Labeling: Photocaged tyrosine has been incorporated into protein tags like the SNAP-tag to enable light-activated labeling of proteins in living cells, allowing for precise visualization of protein localization and dynamics.
-
Light-Activated Gene Editing: The activity of enzymes involved in gene editing, such as Cre recombinase, can be controlled by photocaging a key tyrosine residue in their active site. This allows for precise, light-induced gene modifications in specific cells or tissues.
Quantitative Data: Photochemical Properties of Photocaged Tyrosines
The choice of a photocaging group is critical as it determines the wavelength of light required for uncaging, the efficiency of the process (quantum yield), and the potential for off-target effects. The o-nitrobenzyl (ONB) group is one of the most commonly used caging moieties for tyrosine. Newer generation caging groups, such as the nitropiperonyl group, offer improved photochemical properties.[1]
| Photocaged Tyrosine Derivative | Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Key Features and Applications |
| O-(o-nitrobenzyl)-L-tyrosine (ONBY) | o-nitrobenzyl | ~365 | ~0.01 - 0.1 | Widely used for photocaging proteins and peptides for in vitro and in cellulo studies.[3] |
| O-(4,5-dimethoxy-2-nitrobenzyl)-L-tyrosine (DMNB-Y) | 4,5-dimethoxy-2-nitrobenzyl | ~365 | ~0.1 | Higher quantum yield than ONBY, leading to more efficient uncaging. |
| O-(6-nitropiperonyl)-L-tyrosine (NPY) | 6-nitropiperonyl | ~365 | >0.1 | Offers a good compromise between incorporation efficiency and photoactivation properties.[1] |
| Coumarin-caged tyrosine | Coumarin | ~405 | Varies | Allows for uncaging with visible light, reducing potential phototoxicity. |
Experimental Protocols
Genetic Incorporation of Photocaged Tyrosine into a Target Protein in Mammalian Cells
This protocol describes the site-specific incorporation of O-(o-nitrobenzyl)-L-tyrosine (ONBY) into a target protein in HEK293 cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.
Materials:
-
HEK293T cells
-
Plasmid encoding the target protein with an in-frame amber codon (TAG) at the desired tyrosine position
-
Plasmid encoding the engineered ONBY-specific pyrrolysyl-tRNA synthetase (ONBYRS) and its corresponding tRNA (pylT)
-
O-(o-nitrobenzyl)-L-tyrosine (ONBY)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
UV light source (e.g., 365 nm LED)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the plasmid encoding the target protein and the ONBYRS/pylT plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Addition of Photocaged Tyrosine:
-
Immediately after transfection, replace the medium with fresh medium containing 1 mM ONBY.
-
-
Protein Expression:
-
Incubate the cells for 48-72 hours to allow for expression of the target protein containing the photocaged tyrosine.
-
-
Photouncaging:
-
Wash the cells with PBS.
-
Expose the cells to UV light (e.g., 365 nm) for a predetermined amount of time to uncage the tyrosine residue. The optimal exposure time should be determined empirically.
-
-
Analysis:
-
Lyse the cells and analyze the activation of the target protein or downstream signaling events using appropriate biochemical assays (e.g., Western blotting for phosphorylation, functional enzyme assays).
-
Solid-Phase Peptide Synthesis of a Caged Peptide
This protocol outlines the manual solid-phase synthesis of a peptide containing a photocaged tyrosine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Activate the desired Fmoc-amino acid (or N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Signaling Pathway Diagrams
JAK/STAT Signaling Pathway Modulated by Photocaged STAT1
Photocaging Tyr701 of STAT1 prevents its phosphorylation by JAKs, thereby inhibiting its dimerization and nuclear translocation. Upon light-induced uncaging, Tyr701 becomes accessible for phosphorylation, allowing the signaling cascade to proceed.
General Workflow for Studying GPCR Signaling with Photocaged Ligands
Photocaged ligands can be used to study G-protein coupled receptor (GPCR) signaling with high temporal control. The caged ligand is inactive and does not bind to the GPCR. Upon photolysis, the active ligand is released and can bind to the GPCR, initiating downstream signaling cascades.
Applications in Drug Development
The ability to control protein function with light has significant implications for drug discovery and development:
-
Target Validation: Photocaged inhibitors or activators can be used to probe the function of a potential drug target in a specific cellular context and at a precise time, helping to validate its role in a disease process.
-
High-Throughput Screening: Light-activated compounds can be used in high-throughput screening assays to identify new drug candidates. By controlling the timing of compound activation, it is possible to reduce false positives and negatives.
-
Photodynamic Therapy: While not directly using photocaged tyrosine, the principles of light activation are central to photodynamic therapy. Future developments could involve photocaged pro-drugs that are activated specifically at the tumor site, reducing systemic toxicity.
-
Studying Drug-Target Interactions: Photocaged versions of drugs can be used to study the kinetics of drug binding and unbinding from their targets in real-time.
Conclusion
Photocaged tyrosine is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to provide spatiotemporal control over protein function and signaling pathways opens up new avenues for understanding complex biological systems and for developing novel therapeutic strategies. As new photocaging groups with improved properties are developed, the applications of this technology are expected to expand even further.
References
- 1. Genetic Encoding of Photocaged Tyrosines with Improved Light-Activation Properties for the Optical Control of Protease Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Principle of ortho-Nitrobenzyl Group Photolability
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core principles governing the photolability of the ortho-nitrobenzyl (oNB) group, a cornerstone of photoremovable protecting group (PPG) chemistry. Its utility in providing spatial and temporal control over the release of active molecules has made it an indispensable tool in fields ranging from chemical biology to materials science and targeted drug delivery.
The Core Principle: Photochemical Cleavage Mechanism
The photolability of the o-nitrobenzyl group is predicated on a light-induced intramolecular rearrangement, generally described as a Norrish Type II reaction.[1] Upon absorption of UV light, typically in the 300-365 nm range, the nitro group is promoted to an excited state.[1][2] This initiates a cascade of events leading to the cleavage of the benzylic C-O, C-N, or other C-X bond, liberating the protected molecule.
The key steps of the mechanism are:
-
Photoexcitation: The process begins with the absorption of a photon by the o-nitrobenzyl chromophore, promoting the nitro group to an excited triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[3] This forms a diradical species.[1]
-
Formation of the aci-Nitro Intermediate: The diradical rapidly rearranges to form a transient, cyclic species known as an aci-nitro intermediate.[1][4][5][6] This intermediate is a key branching point in the reaction pathway.
-
Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement. This process typically involves the formation of a five-membered ring before it decomposes, releasing the caged substrate (e.g., an alcohol, amine, or carboxylic acid).[1]
-
Byproduct Formation: The cleavage process yields the deprotected, active molecule along with an o-nitrosobenzaldehyde (or a related ketone) byproduct.[1]
This mechanism allows for the precise, light-triggered release of a wide array of functional groups, including phosphates, carboxylates, carbamates, and alcohols.[1]
Caption: The photochemical cleavage pathway of an o-nitrobenzyl protecting group.
Factors Influencing Photolysis Efficiency
The efficiency and rate of photocleavage are not constant; they are influenced by a combination of structural modifications to the oNB cage and environmental factors. Understanding these relationships is critical for designing effective photoresponsive systems.
Structural Modifications
-
Aromatic Ring Substituents: Adding electron-donating groups, such as methoxy groups, to the benzene ring can red-shift the absorption maximum to longer, less phototoxic wavelengths (>350 nm).[3][7] The common 4,5-dimethoxy-2-nitrobenzyl group, also known as the nitroveratryl (NV) group, is a prime example that facilitates cleavage with near-UV light.[3][7]
-
Benzylic Carbon Substituents: Introducing a methyl group at the benzylic (α) carbon can significantly enhance the rate of cleavage.[1][7] This modification also helps to minimize side reactions involving the liberated compound and the nitroso byproduct.[7]
-
Multiple Nitro Groups: The addition of a second nitro group (e.g., 2,6-dinitrobenzyl) can increase the quantum yield, likely by increasing the probability of the molecule entering the necessary excited state upon photon absorption.[1]
Environmental Factors
-
Irradiation Wavelength: The chosen wavelength should overlap with the absorption spectrum of the oNB derivative to ensure efficient excitation.[2]
-
Solvent and pH: Photolysis rates can be highly dependent on the solvent environment, with different kinetics observed in protic versus aprotic solvents.[7] The pH of the medium can also influence the stability of intermediates and the overall reaction rate.[1][8]
Caption: Key structural and environmental factors that modulate photocleavage efficiency.
Quantitative Data for Photolabile Protecting Groups
The selection of a PPG is guided by key quantitative parameters. The quantum yield (Φ) represents the efficiency of photorelease, while the two-photon action cross-section (δaΦ) is crucial for applications requiring deeper tissue penetration and higher spatial resolution.
| Photolabile Protecting Group (PPG) | Typical Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δaΦ, GM) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | ~0.1-1 | Features: Well-established, predictable chemistry.[2] Drawbacks: Requires UV light, potentially phototoxic byproducts.[2] |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | ~350 | >350 | ~0.001-0.05 | ~0.1 | Features: Red-shifted absorption reduces phototoxicity.[3][7] Drawbacks: Often has a lower quantum yield than parent oNB.[9] |
| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2 | ~1-10 | Features: Higher two-photon efficiency, often fluorescent.[2] Drawbacks: Can have complex photochemistry. |
Experimental Protocols
General Protocol for Photolysis of an oNB-Caged Compound
This protocol outlines the fundamental steps for the light-induced cleavage of an oNB-protected substrate in solution.
-
Preparation of Solution: Dissolve the oNB-caged compound in a suitable solvent (e.g., buffered aqueous solution for biological samples, or an organic solvent like dioxane or methanol for chemical applications) to a desired concentration (typically in the micromolar to millimolar range).[7] Transfer the solution to a UV-transparent cuvette.
-
Initial Analysis (t=0): Before irradiation, acquire an initial analytical measurement. This can be a UV-Vis absorption spectrum, an HPLC chromatogram, or an NMR spectrum to establish a baseline.[7][10]
-
Irradiation: Irradiate the sample using a light source with an appropriate wavelength (e.g., 365 nm).[10] Common sources include mercury arc lamps with filters, LEDs, or lasers. The duration and intensity of irradiation will depend on the compound's quantum yield and concentration.
-
Monitoring Cleavage: At set time intervals, stop the irradiation and re-analyze the sample using the same method as in Step 2. Monitor the decrease in the concentration of the starting caged compound and the corresponding increase in the concentration of the released substrate and/or the nitroso byproduct.
-
Data Analysis: Plot the concentration of the caged compound versus time. From this data, determine the reaction kinetics (e.g., first-order rate constant) for the photochemical cleavage.[11]
Example Synthesis: o-Nitrobenzyl Ester of Acetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve o-nitrobenzyl alcohol (1.0 eq) and acetic acid (1.1 eq) in a suitable solvent such as dichloromethane (DCM).
-
Coupling Agent: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure o-nitrobenzyl acetate.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a photocaged amino acid derivative of significant interest in cell biology and drug development. Its utility lies in the ability to mask the function of a tyrosine residue within a peptide or protein, which can then be restored with spatiotemporal control through photolysis. This "on switch" mechanism allows for precise investigation of cellular signaling pathways and the targeted activation of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, offering essential data and protocols for its effective use in research and development.
Chemical and Physical Properties
This compound, also known as ONBY, is a crystalline powder.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 207727-86-4 | [1][2] |
| Molecular Formula | C₁₆H₁₇ClN₂O₅ | [1][2] |
| Molecular Weight | 352.77 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 205 °C (with decomposition) | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions. |
| Water | Low at neutral pH | Similar to L-tyrosine, which has a solubility of ~0.45 mg/mL at neutral pH. |
| Aqueous Acid (e.g., 0.1 M HCl) | Expected to be enhanced | L-tyrosine solubility increases significantly at low pH. The hydrochloride salt form of ONBY should also favor solubility in acidic conditions. |
| Aqueous Base (e.g., 0.1 M NaOH) | Expected to be enhanced | L-tyrosine solubility also increases at high pH. |
Stability
The stability of this compound is primarily influenced by its susceptibility to light. The ortho-nitrobenzyl ether linkage is designed to be photolabile, allowing for the controlled release of L-tyrosine.
| Condition | Stability Profile | Notes |
| Light (especially UV) | Photolabile | The o-nitrobenzyl group is cleaved upon irradiation with UV light, typically around 300-365 nm, to release free L-tyrosine.[1] The photolytic mechanism proceeds through an aci-nitro intermediate. |
| pH | Generally stable in the dark | The O-benzyl ether linkage is generally stable across a range of pH values in the absence of light. |
| Temperature | Stable at recommended storage temperatures (2-8°C) | Decomposition is observed at its melting point of 205°C. |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in aqueous buffers of varying pH.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0) to assess pH-dependent solubility.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant and dilute it with the appropriate buffer. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.
Protocol for Photostability Testing
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of DMSO and an aqueous buffer). Aliquot the solution into phototransparent containers. Prepare parallel samples to be used as dark controls by wrapping them in aluminum foil.
-
Light Exposure: Place the samples and dark controls in a photostability chamber equipped with a light source that mimics natural daylight (e.g., a xenon or metal halide lamp). The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours per square meter of near UV energy.
-
Time Points: Withdraw samples at various time points during the exposure.
-
Analysis: Analyze the exposed samples and the dark controls by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the parent compound and the detection of any photolytic degradants.
-
Evaluation: Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.
Application in Modulating Signaling Pathways
A primary application of this compound is the photocontrol of protein activity. By genetically encoding this unnatural amino acid in place of a critical tyrosine residue, the protein can be rendered inactive. Subsequent irradiation with UV light removes the "caging" group, restoring the native tyrosine and switching on the protein's function. This technique has been used to control the activity of enzymes like kinases and signaling proteins such as calmodulin and neuropeptide Y.
The diagram below illustrates the general principle of using photocaged tyrosine to control a generic signaling pathway.
References
The Precision of Light: A Technical Guide to Photo-Removable Protecting Groups
Introduction to Photo-Removable Protecting Groups (PPGs)
Photo-removable protecting groups (PPGs), also known as photocleavable or caging groups, are moieties that can be attached to a molecule to temporarily block its biological activity.[1][2][3] This "caged" molecule can then be introduced into a biological system in its inactive form. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision.[4][5] This ability to control the release of bioactive molecules using an external light stimulus has made PPGs invaluable tools in chemistry, biology, and drug development.[2][6]
The ideal PPG should possess several key characteristics:
-
Stability: It must be stable under physiological conditions and during experimental manipulations before photoactivation.
-
Efficient Cleavage: The photoreaction should proceed with a high quantum yield (Φ), meaning a large fraction of the absorbed photons lead to the release of the caged molecule.[7]
-
Wavelength Specificity: The PPG should absorb light at a wavelength that is not absorbed by other components of the system, typically above 300 nm to avoid photodamage to biological tissues.[5]
-
Inert Byproducts: The PPG and its byproducts after photolysis should be non-toxic and biologically inert.
This guide provides an in-depth overview of the major classes of PPGs, their mechanisms of action, quantitative properties, and experimental protocols for their use.
Core Concepts and Mechanisms of Action
The fundamental principle behind PPGs is the conversion of light energy into a chemical reaction that breaks a covalent bond, liberating the molecule of interest. The most common mechanisms involve intramolecular rearrangements, photo-induced electron transfer, or photosolvolysis.
The General Principle of Photocaging
The concept of using a PPG to control the activity of a bioactive molecule can be visualized as a three-step process: caging, delivery, and uncaging.
Major Classes of Photo-Removable Protecting Groups
Several classes of PPGs have been developed, each with distinct chemical structures, photophysical properties, and applications.
o-Nitrobenzyl (oNB) Protecting Groups
The o-nitrobenzyl (oNB) group is one of the most widely used PPGs due to its versatility in protecting a wide range of functional groups, including carboxylic acids, amines, alcohols, and phosphates.[8][9][10]
Mechanism: Upon absorption of UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[11]
Coumarin-Based Protecting Groups
Coumarin-based PPGs are advantageous due to their longer absorption wavelengths (often in the near-UV to visible range), high extinction coefficients, and often fluorescent byproducts that can be used for monitoring the release.[12][13][14]
Mechanism: The photolysis of coumarin-caged compounds typically proceeds through a photo-SN1 mechanism involving a coumarinylmethyl cation intermediate. This mechanism is particularly efficient for caging acidic functional groups.[15]
p-Hydroxyphenacyl (pHP) Protecting Groups
The p-hydroxyphenacyl (pHP) group is known for its rapid and efficient release of substrates, often on the nanosecond timescale.[16][17] The photoproducts are also transparent at the irradiation wavelengths, allowing for complete conversion.[16]
Mechanism: The photorelease from pHP derivatives proceeds through a photo-Favorskii rearrangement of the chromophore, which is initiated by water-assisted extrusion of a triplet biradical.[18][19]
BODIPY-Based Protecting Groups
BODIPY (boron-dipyrromethene) dyes have emerged as promising PPGs due to their strong absorption in the visible and near-infrared (NIR) regions, high extinction coefficients, and good photostability.[1][20][21] This makes them particularly suitable for applications in biological systems where deeper tissue penetration and minimal photodamage are crucial.[4]
Mechanism: The photorelease mechanism for BODIPY-caged compounds often involves photoinduced electron transfer or the formation of a carbocation intermediate upon excitation.[1]
Quantitative Data of Common Photo-Removable Protecting Groups
The choice of a PPG for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for various PPGs.
Table 1: o-Nitrobenzyl and its Derivatives
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Reference(s) |
| o-Nitrobenzyl (oNB) | ~350 | 0.01 - 0.1 | [8][9] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.005 | [8] |
| Nitrobiphenyl (carbazole substituent) | 400 - 450 | 0.2 | [22][23] |
| Nitrobiphenyl (phenothiazine substituent) | 400 - 450 | 0.1 | [22][23] |
Table 2: Coumarin and its Derivatives
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Reference(s) |
| 7-(Diethylamino)coumarin (DEACM) | ~400 | ~0.01 | [24][25] |
| Thio-DEACM | ~490 | ~0.02 | [24][25] |
| Dicyanocoumarin (DEAdcCM) | ~480-500 | Varies with leaving group | [26] |
Table 3: p-Hydroxyphenacyl (pHP) Derivatives
| Leaving Group (from GABA) | pKa | λmax (nm) | Quantum Yield (Φ) in H2O | Reference(s) |
| 3-CN | 5.2 | 275 | 0.42 | [16][18] |
| 3-F | 7.0 | 278 | 0.27 | [16][18] |
| H | 7.8 | 278 | 0.25 | [16][18] |
| 3-MeO | 7.5 | 275 | 0.25 | [16][18] |
Table 4: BODIPY Derivatives
| Protecting Group | λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Degradation Quantum Yield (Φ) | Reference(s) |
| BODIPY-caged Resiquimod 1c | 516 | 594 | 0.8 | 0.003 | [1] |
| BODIPY-caged Resiquimod 2c | 662 | 683 | 0.4 | 0.005 | [1] |
| BODIPY-caged Resiquimod 3c | 647 | 663 | 0.5 | 0.002 | [1] |
| Green-absorbing BODIPY (1-PAA) | ~525 | - | - | 0.016 | [27] |
| Red-absorbing BODIPY (2-AA) | ~650 | - | - | 0.003 | [27] |
Experimental Protocols
Synthesis of Caged Compounds
The synthesis of a caged compound involves the covalent attachment of a PPG to a specific functional group on the bioactive molecule. The choice of synthetic route depends on the nature of both the PPG and the molecule to be caged.
Protocol 1: Synthesis of an o-Nitrobenzyl Protected Carboxylic Acid
-
Activation of the PPG: Convert o-nitrobenzyl alcohol to o-nitrobenzyl bromide using a suitable brominating agent (e.g., PBr3).
-
Esterification: React the o-nitrobenzyl bromide with the carboxylate salt of the bioactive molecule in a polar aprotic solvent like DMF or acetonitrile. A base such as triethylamine or cesium carbonate is often used to facilitate the reaction.
-
Purification: The resulting o-nitrobenzyl ester is purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Coumarin-Caged Nucleotide
-
Synthesis of the Coumarin Precursor: Synthesize the desired coumarin alcohol, for example, 7-(diethylamino)coumarin-4-yl)methanol (DEACM-OH).
-
Phosphoramidite Chemistry: Convert the coumarin alcohol to a phosphoramidite derivative.
-
Coupling to the Nucleotide: Couple the coumarin phosphoramidite to the desired position (e.g., the 5'-hydroxyl) of the nucleotide using standard solid-phase or solution-phase oligonucleotide synthesis techniques.
-
Deprotection and Purification: Remove other protecting groups from the nucleotide and purify the coumarin-caged product using HPLC.[24]
Photodeprotection (Uncaging)
The release of the bioactive molecule is achieved by irradiating the caged compound with light of the appropriate wavelength.
General Workflow for a Photolysis Experiment
Protocol 3: General Procedure for Photolysis in Solution
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for synthetic applications) in a quartz cuvette. The concentration should be adjusted to have an absorbance of < 0.1 at the irradiation wavelength for quantum yield measurements.[28]
-
Light Source: Use a light source that emits at the desired wavelength, such as a mercury lamp with appropriate filters, an LED, or a laser. The light intensity should be calibrated.[29]
-
Irradiation: Irradiate the sample while stirring to ensure uniform illumination. The irradiation time will depend on the quantum yield of the PPG and the light intensity.
-
Analysis: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by UV-Vis spectroscopy, HPLC, or NMR to quantify the disappearance of the caged compound and the appearance of the released molecule.
Applications in Research and Drug Development
PPGs have found numerous applications in various fields due to their ability to provide precise spatiotemporal control over molecular activity.
Control of Signaling Pathways
A major application of PPGs is the study of cellular signaling pathways. By caging key signaling molecules such as neurotransmitters, second messengers (e.g., Ca2+, cAMP, IP3), or kinase substrates, researchers can initiate signaling cascades at specific times and locations within a cell or tissue.[4]
Example: Light-Gated Ion Channels and Neuronal Activation
In neuroscience, PPGs are used to cage neurotransmitters like glutamate.[30] Photorelease of glutamate can be used to activate specific neurons and study synaptic transmission. Another approach is the use of light-gated ion channels, where light directly controls the opening and closing of the channel to modulate neuronal activity.[31][32][33]
Drug Delivery
PPGs are being explored for targeted drug delivery. A drug can be caged to render it inactive until it reaches the target tissue, where it can be activated by light. This approach has the potential to reduce off-target side effects and improve the therapeutic efficacy of drugs, particularly in cancer therapy.
Conclusion
Photo-removable protecting groups are powerful tools that offer unprecedented control over molecular activity. The continuous development of new PPGs with improved properties, such as longer absorption wavelengths and higher quantum yields, is expanding their applications in fundamental research and medicine. A thorough understanding of their photochemical mechanisms, quantitative properties, and experimental handling is crucial for their successful implementation in addressing complex scientific questions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. nathan.instras.com [nathan.instras.com]
- 9. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Neurotransmitter Co-release: Mechanism and Physiological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties | MDPI [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. shutterstock.com [shutterstock.com]
- 27. par.nsf.gov [par.nsf.gov]
- 28. edinst.com [edinst.com]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Synthetic Light-Activated Ion Channels for Optogenetic Activation and Inhibition [frontiersin.org]
- 32. Synthetic Light-Activated Ion Channels for Optogenetic Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The past, present and future of light-gated ion channels and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
The Precision of Light: A Technical Guide to Light-Activated Compounds in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The targeted application of therapeutic and research agents remains a paramount challenge in biology and medicine. Light-activated compounds offer a revolutionary approach to achieving spatiotemporal control over biological processes, minimizing off-target effects and unlocking novel therapeutic strategies. This technical guide delves into the core principles, quantitative data, and experimental methodologies underpinning the use of light-activated compounds in key biological applications, including Photodynamic Therapy (PDT), Photopharmacology, and Optogenetics.
Photodynamic Therapy (PDT): Light-Activated Cytotoxicity
PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce localized cell death.[1][2] This targeted cytotoxicity makes it a powerful tool in oncology and other fields.
Mechanism of Action
The fundamental principle of PDT involves the administration of a PS that preferentially accumulates in target tissues, such as tumors.[3] Upon irradiation with light of a specific wavelength corresponding to the PS's absorption spectrum, the PS transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then react with surrounding molecules via two pathways:
-
Type I Reaction: The PS reacts directly with a substrate, such as a lipid or protein, to produce radical ions that can further react with oxygen to generate reactive oxygen species (ROS), including superoxide and hydroxyl radicals.
-
Type II Reaction: The PS transfers its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[4]
The ensuing oxidative stress from these ROS leads to cellular damage, including lipid peroxidation, protein crosslinking, and DNA damage, ultimately triggering apoptotic or necrotic cell death.[5]
Quantitative Parameters of Common Photosensitizers
The efficacy of a photosensitizer is determined by several key quantitative parameters. The following table summarizes these for some commonly used photosensitizers.
| Photosensitizer | Activation Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Photofrin® | 630 | 0.32 (in toluene) | ~3,000 |
| Verteporfin (Visudyne®) | 690 | 0.4-0.5 | ~33,000 |
| Methylene Blue | 660 | 0.52 | ~80,000 |
| 5-Aminolevulinic Acid (ALA)-induced Protoporphyrin IX (PpIX) | 635 | 0.5-0.6 | ~5,000 |
| Foscan® (temoporfin) | 652 | 0.43 (in methanol) | ~22,000 |
Data compiled from various sources.[6]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[8]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing the desired concentration of the photosensitizer. Incubate for a predetermined time (e.g., 24 hours) to allow for PS uptake.
-
Irradiation: Aspirate the PS-containing medium and replace it with fresh, phenol red-free medium. Irradiate the cells with a light source of the appropriate wavelength and fluence (J/cm²).
-
MTT Addition: Following irradiation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Protocol:
-
Cell Treatment: Treat cells with the photosensitizer and light as described for the MTT assay.
-
Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Subcutaneous tumor models in mice are commonly used to evaluate the in vivo efficacy of PDT.[15][16]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 × 10⁶ cells) into the flank of an immunocompromised mouse.[17]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
-
Photosensitizer Administration: Administer the photosensitizer via intravenous (tail vein) or intraperitoneal injection at a predetermined dose.
-
Drug-Light Interval: Wait for a specific period (the drug-light interval, e.g., 24 hours) to allow for optimal PS accumulation in the tumor.[15]
-
Irradiation: Anesthetize the mouse and irradiate the tumor area with a laser or LED light source of the appropriate wavelength and light dose.
-
Tumor Monitoring: Monitor tumor volume and animal survival over time. Tumor volume can be calculated using the formula: (length × width²)/2.
Signaling Pathway and Workflow Diagrams
Caption: The core photochemical mechanism of Photodynamic Therapy (PDT).
Caption: A generalized experimental workflow for in vitro and in vivo PDT studies.
Photopharmacology: Reversible Control of Drug Activity
Photopharmacology is an emerging field that designs drugs whose biological activity can be controlled by light.[18] This is typically achieved by incorporating a photoswitchable moiety into the drug's structure, allowing for reversible activation or deactivation of the therapeutic agent with high spatiotemporal precision.[19]
Mechanism of Action
The core of photopharmacology lies in the use of molecular photoswitches, such as azobenzenes, that can isomerize between two distinct forms upon absorption of light of specific wavelengths.[20] For example, an azobenzene molecule typically exists in a thermally stable trans isomer. Upon irradiation with UV or blue light, it converts to the cis isomer. This isomerization can be reversed with a different wavelength of light (often green or blue) or can occur thermally in the dark.[21]
When incorporated into a drug molecule, this photoisomerization induces a significant change in the drug's three-dimensional shape. This conformational change can alter its ability to bind to its biological target (e.g., a receptor or enzyme), thereby switching its pharmacological activity "on" or "off".
Quantitative Parameters of Photoswitchable Compounds
The performance of a photoswitchable drug is characterized by its photochemical and pharmacological properties.
| Photoswitch Moiety | Isomerization Wavelengths (nm) | Thermal Half-life of Metastable Isomer | Application Example |
| Azobenzene | trans to cis: ~365cis to trans: ~450 | Seconds to days | Photoswitchable ion channel blockers, enzyme inhibitors |
| Diarylethene | Open to closed: ~300-400Closed to open: >500 | Thermally stable | Photoswitchable kinase inhibitors |
| Spiropyran | Closed to open: ~320-380Open to closed: >450 or thermal | Seconds to minutes | Photoswitchable DNA binders |
Data compiled from various sources.
Experimental Protocols
Patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels and the effect of photoswitchable blockers.
Protocol:
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Patch-Clamp Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an appropriate extracellular solution.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target cell using a glass micropipette filled with intracellular solution.
-
Drug Application: Perfuse the recording chamber with the photoswitchable drug in its inactive isomeric state.
-
Light Stimulation and Recording: While recording the ion channel currents (e.g., in response to voltage steps), illuminate the cell with the activating wavelength of light to switch the drug to its active state. Observe the change in current.
-
Reversibility Check: Illuminate the cell with the deactivating wavelength of light to switch the drug back to its inactive state and observe the recovery of the ion channel current.
The in vivo efficacy of photoswitchable drugs can be assessed in animal models by locally delivering the drug and light to a specific brain region and observing behavioral changes.[22]
Protocol:
-
Cannula Implantation: Surgically implant a guide cannula into the brain region of interest in a rodent model.
-
Drug Infusion: At the time of the experiment, infuse the photoswitchable drug in its inactive form through the implanted cannula.
-
Light Delivery: Insert an optical fiber through the cannula to deliver light of the activating wavelength to the target region.
-
Behavioral Testing: Place the animal in a behavioral apparatus (e.g., a place preference chamber or an open field) and record its behavior during and after light stimulation.
-
Control Experiments: Perform control experiments with light delivery alone, drug infusion alone, and infusion of an inactive analogue of the drug.
Signaling Pathway and Workflow Diagrams
Caption: The principle of photopharmacology: light-induced isomerization controls drug-target interaction.
References
- 1. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. SO Green™ 520WS Singlet Oxygen Sensor *Water-Soluble for Extracellular Applications* | AAT Bioquest [aatbio.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Ancestral Adeno-Associated Virus Vector Delivery of Opsins to Spiral Ganglion Neurons: Implications for Optogenetic Cochlear Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. In vitro and in vivo effects of photodynamic therapy on murine malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Optogenetic Stimulation and Electrophysiological Recording of Synaptic Events in Rat Brain Slices [jove.com]
- 21. In search of a photoswitchable drug for serotonin receptors: a molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Controlling drug activity with light | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Mastering the Cell: A Technical Guide to Spatiotemporal Control
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The precise timing and location of molecular events govern every aspect of cellular function, from proliferation and differentiation to signaling and motility. Understanding this intricate four-dimensional control is paramount for deciphering disease mechanisms and developing targeted therapeutics. This technical guide provides an in-depth exploration of the core concepts and methodologies used to investigate and manipulate spatiotemporal dynamics in cell biology. We will delve into key signaling pathways and provide detailed experimental protocols and quantitative data for cutting-edge techniques that empower researchers to observe and control cellular processes with unprecedented precision.
Core Signaling Pathways: The Spatiotemporal Logic of the Cell
Cellular behavior is orchestrated by complex signaling networks that translate external cues into specific actions. The spatial organization and temporal dynamics of these pathways are critical for ensuring signal fidelity and generating appropriate responses.
The Rho GTPase Family: Master Regulators of the Cytoskeleton
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are fundamental regulators of the actin cytoskeleton, controlling processes like cell migration, adhesion, and division.[1] Their activity is confined to specific subcellular locations and is tightly regulated in time. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] This cycle is controlled by three main classes of regulatory proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, activating the GTPase.
-
GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity, leading to GTP hydrolysis and inactivation.
-
Guanine Nucleotide Dissociation Inhibitors (GDIs): Sequester inactive Rho GTPases in the cytosol, preventing their activation.[2]
The precise localization and activity of these regulators create microdomains of active GTPases, enabling localized cytoskeletal remodeling. For instance, Cdc42 activation at the leading edge of a migrating cell promotes the formation of filopodia, while Rac1 activation drives the extension of lamellipodia.[3]
The MAPK/ERK Pathway: A Cascade of Information Processing
The Mitogen-Activated Protein Kinase (MAPK) pathway is a conserved signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] A key feature of the MAPK pathway, particularly the Raf-MEK-ERK cascade, is its ability to process signals with distinct spatial and temporal characteristics. The duration and compartmentalization of ERK (Extracellular signal-regulated kinase) activity are critical determinants of the cellular outcome.[6]
For example, transient, cytoplasmic ERK activation often leads to proliferation, whereas sustained nuclear ERK activation can induce differentiation.[6] This spatiotemporal control is achieved through scaffold proteins that insulate pathway components and phosphatases (e.g., MKPs) that terminate the signal in specific compartments, creating a negative feedback loop.[6]
Experimental Techniques for Probing and Controlling Spatiotemporal Dynamics
A suite of advanced microscopy and biochemical techniques allows for the precise measurement and manipulation of molecular events inside living cells.
Optogenetics: Controlling Proteins with Light
Optogenetics uses light-sensitive proteins to control the activity of target proteins with high spatial and temporal resolution.[7] By fusing a photosensitive domain to a protein of interest, its function—such as localization or enzymatic activity—can be switched on or off by illuminating the cell with light of a specific wavelength.[8] This allows researchers to activate signaling pathways in subcellular compartments or in single cells within a population.[9]
Common optogenetic systems include the light-induced dimerization (iLID) system and tools based on Cryptochrome 2 (CRY2) and its binding partner CIB1, which heterodimerize upon exposure to blue light.[9] For example, recruiting a GEF to the plasma membrane using the iLID system can lead to localized activation of a Rho GTPase.[9]
References
- 1. conductscience.com [conductscience.com]
- 2. ibidi.com [ibidi.com]
- 3. Optogenetic dissection of Rac1 and Cdc42 gradient shaping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial and temporal signal processing and decision making by MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatio-temporal correlations can drastically change the response of a MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fidelity and spatio-temporal control in MAP kinase (ERKs) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unige.ch [unige.ch]
- 8. Optical Techniques in Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to O-(2-Nitrobenzyl)-L-tyrosine hydrochloride: A Tool for Photocontrolling Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (CAS 207727-86-4) is a photocaged amino acid derivative that provides spatiotemporal control over protein activity.[1][2] By incorporating this molecule into a protein of interest, the function of that protein can be reversibly inactivated. Subsequent exposure to UV light precisely cleaves the "caging" group, restoring the natural tyrosine residue and, consequently, protein function. This technique has become an invaluable tool in cell biology, neuroscience, and drug development for dissecting complex signaling pathways and understanding the dynamic nature of cellular processes. This guide provides a comprehensive overview of the properties, synthesis, and application of this compound.
Chemical and Physical Properties
This compound, also known as NBY or ONBY, is a derivative of the amino acid L-tyrosine.[1][2] The key feature of this compound is the o-nitrobenzyl group attached to the hydroxyl moiety of the tyrosine side chain, which renders it photo-labile. The hydrochloride salt form generally enhances its solubility in aqueous solutions.
| Property | Value | Reference |
| CAS Number | 207727-86-4 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₆H₁₇ClN₂O₅ | [1][2][3][4][5][6] |
| Molecular Weight | 352.77 g/mol | [1][2][4][6] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 205 °C (with decomposition) | [1][2] |
| Storage Temperature | 2-8 °C or -20 °C | [1] |
| Solubility | Soluble in DMSO | [3] |
Principle of Photocaging and Uncaging
The utility of this compound lies in its ability to be "uncaged" by light. The o-nitrobenzyl group is a well-established photolabile protecting group.[10] Upon irradiation with UV light, typically in the range of 300-365 nm, a photochemical reaction is initiated that leads to the cleavage of the bond connecting the nitrobenzyl group to the tyrosine side chain.[1][2] This process is rapid, with reports of intermediates having a half-life of approximately 7 microseconds for similar compounds. The quantum yield for the uncaging of o-nitrobenzyl groups is generally in the range of 0.1-1%.
The uncaging reaction regenerates the natural L-tyrosine residue within the protein structure, thereby restoring its native function. The byproducts of this reaction are typically 2-nitrosobenzaldehyde and a proton.
Experimental Protocols
While specific protocols are highly dependent on the experimental system, the following provides a general workflow for the use of this compound.
Synthesis of this compound
Detailed, step-by-step synthesis protocols for this specific compound are not widely published in readily accessible literature. However, general methods for the production of O-substituted tyrosine compounds have been described in patent literature. These methods typically involve the reaction of a protected L-tyrosine derivative with a 2-nitrobenzyl halide under basic conditions, followed by deprotection steps. Researchers should refer to specialized organic synthesis literature for detailed procedures.
Incorporation into Peptides and Proteins
There are two primary methods for incorporating O-(2-Nitrobenzyl)-L-tyrosine into a protein of interest:
-
Solid-Phase Peptide Synthesis (SPPS): For smaller peptides, N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine can be used as a building block in standard solid-phase peptide synthesis protocols.[11] This allows for the precise placement of the caged tyrosine at any desired position in the peptide sequence.[11]
-
Genetic Code Expansion: For larger proteins expressed in cellular systems, O-(2-Nitrobenzyl)-L-tyrosine can be genetically encoded. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and incorporates the caged amino acid at that site during protein translation. This technique has been successfully demonstrated in E. coli and other expression systems.
Uncaging in Biological Systems
The precise conditions for uncaging will vary depending on the experimental setup. Key parameters to consider include:
-
Wavelength: Uncaging is typically achieved using UV light in the 300-365 nm range.[1][2]
-
Light Source: This can range from a simple UV lamp to a focused laser for precise spatial control.
-
Irradiation Time and Intensity: These parameters must be carefully optimized to ensure efficient uncaging while minimizing potential photodamage to the biological sample. It is recommended to use the lowest effective light dose.
-
Confirmation of Uncaging: The restoration of protein function can be monitored through various assays, such as enzymatic assays, electrophysiological recordings, or fluorescence microscopy, depending on the protein of interest.
Applications in Research and Drug Development
The ability to control protein activity with high temporal and spatial resolution makes this compound a powerful tool for studying dynamic cellular processes.
Dissecting Signaling Pathways
Many signaling pathways are regulated by the phosphorylation of tyrosine residues by kinases. By replacing a key tyrosine with its caged counterpart, researchers can control the activation of a specific signaling node. For example, this approach can be used to study:
-
G-Protein Coupled Receptor (GPCR) Signaling: GPCRs are a major class of transmembrane receptors that mediate a wide range of physiological responses. Many GPCR signaling cascades involve tyrosine phosphorylation events.[12][13] Caging a critical tyrosine in a downstream effector protein would allow for the light-induced activation of that pathway, helping to elucidate the timing and downstream consequences of its activation.
-
Receptor Tyrosine Kinase (RTK) Signaling: RTKs are a family of cell surface receptors that play crucial roles in cell growth, differentiation, and metabolism.[14] Their activation involves the autophosphorylation of tyrosine residues. Incorporating caged tyrosine into an RTK or its substrate can provide precise control over the initiation of the signaling cascade.
Drug Development
In drug development, understanding the kinetics and dynamics of drug-target interactions is crucial. Photocaged compounds can be used to:
-
Validate Drug Targets: By controlling the activity of a potential drug target with light, researchers can confirm its role in a disease process with high temporal precision.
-
Develop Photo-activatable Drugs: The principles of photocaging can be applied to the design of drugs that are only active when and where they are needed, potentially reducing off-target effects.
Safety and Handling
This compound should be handled in a laboratory setting with appropriate personal protective equipment. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and powerful tool for researchers and drug developers. Its ability to provide precise spatiotemporal control over protein function opens up numerous avenues for investigating complex biological systems. As our understanding of cellular signaling continues to grow, the application of photocaged compounds like this will undoubtedly play an increasingly important role in advancing our knowledge and developing new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. O-(2-Nitrobenzyl)- L -tyrosine hydrochloride = 95 207727-86-4 [sigmaaldrich.com]
- 3. Biologically active peptides caged on tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 6. scbt.com [scbt.com]
- 7. This compound | 207727-86-4 [chemicalbook.com]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: UV-Mediated Uncaging of O-(2-Nitrobenzyl)-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the controlled release of L-tyrosine from its photolabile precursor, O-(2-Nitrobenzyl)-L-tyrosine (ONBY), through UV irradiation. Caged compounds like ONBY are invaluable tools in biological research, enabling precise spatiotemporal control over the availability of bioactive molecules. This application note covers the underlying photochemical principles, summarizes key quantitative data, and offers step-by-step protocols for both in vitro and in cellulo applications.
Introduction
Photolabile protecting groups, or "cages," are chemical moieties that render a bioactive molecule inert until cleaved by light of a specific wavelength. The ortho-nitrobenzyl (oNB) group is a widely used photocage that is readily cleaved by UV light, typically in the 300-365 nm range.[1][2] O-(2-Nitrobenzyl)-L-tyrosine, also known as NB-caged Tyrosine or ONBY, sequesters the essential amino acid L-tyrosine. Upon UV irradiation, the oNB cage is removed, rapidly releasing free L-tyrosine and a nitroso byproduct.[1]
This ability to initiate biological processes with high temporal and spatial resolution is critical for studying cell signaling, protein synthesis, and neurotransmitter pathways where tyrosine is a key precursor.[3][4][5] This protocol details the materials, equipment, and procedures required to effectively utilize ONBY in a research setting.
Quantitative Data and Compound Properties
Successful uncaging experiments depend on understanding the photochemical properties of the caged compound. The key parameters for O-(2-Nitrobenzyl)-L-tyrosine and related oNB compounds are summarized below.
| Property | Value | Reference |
| Full Chemical Name | (S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride | [2] |
| Common Names | O-(2-Nitrobenzyl)-L-tyrosine HCl, NB-caged Tyrosine, ONBY | [2] |
| Molecular Weight | 352.77 g/mol | [2] |
| Purity (Typical) | ≥95% (HPLC) | [2] |
| Optimal Wavelength | 300 - 365 nm | [1][6] |
| Quantum Yield (Φ) | 0.1 - 1% (0.001 - 0.01) for oNB groups | [7][8] |
| Storage Temperature | 2-8°C | [2] |
Photochemical Uncaging Mechanism
The uncaging of ONBY is initiated by the absorption of a UV photon. This excites the ortho-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. The resulting aci-nitro intermediate rapidly rearranges and cleaves, releasing active L-tyrosine and the byproduct, o-nitrosobenzaldehyde.[1]
Experimental Protocols
Safety Precaution: UV light is harmful to eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking glasses, face shields, and skin coverings. The byproduct o-nitrosobenzaldehyde is a skin and eye irritant.[9][10] Handle all chemicals in a well-ventilated area or chemical fume hood.
Protocol 1: In Vitro Uncaging in Aqueous Solution
This protocol is suitable for general-purpose uncaging in a cell-free environment.
Materials and Equipment:
-
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (ONBY)
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
UV light source (e.g., 365 nm LED, mercury arc lamp with filter, or laser)
-
Radiometer to measure light intensity
-
Quartz cuvette or UV-transparent plate
-
Stir plate and magnetic stir bar (optional)
-
Analytical instrument for monitoring (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Solution Preparation: Prepare a stock solution of ONBY in your desired aqueous buffer. The hydrochloride salt form enhances water solubility. If solubility issues persist, a small amount of DMSO can be used, but ensure it is compatible with downstream applications.[4]
-
Sample Preparation: Dilute the stock solution to the final experimental concentration in a quartz cuvette. Typical concentrations for caged compounds can range from micromolar to low millimolar, depending on the application.
-
Baseline Measurement: Before irradiation, take a baseline measurement using your analytical instrument of choice. For UV-Vis spectrophotometry, scan the absorbance from 250 nm to 450 nm. L-tyrosine has a characteristic absorbance peak around 275-282 nm which will increase as uncaging proceeds.[11][12][13]
-
UV Irradiation: Expose the sample to UV light (e.g., 365 nm). The duration and intensity of the light will determine the extent of uncaging and must be optimized for your specific setup and desired release concentration.[6] For kinetic studies, use timed exposures.
-
Post-Irradiation Analysis: After irradiation, immediately measure the sample again to quantify the released L-tyrosine and remaining ONBY. The formation of the o-nitrosobenzaldehyde byproduct can also be monitored.[6]
-
Quantification: Calculate the concentration of released L-tyrosine based on a standard curve or by using HPLC to separate and quantify the caged and uncaged forms.[14]
Protocol 2: In Cellulo Uncaging for Live-Cell Applications
This protocol describes the local release of tyrosine in a live-cell imaging setup.
Materials and Equipment:
-
Adherent cells cultured on glass-bottom imaging dishes
-
Cell culture medium (e.g., DMEM) and HEPES-buffered saline for imaging
-
This compound (ONBY)
-
Inverted fluorescence microscope with a UV-capable light source (e.g., DG-4/5, laser)
-
High numerical aperture (NA) objective (e.g., 40x or 60x oil-immersion)
-
Digital camera (e.g., CCD, sCMOS)
-
Software for controlling illumination and image acquisition
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.
-
Loading with Caged Compound:
-
Prepare a stock solution of ONBY in sterile, buffered saline.
-
Just before the experiment, replace the cell culture medium with imaging buffer containing the desired final concentration of ONBY. Concentrations may range from 50 µM to 500 µM, but should be optimized to minimize potential toxicity and maximize effect.[15]
-
Incubate the cells for a sufficient time to allow for equilibration (e.g., 15-30 minutes).
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage.
-
Locate the target cell or region of interest using transmitted light or fluorescence (if co-staining).
-
Focus the objective on the plane of interest.
-
-
Pre-Uncaging Imaging: Acquire baseline images to record the state of the cells before the UV stimulus.
-
UV Uncaging:
-
Use the microscope's software to define a region of interest (ROI) for uncaging. This allows for highly localized release.
-
Deliver a controlled pulse of UV light (e.g., 365 nm) to the ROI. The required power and duration (from milliseconds to seconds) will depend on the light source, objective, and desired amount of released tyrosine. This step must be carefully calibrated.
-
-
Post-Uncaging Monitoring: Immediately after the UV pulse, begin time-lapse imaging to capture the cellular response to the released L-tyrosine (e.g., changes in cell morphology, activation of a fluorescent biosensor, etc.).
-
Controls and Analysis:
-
Perform a control experiment by exposing cells without the caged compound to the same UV dose to account for any UV-induced artifacts.
-
Analyze the acquired images to quantify the cellular response as a function of time and space from the uncaging event.
-
Application: Modulating Tyrosine Kinase Signaling
L-tyrosine is a fundamental substrate for tyrosine kinases, enzymes that play a central role in cellular signaling. By locally uncaging tyrosine, researchers can transiently increase its availability and investigate the downstream consequences of tyrosine kinase activation with high precision.
Troubleshooting and Considerations
-
Cytotoxicity: Both high-intensity UV light and the o-nitrosobenzaldehyde byproduct can be toxic to cells.[9] Minimize UV exposure by using the lowest effective light dose. Always perform control experiments to assess the toxicity of the UV light and the caged compound in the dark.
-
Low Quantum Yield: The uncaging efficiency of oNB groups is relatively low (0.1-1%).[7][8] This means a significant number of photons are required. This can be overcome with higher light intensity or longer exposure, but must be balanced against potential photodamage.[16]
-
pH Changes: The uncaging reaction releases a proton for every molecule of tyrosine.[1] Ensure the experimental medium is strongly buffered (e.g., with at least 10 mM HEPES) to prevent significant local pH changes.
-
Solubility: L-tyrosine itself has low solubility at neutral pH.[4][17] While ONBY is more soluble as a hydrochloride salt, prepare fresh solutions and check for precipitation, especially when making concentrated stocks.
References
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-(2-Nitrobenzyl)- L -tyrosine hydrochloride = 95 207727-86-4 [sigmaaldrich.com]
- 3. Biologically active peptides caged on tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o-Nitrobenzaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives - Lookchem [lookchem.com]
- 17. cQrex® peptides for cell culture media [evonik.com]
Application Notes & Protocols: Genetic Encoding of Photocaged Tyrosine in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ability to control protein function with spatiotemporal precision is a powerful tool in biological research and drug development. Genetic code expansion technology allows for the site-specific incorporation of unnatural amino acids (Uaas) with novel functionalities directly into proteins in living cells.[1][2] This document provides detailed notes and protocols for the incorporation of photocaged tyrosine—a tyrosine residue chemically masked with a photolabile protecting group—into proteins within mammalian cells.[3][4] Upon irradiation with light of a specific wavelength, the protecting group is cleaved, restoring the natural tyrosine structure and activating protein function.[5][6] This "optogenetic" control enables precise manipulation of protein activity, signaling pathways, and other cellular processes.[7][8]
The core of this technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[9] This pair functions independently of the host cell's translational machinery and is engineered to recognize a specific photocaged tyrosine and incorporate it in response to a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest.[1]
Principle of Technology
The genetic encoding of photocaged tyrosine is achieved through the introduction of an orthogonal translation system into mammalian cells. This system consists of two key components:
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase, often derived from an archaeal species like Methanocaldococcus jannaschii (MjTyrRS) or Methanosarcina mazei (MmPylRS), is mutated to specifically recognize a photocaged tyrosine derivative instead of its natural amino acid substrate.[10][11][12]
-
Orthogonal tRNA: A corresponding tRNA, such as tRNAPyl or a mutant tRNATyr, is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon.[1][11]
When these components are expressed in a mammalian cell along with a target protein containing a UAG codon at a specific site, the engineered aaRS charges the orthogonal tRNA with the photocaged tyrosine supplied in the cell culture medium. The charged tRNA then delivers the photocaged amino acid to the ribosome, suppressing the stop codon and incorporating it into the polypeptide chain, yielding a full-length, caged protein.[13] The protein remains inactive until it is exposed to light, which removes the caging group and restores function.
Caption: Workflow for genetic encoding and light-activation of photocaged tyrosine.
Quantitative Data Summary
The efficiency of incorporation and the properties of the photocaging group are critical for successful experiments. Below is a summary of common photocaged tyrosine derivatives and reported incorporation efficiencies.
Table 1: Common Photocaged Tyrosine Derivatives and Their Properties
| Photocaged Tyrosine Derivative | Common Abbreviation | Typical Uncaging Wavelength | Key Features & Notes |
| O-(o-nitrobenzyl)-L-tyrosine | ONBY or NBY | ~365 nm | The most common caged tyrosine; well-characterized.[7][10] |
| O-(4,5-dimethoxy-2-nitrobenzyl)-L-tyrosine | DMNB-Y | ~365 nm | Often provides faster photolysis than ONBY. |
| O-(nitropiperonyl)-L-tyrosine | Np-Y | ~365-405 nm | Identified as a good compromise between incorporation efficiency and photoactivation properties.[11] |
| Coumarin-caged Tyrosine | e.g., HCK-Y | ~405 nm | Allows for uncaging with visible light, which can reduce phototoxicity.[14] |
Table 2: Reported Unnatural Amino Acid Incorporation in Mammalian Cells
| Orthogonal System | Target Protein | Cell Line | Incorporation Efficiency/Yield | Reference |
| Mutant E. coli TyrRS / B. stearothermophilus tRNATyr | GFP | CHO | Up to 1 µg protein per 2 x 107 cells | [13] |
| Engineered PylRS / tRNAPyl | Superfolder GFP (sfGFP) | HEK293T | ~15-25% of wild-type sfGFP expression | [15] |
| Engineered PylRS / tRNAPyl + eRF1 knockdown | Superfolder GFP (sfGFP) | HEK293T | Up to 55% of wild-type sfGFP expression | [15] |
| M. jannaschii TyrRS / tRNATyr | eGFP | E. coli | 10-fold improvement with optimized synthetase | [16] |
Note: Efficiency is highly dependent on the specific aaRS variant, expression vector design, target protein, and position of the UAG codon.[15][17]
Experimental Protocols
Protocol 1: Plasmid Design and Preparation
-
Target Protein Plasmid:
-
Start with a mammalian expression vector containing your gene of interest (GOI).
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired tyrosine codon site.
-
It is advisable to add a C-terminal tag (e.g., His, FLAG) to facilitate the detection of the full-length, Uaa-containing protein by Western blot, distinguishing it from any truncated product.
-
-
Orthogonal System Plasmid:
-
Obtain or construct a mammalian expression vector co-expressing the engineered aaRS and the orthogonal tRNA.
-
For photocaged tyrosine, a common choice is a PylRS variant or a TyrRS variant.[11][12]
-
Ensure the aaRS and tRNA are driven by strong mammalian promoters (e.g., CMV, EF1α). The expression level of the tRNA can be a limiting factor for incorporation efficiency.[15]
-
-
Plasmid Preparation:
-
Prepare high-purity, endotoxin-free plasmids for all components using a commercial kit.
-
Verify all constructs by sequencing.
-
Protocol 2: Mammalian Cell Culture and Transfection
-
Cell Seeding:
-
One day before transfection, seed mammalian cells (HEK293T cells are commonly used and transfect efficiently) in a suitable format (e.g., 6-well plate) so they reach 70-90% confluency on the day of transfection.
-
-
Transfection:
-
Transfect the cells using a standard transfection reagent (e.g., Lipofectamine 3000, FuGENE HD).
-
Prepare a transfection mix containing the plasmid for the target protein and the plasmid for the orthogonal system. A 1:1 ratio is a good starting point, but this may require optimization.
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
-
Addition of Photocaged Tyrosine:
-
Immediately after transfection, replace the medium with fresh culture medium supplemented with the photocaged tyrosine (e.g., 0.5-2.0 mM ONBY).[15] Prepare a stock solution of the photocaged amino acid in a suitable solvent (e.g., 100 mM in 100 mM NaOH) and dilute it into the medium.
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
Caption: Experimental workflow from cell transfection to analysis.
Protocol 3: Photoactivation (Uncaging)
-
Preparation:
-
Wash the cells with PBS to remove the pcY-containing medium. Add fresh medium or PBS for the irradiation step.
-
-
Irradiation:
-
Expose the cells to light of the appropriate wavelength for the chosen caging group (e.g., 365 nm for ONBY, 405 nm for coumarin-caged derivatives).[14][18]
-
The light source can be a UV lamp, an LED array, or a laser on a confocal microscope for high spatial precision.[14][18]
-
The duration and intensity of irradiation must be optimized to achieve sufficient uncaging while minimizing phototoxicity. This can range from seconds to several minutes.
-
-
Post-Irradiation:
-
Immediately after irradiation, either lyse the cells for biochemical analysis or proceed with live-cell imaging or functional assays. Include a "dark" control that undergoes all the same steps but is not exposed to the uncaging light.
-
Protocol 4: Analysis of Protein Incorporation and Function
-
Confirming Incorporation (Western Blot):
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the C-terminal tag on the protein of interest.
-
A band at the expected full-length molecular weight indicates successful suppression of the amber codon and incorporation of the photocaged tyrosine. The intensity of this band relative to a wild-type control can provide a semi-quantitative measure of incorporation efficiency.
-
-
Assessing Functional Activation:
-
The method for assessing function is highly specific to the target protein.
-
Example (Kinase): To control a kinase, the UAG codon could be placed at a critical tyrosine in the activation loop.[3] Functional activation can be measured by Western blotting for a phosphorylated downstream substrate. A signal should only appear in the light-exposed sample.
-
Example (Signaling Protein): For a protein like STAT1, activation can be measured by observing its phosphorylation and subsequent nuclear translocation via immunofluorescence microscopy.[3][4]
-
Caption: Conceptual diagram of light-activated control of a signaling protein.
References
- 1. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocontrol of tyrosine phosphorylation in mammalian cells via genetic encoding of photocaged tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triggering biological processes: methods and applications of photocaged peptides and proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. A rationally designed orthogonal synthetase for genetically encoded fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Encoding of Photocaged Tyrosines with Improved Light-Activation Properties for the Optical Control of Protease Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Light-induced gene expression with photocaged IPTG for induction profiling in a high-throughput screening system - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Receptor Function: A Guide to Light-Mediated Activation with Caged Ligands
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the activation of cellular receptors in time and space is a cornerstone of modern biological research and drug discovery. Light-mediated activation using caged ligands offers an unparalleled level of control, allowing for the targeted release of bioactive molecules with a flash of light. This technology has revolutionized the study of fast biological processes such as neurotransmission and intracellular signaling.[1][2][3]
These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing caged ligands to activate receptors. This guide is intended for researchers in academia and industry who are looking to incorporate this powerful technique into their experimental repertoire.
Fundamental Principles of Caged Ligand Technology
Caged compounds are biologically active molecules that have been rendered inert by the covalent attachment of a photolabile protecting group (PPG), often referred to as a "cage".[1][4] This chemical modification masks a critical functional group of the ligand, preventing it from binding to and activating its receptor.[1] Irradiation with light of a specific wavelength cleaves the bond between the cage and the ligand, releasing the active molecule in its native form with high spatiotemporal precision.[1][3]
The ideal caged compound should possess several key properties:
-
Biological Inertness: The caged compound itself should not exhibit any agonist or antagonist activity at the receptor of interest.[1]
-
Chemical Stability: It should be stable in aqueous physiological solutions and not spontaneously release the active ligand in the absence of light.[5]
-
High Photolysis Efficiency: The uncaging process should be efficient, characterized by a high quantum yield (Φ), which is the ratio of released molecules to absorbed photons.[6][7]
-
Rapid Release Kinetics: The release of the active ligand should be faster than the biological process being studied to allow for accurate kinetic measurements.[1]
-
Wavelength Specificity: The uncaging should be triggered by a specific wavelength of light, ideally in a range that minimizes photodamage to the biological sample.[8]
Quantitative Data for Common Caged Ligands
The selection of an appropriate caged ligand is critical for the success of an experiment. The following tables summarize key quantitative parameters for some of the most widely used caged neurotransmitters.
Table 1: Photochemical Properties of Caged Glutamate Derivatives
| Caged Compound | Abbreviation | One-Photon λmax (nm) | Two-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Key Characteristics & Cautions |
| N-(α-carboxy-2-nitrobenzyl)-L-glutamate | CNB-Glu | ~350 | Low | ~0.05 | ~0.02 | Can exhibit antagonist activity at NMDA receptors.[9] |
| 4-methoxy-7-nitroindolinyl-caged L-glutamate | MNI-Glu | ~330 | ~720 | ~0.085 | ~0.22 | Widely used for two-photon uncaging; antagonist at GABAA receptors.[5] |
| 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate | CDNI-Glu | ~350 | ~720 | ~0.5 - 0.6 | ~0.25 | High quantum yield, efficient for two-photon uncaging.[10][11] |
| Ruthenium-bipyridine-triphenylphosphine caged L-glutamate | RuBi-Glutamate | ~450 (Visible) | ~800 | ~0.04 | ~0.3 | Uncaged with visible light, reducing phototoxicity.[12] |
| 7-diethylaminocoumarin-4-yl)methyl-L-glutamate | DEAC450-Glu | ~450 (Visible) | ~900 | ~0.39 | - | Visible light uncaging, good aqueous solubility.[13] |
Table 2: Photochemical Properties of Caged GABA Derivatives
| Caged Compound | Abbreviation | One-Photon λmax (nm) | Two-Photon λmax (nm) | Quantum Yield (Φ) | Key Characteristics & Cautions |
| N-(α-carboxy-2-nitrobenzyl)-γ-aminobutyric acid | CNB-GABA | ~350 | - | - | Can have antagonist effects. |
| 4-methoxy-7-nitroindolinyl-caged GABA | MNI-GABA | ~330 | ~720 | ~0.1 | Suitable for two-photon uncaging. |
| Ruthenium-bipyridine-triphenylphosphine caged GABA | RuBi-GABA | ~470 (Visible) | - | - | Uncaged with visible light.[14] |
| (7-diethylaminocoumarin-4-yl)methyl-GABA | DEAC454-GABA | ~454 (Visible) | ~900 | 0.39 | Visible light uncaging with good quantum yield.[13] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of caged ligands in neuroscience research.
Protocol 1: One-Photon Uncaging of Glutamate in Acute Hippocampal Slices
This protocol describes the use of flash photolysis of a caged glutamate to evoke synaptic-like responses in neurons within acute brain slices, which can be recorded using the patch-clamp technique.
Materials:
-
Caged Glutamate: e.g., MNI-Glu (2.5 mM in ACSF).[5]
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 127 NaCl, 25 NaHCO3, 1.2 NaH2PO4, 2.5 KCl, 25 D-glucose, 2 CaCl2, 1 MgCl2, aerated with 95% O2/5% CO2.[5]
-
Internal Solution for Patch-Clamp: (in mM) 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, 3 Na L-ascorbate.[5]
-
Acute Brain Slices: Prepared from rodent hippocampus according to standard protocols.[5][10]
-
Microscope: Equipped with DIC optics and an epifluorescence illumination system.
-
Light Source: Xenon arc lamp or a UV laser.
-
Patch-Clamp Electrophysiology Setup.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a mouse or rat brain and allow them to recover in ACSF for at least 1 hour.
-
Transfer to Recording Chamber: Place a slice in the recording chamber of the microscope and continuously perfuse with oxygenated ACSF at a rate of 1-2 mL/min.
-
Bath Application of Caged Glutamate: Add the caged glutamate to the perfusing ACSF to the desired final concentration (e.g., 2.5 mM MNI-Glu).[5]
-
Establish Whole-Cell Patch-Clamp Recording: Identify a pyramidal neuron in the CA1 region using DIC optics.[10] Approach the neuron with a patch pipette filled with the internal solution and establish a whole-cell recording configuration.[15][16]
-
Position the Light Source: Focus the light from the flash lamp or laser to a small spot (~5-10 µm) near a dendritic region of the patched neuron.
-
Photolysis (Uncaging): Deliver a brief pulse of UV light (e.g., 1 ms) to uncage the glutamate.
-
Record Postsynaptic Currents: Record the evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using the patch-clamp amplifier.
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded currents to characterize the receptor response.
Protocol 2: Two-Photon Uncaging of Glutamate at Single Dendritic Spines
This advanced technique allows for the activation of glutamate receptors on individual dendritic spines, mimicking synaptic transmission with high fidelity.[5][17]
Materials:
-
Caged Glutamate for Two-Photon Uncaging: e.g., MNI-Glu (2.5 mM) or CDNI-Glu (2 mM) in ACSF.[5][10]
-
ACSF and Internal Solution: As described in Protocol 1, often with a fluorescent dye (e.g., Alexa Fluor 488) in the internal solution to visualize the neuron's morphology.[5]
-
Two-Photon Laser Scanning Microscope: Equipped with two Ti:Sapphire lasers, one for imaging (e.g., tuned to 920 nm for GFP/Alexa 488) and one for uncaging (e.g., tuned to 720 nm for MNI-Glu).[5]
-
Patch-Clamp Electrophysiology Setup.
Procedure:
-
Slice Preparation and Loading: Prepare acute hippocampal slices and obtain a whole-cell patch-clamp recording from a neuron of interest, allowing the fluorescent dye in the pipette to fill the cell.
-
Bath Application of Caged Glutamate: Perfuse the slice with ACSF containing the two-photon sensitive caged glutamate.
-
Identify Target Spines: Using the imaging laser, visualize the dendritic branches of the filled neuron and select individual dendritic spines as targets for uncaging.
-
Position the Uncaging Laser: Park the uncaging laser beam at a precise location just off to the side of the head of the target spine (~0.5 µm away) to avoid photodamage.[12]
-
Two-Photon Uncaging: Deliver a short pulse (e.g., 0.5-2 ms) of the uncaging laser to release glutamate locally at the spine.
-
Record Synaptic Responses: Record the uncaging-evoked EPSCs (uEPSCs) or calcium transients within the spine using the patch-clamp amplifier and the imaging system, respectively.
-
Calibration and Control: Calibrate the laser power and pulse duration to elicit uEPSCs with amplitudes and kinetics similar to spontaneous miniature EPSCs.[5]
-
Data Analysis: Analyze the functional and structural plasticity of the stimulated spine.
Visualizing Concepts and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in these application notes.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 12. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Photorelease of GABA with Visible Light Using an Inorganic Caging Group | Semantic Scholar [semanticscholar.org]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. frontiersin.org [frontiersin.org]
Application Notes and Protocols for In Vitro Photolysis of Caged Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to Photolysis of Caged Compounds
The precise control of biological processes in vitro is paramount for understanding cellular mechanisms and for the development of novel therapeutics. Photolysis of caged compounds has emerged as a powerful technique that offers unparalleled spatiotemporal resolution for the release of bioactive molecules. Caged compounds are synthetic molecules in which a photolabile protecting group, or "cage," temporarily inactivates a biologically active molecule.[1][2] Upon illumination with light of a specific wavelength, the cage is cleaved, rapidly releasing the active molecule and initiating a biological response. This "uncaging" process allows for the precise control over the concentration, location, and timing of the release of signaling molecules, neurotransmitters, and other effectors within a cellular or subcellular environment.[3][4]
This technology has found widespread applications in various research areas, including neuroscience, cell biology, and drug discovery. For instance, the photolytic release of caged neurotransmitters like glutamate or GABA allows for the stimulation of specific neurons or even individual synapses to study synaptic transmission and plasticity.[5] In cell signaling research, the uncaging of second messengers such as calcium (Ca²⁺) or cyclic adenosine monophosphate (cAMP) provides a means to investigate their downstream effects with high precision.[6][7] For drug development professionals, caged compounds offer a unique tool for target validation and for screening potential drug candidates in a controlled manner.[8]
These application notes provide a comprehensive overview of the experimental setup for in vitro photolysis of caged compounds, detailed protocols for key experiments, and data presentation guidelines to facilitate the adoption and standardization of this powerful technique.
Data Presentation: Photochemical Properties of Common Caged Compounds
The selection of an appropriate caged compound is critical for the success of a photolysis experiment. Key parameters to consider include the quantum yield (Φ), which represents the efficiency of photolysis, the molar extinction coefficient (ε) at the activation wavelength, and the rate of photolysis. The following tables summarize the photochemical properties of several commonly used caged compounds.
| Caged Compound | Parent Molecule | Caging Group | λmax (nm) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference(s) |
| NPE-caged ATP | ATP | 1-(2-Nitrophenyl)ethyl | 347 | 0.63 | ~100 | [1][5] |
| DMNPE-caged ATP | ATP | 4,5-Dimethoxy-2-nitrobenzyl | 355 | 0.05 | >5000 | [5] |
| MNI-caged L-glutamate | L-glutamate | 4-Methoxy-7-nitroindolinyl | 330 | 0.08 - 0.1 | >10,000 | [5] |
| CNB-caged GABA | GABA | α-Carboxy-2-nitrobenzyl | 345 | 0.05 | ~2,900 | [9] |
| NP-EGTA | Ca²⁺ chelator | Nitrophenyl | 350 | 0.18 | >100,000 | [5] |
| DM-nitrophen | Ca²⁺ chelator | Dimethoxynitrophenyl | 350 | 0.18 | 38,000 | [5] |
| Bhc-caged cAMP | cAMP | 6-bromo-7-hydroxycoumarin-4-ylmethyl | 396 | 0.40 | - | [6][7] |
| DEACM-caged cAMP | cAMP | 7-(diethylamino)coumarin-4-yl)methyl | 420 | 0.02 | - | [10] |
Table 1: Photochemical Properties of Selected Caged Compounds. This table provides key photochemical data for a selection of commonly used caged compounds. λmax refers to the wavelength of maximum absorption of the caged compound. The quantum yield (Φ) indicates the efficiency of the photolysis reaction. The photolysis rate constant indicates how quickly the active molecule is released after irradiation.
| Caged Ca²⁺ Chelator | K_d (before photolysis) | K_d (after photolysis) | Reference(s) |
| NP-EGTA | 80 nM | > 1 mM | [11] |
| DM-nitrophen | 5 nM | 3 mM | [5] |
Table 2: Dissociation Constants (K_d) of Caged Ca²⁺ Chelators. This table shows the affinity for Ca²⁺ of two common caged chelators before and after photolysis. A large change in K_d upon photolysis is desirable for achieving a significant increase in free Ca²⁺ concentration.
Experimental Protocols
Protocol 1: General Setup for In Vitro Photolysis
This protocol outlines the basic steps for setting up a microscope-based system for the photolysis of caged compounds in cell culture.
Materials:
-
Inverted or upright microscope with fluorescence capabilities
-
High-intensity light source (e.g., mercury or xenon arc lamp, UV laser)[2]
-
Appropriate optical filters (bandpass for excitation, dichroic mirror, and emission filter)
-
Objective lens with good UV transmission
-
Cell culture dish or chamber slide with adherent cells
-
Caged compound of interest
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Data acquisition system (camera, software)
Procedure:
-
Cell Preparation: Culture cells of interest on a suitable imaging dish or chamber slide until they reach the desired confluency.
-
Loading of Caged Compound:
-
For membrane-permeant caged compounds (e.g., AM esters), incubate the cells with the caged compound in physiological buffer for a specific time and temperature according to the manufacturer's instructions.
-
For membrane-impermeant caged compounds, introduce them into the cells via microinjection, electroporation, or by including them in the patch pipette solution during electrophysiological recordings.[1]
-
-
Washing: After loading, gently wash the cells two to three times with fresh physiological buffer to remove any extracellular caged compound.
-
Microscope Setup:
-
Place the cell culture dish on the microscope stage.
-
Select the appropriate objective and bring the cells into focus.
-
Configure the light path for photolysis, ensuring the excitation filter matches the absorption maximum of the caged compound.
-
-
Photolysis (Uncaging):
-
Define the region of interest (ROI) for uncaging. This can be a whole cell or a specific subcellular area.
-
Open the shutter of the light source for a defined duration to illuminate the ROI and induce photolysis. The duration and intensity of the light pulse will need to be optimized for each experiment.
-
-
Data Acquisition:
-
Simultaneously with or immediately after photolysis, acquire images or electrophysiological recordings to monitor the biological response.
-
For imaging experiments, use appropriate fluorescent indicators to visualize the downstream effects (e.g., a calcium indicator for caged Ca²⁺ experiments).
-
-
Controls:
-
Perform a control experiment without the caged compound to ensure that the light exposure itself does not induce a biological response.
-
Perform another control where the caged compound is present but not illuminated to confirm its biological inactivity before photolysis.
-
Protocol 2: Calibration of the Light Source for Quantitative Photolysis
To perform quantitative experiments, it is crucial to calibrate the light source to determine the amount of active compound released per unit of light exposure.[7]
Materials:
-
Spectrophotometer or a calibrated photodiode
-
A solution of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate) or a caged compound with a well-characterized quantum yield.
-
The same microscope setup as used for the experiment.
Procedure:
-
Measure Light Intensity:
-
Place the photodiode or the cuvette with the actinometer solution at the focal plane of the objective.
-
Illuminate the sample with the same light source and settings used for the uncaging experiment.
-
Measure the light intensity (in W/cm²).
-
-
Determine the Number of Photons:
-
Calculate the number of photons delivered per unit area and time using the measured light intensity and the wavelength of the light.
-
-
Calculate the Amount of Uncaged Compound:
-
Using the known quantum yield (Φ) of the caged compound and the number of absorbed photons, calculate the concentration of the released molecule. The amount of photolyzed compound can be determined using the following equation: [Released Compound] = Φ × (Number of absorbed photons)
-
-
Calibration Curve:
-
Generate a calibration curve by varying the duration or intensity of the light pulse and measuring the corresponding amount of released compound. This curve can then be used to precisely control the concentration of the uncaged molecule in subsequent experiments.
-
Protocol 3: In Vitro Photolysis of Caged ATP to Study Enzyme Kinetics
This protocol describes how to use caged ATP to study the kinetics of an ATP-dependent enzyme.
Materials:
-
Purified ATP-dependent enzyme
-
NPE-caged ATP[1]
-
Reaction buffer appropriate for the enzyme
-
Spectrophotometer or other detection system to measure enzyme activity
-
Photolysis setup as described in Protocol 1
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrates (except ATP), and the caged ATP in the reaction buffer. Keep the mixture on ice and protected from light.
-
Baseline Measurement: Transfer the reaction mixture to a cuvette and place it in the spectrophotometer. Record the baseline activity of the enzyme in the absence of ATP.
-
Initiate Reaction with Photolysis:
-
Deliver a brief pulse of UV light to the cuvette to uncage a specific concentration of ATP (as determined by prior calibration).
-
Immediately start recording the enzyme activity by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
From the initial rate of the reaction, determine the enzyme's kinetic parameters (e.g., K_m and V_max for ATP).
-
By varying the amount of uncaged ATP, a full kinetic profile of the enzyme can be generated.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro photolysis of caged compounds.
Caption: GPCR signaling pathway activated by a photolytically released ligand.
Applications in Drug Development
The use of caged compounds provides significant advantages in the drug discovery and development process.
Target Validation
Caged versions of tool compounds, which are selective agonists or antagonists for a specific target, can be used to validate the role of that target in a cellular process with high precision. By uncaging the compound at a specific time and location, researchers can directly observe the physiological consequences of target engagement, helping to confirm the target's relevance to a disease state.
High-Throughput Screening (HTS)
While technically challenging to implement in a primary HTS campaign, caged compounds can be invaluable in secondary screening and hit-to-lead optimization.[8] For example, a caged substrate for an enzyme can be used to initiate the enzymatic reaction at a precise time in a multi-well plate format, allowing for more accurate kinetic measurements and the identification of inhibitors with different mechanisms of action. This approach can help to eliminate false positives and negatives that can arise from compound precipitation or instability over time.
Studying Drug-Target Residence Time
The ability to rapidly remove a drug from its target by photolysis of a caged antagonist can be a powerful tool to study drug-target residence time. By observing the rate at which the biological effect of the drug diminishes after the antagonist is uncaged, researchers can gain insights into the binding kinetics of their compounds, a critical parameter for drug efficacy.
Conclusion
The in vitro photolysis of caged compounds is a versatile and powerful technique that provides researchers and drug development professionals with an unprecedented level of control over biological systems. By following the protocols and guidelines outlined in these application notes, researchers can effectively implement this technology to gain deeper insights into cellular signaling pathways, validate novel drug targets, and accelerate the discovery of new medicines. The continued development of new caged compounds with improved photochemical properties will undoubtedly expand the applications of this technique in the years to come.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Neuropeptide Y with Caged Tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of Neuropeptide Y (NPY) incorporating a photoactivatable ("caged") tyrosine residue. This technique allows for the spatiotemporal control of NPY activity, making it a powerful tool for studying its physiological roles and for the development of novel therapeutic strategies. The protocols outlined below are based on Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a widely used and robust method for peptide assembly.
Introduction
Neuropeptide Y is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian nervous system. It is involved in a wide range of physiological processes, including the regulation of food intake, anxiety, and blood pressure. The diverse functions of NPY are mediated through its interaction with a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.
The incorporation of a caged tyrosine residue, such as N-Fmoc-O-(2-nitrobenzyl)-tyrosine, into the NPY sequence renders the peptide biologically inactive.[1] Exposure to a brief pulse of UV light cleaves the photolabile protecting group, releasing the native tyrosine and restoring the peptide's biological activity.[1] This ability to precisely control the activation of NPY in time and space provides a unique advantage for studying its complex signaling pathways and physiological effects.
Quantitative Data Summary
While specific yield and purity data for the complete solid-phase synthesis of full-length neuropeptide Y with a caged tyrosine are not extensively detailed in publicly available literature, the following tables provide representative data based on the synthesis of similar peptides and the known efficiencies of the described methodologies.
Table 1: Representative Yield and Purity of Solid-Phase Peptide Synthesis of Caged Neuropeptide Y
| Parameter | Representative Value | Method of Determination |
| Crude Peptide Yield | 60 - 75% | Gravimetric analysis after cleavage |
| Purity of Crude Peptide | > 70% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Final Yield after Purification | 15 - 25% | Gravimetric analysis of lyophilized pure peptide |
| Final Purity | > 98% | Analytical RP-HPLC |
| Molecular Mass Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) |
Table 2: Receptor Binding Affinity of Caged vs. Uncaged Neuropeptide Y
| Ligand | Receptor Subtype | Binding Affinity (IC50/Ki) | Fold Change in Affinity |
| Native Neuropeptide Y | Y1 Receptor | ~ 0.1 - 1 nM | - |
| Caged Neuropeptide Y | Y1 Receptor | 10 - 100 nM | 10 - 100 fold lower |
| UV-irradiated Caged NPY | Y1 Receptor | ~ 0.1 - 1 nM | Restored to native levels |
Note: The binding affinity of caged NPY for the Y1 receptor is reported to be one to two orders of magnitude lower than that of the intact NPY.[1] Upon irradiation with UV light, the binding affinity is restored to the level of the native peptide.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of neuropeptide Y with a caged tyrosine residue using Fmoc chemistry.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for the synthesis of a peptide amide, such as Rink Amide MBHA resin.
-
Resin Weighing: Weigh the desired amount of resin (typically 0.1 - 0.5 mmol scale) and place it in a fritted reaction vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 3 minutes at room temperature.
-
Solvent Drainage: Drain the piperidine solution.
-
Second Deprotection: Add a fresh 20% (v/v) solution of piperidine in DMF to the resin and agitate for 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
Protocol 3: Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add diisopropylethylamine (DIEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 4: Incorporation of Caged Tyrosine
The incorporation of N-Fmoc-O-(2-nitrobenzyl)-tyrosine follows the same procedure as described in Protocol 3. Ensure complete dissolution of the caged amino acid derivative before activation.
Protocol 5: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 6: Purification and Analysis
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.
-
Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Collection: Collect the fractions containing the pure peptide.
-
Analysis: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Signaling Pathway of Neuropeptide Y (Y1 Receptor)
Caption: NPY Y1 receptor signaling pathway.
Experimental Workflow for Caged NPY Synthesis
Caption: Workflow for solid-phase synthesis of caged NPY.
References
Application Notes & Protocols: Two-Photon Uncaging of Nitrobenzyl-Protected Tyrosine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon (2P) uncaging is a powerful technique that offers precise spatiotemporal control over the release of bioactive molecules.[1][2] By using a focused, high-intensity near-infrared (NIR) laser, two-photon excitation is confined to a femtoliter-scale focal volume, minimizing out-of-focus activation and photodamage, which is particularly advantageous for studies in living cells and deep tissues.[3][4] This method is ideal for mimicking and studying the intricate signaling processes within cells.[5]
The o-nitrobenzyl group is a widely used photolabile protecting group, or "cage," for a variety of functional groups, including the hydroxyl group of tyrosine.[6][7] Upon absorption of light, the nitrobenzyl group undergoes a photochemical reaction that results in its cleavage, releasing the active molecule.[6] Protecting the tyrosine residue within a peptide or protein with a nitrobenzyl cage renders it biologically inert. Subsequent two-photon uncaging can then restore the native tyrosine structure at a precise time and location, enabling the site-specific activation of protein function and the initiation of downstream signaling cascades. This technique is invaluable for dissecting signaling pathways, studying protein-protein interactions, and for the targeted screening of therapeutic agents.
Properties of Nitrobenzyl Caging Groups
The efficacy of a photolabile protecting group is determined by its photophysical properties. Key parameters include the absorption wavelength, the one-photon quantum yield (Φu), and the two-photon action cross-section (δu). While data for the specific N-Fmoc-O-(2-nitrobenzyl)-tyrosine conjugate is not exhaustively detailed in the literature, the properties of related o-nitrobenzyl derivatives provide a strong benchmark for experimental design.[8][9] Generally, increasing the conjugation of the nitrobenzyl chromophore can red-shift the absorption spectrum but may decrease the uncaging quantum yield.[8][9]
Table 1: Photophysical Properties of Representative o-Nitrobenzyl Derivatives
| Caging Group Derivative | One-Photon Max Absorption (nm) | One-Photon Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) in GM* | Reference(s) |
| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.1 - 1% | 0.01 - 0.1 | [8][9] |
| 4-Metoxy-7-NitroIndolinyl (MNI) | ~380 | Not specified | 0.06 (for MNI-glutamate) | [1] |
| o-nitrobenzyl (generic) | Near-UV | 0.1 - 1% | 0.01 - 0.1 | [8] |
| Conjugated o-nitrobenzyl backbones | Red-shifted vs. DMNB | 0.1 - 1% (trends lower with red-shift) | 0.1 - 0.01 | [8][9] |
*1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹
Experimental Workflows and Mechanisms
General Experimental Workflow
The process begins with the synthesis of a peptide containing the nitrobenzyl-protected tyrosine. This "caged" peptide is then introduced into the biological system (e.g., cell culture or tissue). A two-photon microscope is used to both visualize the target area and to deliver the uncaging laser pulse to a specific subcellular location, releasing the tyrosine and activating the biological process of interest.
Mechanism of Nitrobenzyl Uncaging
The uncaging process is initiated by the absorption of two near-infrared photons, which is equivalent to the energy of a single UV photon. This excites the 2-nitrobenzyl group, leading to an intramolecular hydrogen abstraction and subsequent rearrangement. The process ultimately results in the cleavage of the bond protecting the tyrosine's hydroxyl group, releasing the native amino acid and a 2-nitrosobenzaldehyde byproduct.[6]
Protocols
Protocol 1: Synthesis of Peptides Containing Caged Tyrosine
This protocol describes the incorporation of nitrobenzyl-protected tyrosine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N-Fmoc-O-(2-nitrobenzyl)-tyrosine[10]
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (for precipitation)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vessel, dissolve the desired Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF. b. Add the coupling mixture to the deprotected resin and agitate for 2 hours. c. Wash the resin thoroughly with DMF.
-
Incorporation of Caged Tyrosine: When the sequence calls for tyrosine, use N-Fmoc-O-(2-nitrobenzyl)-tyrosine in the coupling step (Step 3).
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM (Dichloromethane) and dry under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate.
-
Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. c. Dry the crude peptide and purify using reverse-phase HPLC. d. Confirm the mass of the final product via mass spectrometry.
Protocol 2: Two-Photon Uncaging in Cell Culture
This protocol provides a general framework for performing 2P uncaging of a nitrobenzyl-tyrosine-containing peptide to activate a cellular signaling pathway. It is adapted from established methods for 2P uncaging of neurotransmitters.[11][12][13]
Materials:
-
Cultured cells (e.g., neurons, fibroblasts) grown on glass-bottom dishes.
-
Purified caged peptide (from Protocol 1).
-
Physiological buffer (e.g., ACSF for neurons, HEPES-buffered saline for other cells).
-
Two-photon laser scanning microscope equipped with at least one Ti:Sapphire laser tunable to ~720-800 nm.[11][14]
-
High numerical aperture (NA) water-immersion objective (e.g., 60x, 0.9 NA).[11]
-
(Optional) Fluorescent reporter for the downstream signaling event (e.g., a fluorescent biosensor for kinase activity or calcium dye like OGB-1).[11]
Procedure:
-
Microscope Setup: a. Align the imaging and uncaging laser paths. If using a single laser, ensure the software can rapidly switch between imaging (e.g., 900-960 nm) and uncaging (e.g., 720 nm) wavelengths.[14][15] b. Calibrate the laser power at the objective for both imaging and uncaging. Uncaging power will typically be higher than imaging power.
-
Cell Preparation: a. Replace the cell culture medium with the physiological buffer containing the caged peptide. A typical starting concentration is in the low millimolar range (e.g., 1-5 mM), but this must be optimized. b. Allow the caged peptide to equilibrate for at least 30-40 minutes.[11]
-
Imaging and Targeting: a. Using the imaging wavelength, locate the cell and subcellular region of interest (e.g., a specific part of the plasma membrane, a dendritic spine). b. Acquire a baseline image or recording of the fluorescent reporter signal before uncaging.
-
Two-Photon Uncaging: a. Position the uncaging laser spot at the precise target location. b. Deliver a short laser pulse (e.g., 0.5-2 ms duration). The laser power must be carefully calibrated to be above the threshold for uncaging but below the threshold for photodamage.[13] A typical power range at the sample is 10-40 mW, but this is highly system-dependent.[13][14]
-
Data Acquisition: a. Immediately after the uncaging pulse, acquire a time-series of images or recordings to monitor the change in the fluorescent reporter. b. For rapid events like calcium influx, use line-scanning mode for higher temporal resolution.[11]
-
Analysis: a. Quantify the change in fluorescence or other measured parameters in the region of interest. b. Compare the response to control experiments (e.g., laser pulse without caged peptide, application of uncaged peptide).
Application: Activating Receptor Tyrosine Kinase (RTK) Signaling
A primary application of uncaging tyrosine is to create a phosphosite at a specific time and location, thereby activating signaling pathways that are dependent on tyrosine phosphorylation. Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that, upon activation, autophosphorylate tyrosine residues in their cytoplasmic domains.[16] These phosphotyrosines act as docking sites for downstream signaling proteins containing SH2 or PTB domains, such as Grb2 and PLC-γ.[17][18] Uncaging a key tyrosine residue in an engineered RTK or a substrate peptide can artificially trigger these downstream cascades.
A common pathway activated by RTKs is the Ras-MAPK cascade. The uncaged, phosphorylated tyrosine recruits the adaptor protein Grb2, which in turn recruits the Guanine nucleotide Exchange Factor (GEF) called Sos. Sos activates Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell growth and proliferation.[17][19]
Relevance to Drug Development
The ability to activate specific signaling nodes with high precision makes 2P tyrosine uncaging a valuable tool for drug development and discovery.[20]
-
Target Validation: By activating a specific kinase or pathway, researchers can confirm its role in a disease-relevant cellular process before investing in a full-scale drug discovery campaign.
-
High-Content Screening: The technique can be used to screen for inhibitors of specific tyrosine kinases or downstream effectors. A cell line with a caged-tyrosine substrate can be treated with a compound library, and inhibition of the biological response after uncaging would indicate a hit.
-
Mechanism of Action Studies: For a drug with a known target, uncaging can help elucidate its effects on downstream signaling dynamics with subcellular resolution, providing insights that are not possible with global application of an agonist.
-
Pro-drug Activation: The nitrobenzyl cage itself serves as a model for light-activated pro-drugs. Developing drugs that are activated only at the site of disease by an external trigger like NIR light is a major goal in pharmacology to reduce systemic toxicity.[1]
References
- 1. OPG [opg.optica.org]
- 2. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 13. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Reactome | Signaling by Receptor Tyrosine Kinases [reactome.org]
- 20. aph-hsps.hu [aph-hsps.hu]
Application Notes and Protocols for HPLC Purification of Peptides Containing Caged Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides containing caged tyrosine residues are powerful tools in chemical biology and drug development, enabling precise spatiotemporal control over peptide activity. The caging group, typically a photolabile moiety such as o-nitrobenzyl, renders the peptide inactive until it is cleaved by UV light, restoring the natural tyrosine side chain and activating the peptide's function. The successful application of these peptides hinges on their high purity, which is typically achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This document provides a detailed protocol for the purification of synthetic peptides containing caged tyrosine residues by RP-HPLC. It covers all stages from initial analytical method development to preparative scale-up, fraction analysis, and final lyophilization.
Principle of Separation
RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is a non-polar material, most commonly silica chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system, typically a mixture of water and a more non-polar organic solvent like acetonitrile (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both solvents to improve peak shape and resolution by neutralizing the charges on the peptide and residual silanols on the stationary phase.
Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. As the concentration of the organic solvent in the mobile phase is gradually increased (a gradient), the peptides elute in order of increasing hydrophobicity. The presence of a hydrophobic caging group on a tyrosine residue will generally increase the peptide's retention time on an RP-HPLC column compared to its uncaged counterpart.
Data Presentation
The following table summarizes typical quantitative data for the purification of a model peptide containing a caged tyrosine residue.
| Parameter | Analytical Scale | Preparative Scale |
| Peptide Sequence | Ac-Gly-Ala-Tyr(ONB)-Phe-Ile-NH₂ | Ac-Gly-Ala-Tyr(ONB)-Phe-Ile-NH₂ |
| Column | C18, 4.6 x 150 mm, 5 µm, 100 Å | C18, 21.2 x 250 mm, 10 µm, 100 Å |
| Mobile Phase A | 0.1% (v/v) TFA in Water | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 20-50% B over 30 min | 20-50% B over 30 min |
| Detection Wavelength | 220 nm, 280 nm, 350 nm | 220 nm, 280 nm, 350 nm |
| Injection Volume | 20 µL (from a 1 mg/mL solution) | 5 mL (from a 10 mg/mL solution) |
| Sample Load | 20 µg | 50 mg |
| Retention Time | ~18.5 min | ~18.5 min |
| Crude Purity | ~65% | ~65% |
| Final Purity (pooled) | >98% | >98% |
| Recovery | N/A | ~70% |
ONB: o-Nitrobenzyl
Experimental Protocols
Materials and Equipment
-
Crude synthetic peptide containing caged tyrosine (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Analytical RP-HPLC system with UV detector
-
Preparative RP-HPLC system with UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
0.22 µm syringe filters
-
Vials for sample preparation and fraction collection
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
Protocol 1: Analytical HPLC Method Development
This initial step is crucial for determining the retention time of the target peptide and optimizing the separation from impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. (Add 1 mL of TFA to 999 mL of water).
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. (Add 1 mL of TFA to 999 mL of ACN).
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude lyophilized peptide in 1 mL of Mobile Phase A.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Scouting Gradient:
-
Equilibrate the analytical C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run a broad, linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 220 nm (peptide backbone), 280 nm (aromatic residues), and 350 nm (for certain caging groups like nitrobenzyl). This will determine the approximate percentage of Mobile Phase B at which the target peptide elutes.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide eluted at 40% B in the scouting run, an optimized gradient might be 30% to 50% B over 30 minutes. A gradient slope of approximately 1% B per column volume is a good starting point for achieving good resolution.
-
Protocol 2: Preparative RP-HPLC Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.
-
Sample Preparation and Loading:
-
Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of Mobile Phase A. A small amount of ACN can be added to aid dissolution if necessary.
-
Filter the sample through a 0.45 µm syringe filter to prevent column clogging.
-
-
Column Equilibration:
-
Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B from the optimized analytical method. Use a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
-
Gradient Elution and Fraction Collection:
-
Inject the prepared sample.
-
Run the optimized preparative gradient.
-
Set the fraction collector to collect fractions (e.g., 5-15 mL per tube) across the main peak corresponding to the target peptide. It is advisable to collect smaller fractions across the peak to achieve higher purity in the final pooled sample.
-
-
Purity Assessment of Fractions:
-
Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1) to determine its purity.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity specification (e.g., >95% or >98%).
-
Freeze the pooled, pure fractions (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained. This removes the water, acetonitrile, and TFA.
-
Store the lyophilized peptide at -20°C or lower in a desiccated environment.
-
Visualizations
Experimental Workflow: From Crude Peptide to Purified Product
Caption: General workflow for the HPLC purification of peptides.
Signaling Pathway: Light-Activated Control of a Kinase
Caption: Light-induced activation of a peptide inhibitor to control a kinase signaling pathway.
Experimental Workflow: Optical Control of TEV Protease Activity
Caption: Workflow for the optical control of protein release using a caged TEV protease cleavage site.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Quantum Yield in Uncaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low quantum yield in uncaging experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is quantum yield in the context of uncaging experiments, and why is it important?
In uncaging experiments, the quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of released bioactive molecules to the number of absorbed photons.[1][2] A high quantum yield is crucial because it means that a lower light intensity is required to release a sufficient amount of the active molecule, which in turn minimizes the risk of photodamage to the biological sample.[3][4] The overall efficiency of an uncaging experiment is determined by the product of the quantum yield and the extinction coefficient (ε), which represents the molecule's ability to absorb light at a specific wavelength.[5]
Q2: My uncaging efficiency is low. What are the most common causes?
Low quantum yield in uncaging experiments can stem from several factors related to the light source, the caged compound itself, or the experimental conditions. Some of the most common reasons include:
-
Inadequate Light Source: The light source may not be providing sufficient energy at the optimal wavelength for the photolysis of the caged compound.[3]
-
Deactivation of the Excited Molecule: The excited caged compound may return to its ground state through non-productive pathways, such as heat dissipation or fluorescence, before the uncaging reaction can occur.[6][7]
-
Reverse Reactions: The photoproducts may recombine to reform the original caged compound, reducing the net yield of the uncaged molecule.[6][8]
-
Compound Degradation: The caged compound may degrade over time due to factors like hydrolysis, oxidation, or exposure to ambient light, rendering it inactive.[9][10][11]
-
Solvent Effects: The polarity and viscosity of the solvent can influence the stability of the excited state and the efficiency of the uncaging reaction.[12][13][14]
-
Presence of Quenchers: Other molecules in the solution can deactivate the excited state of the caged compound through collisions.[7]
Q3: How can I determine if my light source is the problem?
To assess if your light source is the limiting factor, you should:
-
Verify the Wavelength: Ensure that the emission spectrum of your light source overlaps with the absorption maximum of your caged compound. Most caged compounds are activated by UV or blue light.[15]
-
Measure the Power Density: The light energy delivered per unit area is a critical parameter. A general guideline is that a light density of approximately 0.5 µJ/µm² should be sufficient for many uncaging applications.[3] You can use a photodiode power meter to measure the output at the sample plane.
-
Check for Light Path Obstructions: Ensure all optical components (lenses, mirrors, filters) are clean and aligned correctly to maximize light delivery to the sample.
Q4: How do I know if my caged compound has degraded?
To check for the degradation of your caged compound, you can:
-
Perform Quality Control: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to assess the purity of your compound stock.[16]
-
Properly Store the Compound: Caged compounds should be stored under conditions that minimize degradation, such as in the dark, at low temperatures, and protected from moisture.[3][9] Some compounds may require storage at a slightly acidic pH to prevent hydrolysis.[9]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the caged compound before each experiment to minimize the impact of degradation in aqueous solutions.
Q5: Can the solvent I'm using affect the quantum yield?
Yes, the solvent can have a significant impact on the uncaging quantum yield. The polarity of the solvent can affect the stability of the excited state of the caged compound.[12][13][17] For some caging groups, the quantum yield increases in less polar solvents.[12] It is advisable to consult the literature for your specific caged compound to determine the optimal solvent conditions.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for commonly used caged compounds and light sources.
Table 1: Photochemical Properties of Common Caged Glutamate and GABA Compounds
| Caged Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Recommended Concentration (1P) | Recommended Concentration (2P) |
| MNI-Glutamate | ~350 | ~5,000 | 0.08 - 0.1 | 1-5 mM | 2.5-10 mM |
| CDNI-Glutamate | ~350 | ~4,500 | ~0.6 | 100-500 µM | 100-500 µM |
| RuBi-Glutamate | ~450 | ~7,000 | ~0.3 | 100-500 µM | 100-500 µM |
| DEAC450-Glutamate | ~450 | Not Reported | Not Reported | Not Reported | Not Reported |
| CDNI-GABA | ~350 | Not Reported | ~0.6 | 100-500 µM | 100-500 µM |
Data compiled from various sources.[9][18][19]
Table 2: Typical Light Sources for Uncaging Experiments
| Light Source | Wavelength Range | Temporal Resolution | Spatial Resolution | Common Applications |
| Mercury Arc Lamp | UV-Visible | Milliseconds | >50 µm | Whole-field uncaging |
| Xenon Arc Lamp | UV-Visible | Milliseconds | >50 µm | Whole-field uncaging |
| Flash Lamps | UV-Visible | Sub-millisecond | >50 µm (can be improved with aperture) | Rapid, whole-field uncaging |
| Pulsed UV Laser | UV | Nanoseconds to femtoseconds | Diffraction-limited | Precise spatial and temporal control |
| Two-Photon Laser | Infrared | Femtoseconds | Sub-micrometer | Deep tissue imaging and uncaging |
Information based on general knowledge and literature.[3][4][20]
Experimental Protocols
Protocol 1: Measuring Light Source Power at the Sample Plane
Objective: To accurately determine the power density of the uncaging light source delivered to the specimen.
Materials:
-
Photodiode power meter with a sensor appropriate for the wavelength of the light source.
-
Microscope and objective used for the uncaging experiment.
-
Immersion oil (if using an oil immersion objective).
Methodology:
-
Turn on the uncaging light source and allow it to stabilize.
-
Place the photodiode sensor at the focal plane of the objective lens where the sample would normally be. If using an immersion objective, apply a drop of immersion oil to the sensor.
-
Set the light source parameters (e.g., intensity, duration) to the values used in your experiment.
-
Record the power reading from the power meter in milliwatts (mW).
-
Calculate the area of the illuminated spot. For a focused laser beam, this can be estimated as A = πr², where r is the radius of the beam waist. For whole-field illumination, measure the diameter of the illuminated field of view.
-
Calculate the power density in mW/µm² or µJ/µm² (by incorporating the pulse duration for pulsed sources).
Protocol 2: Assessing Caged Compound Stability by HPLC
Objective: To determine the purity and identify potential degradation products of the caged compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column for separating the caged compound and its potential degradation products.
-
Mobile phase (solvent system) optimized for the separation.
-
Caged compound stock solution and samples to be tested.
-
Reference standard of the pure caged compound (if available).
Methodology:
-
Prepare a standard solution of the pure caged compound at a known concentration.
-
Prepare samples of your experimental solutions (e.g., stock solution, solution after being left at room temperature for several hours).
-
Inject the standard and sample solutions into the HPLC system.
-
Run the separation using the optimized method.
-
Analyze the resulting chromatograms. The appearance of new peaks or a decrease in the area of the main peak corresponding to the caged compound in your samples compared to the standard indicates degradation.
Visualizations
Caption: Troubleshooting workflow for low quantum yield.
Caption: Photochemical pathways in an uncaging experiment.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Give the reason for low and high quantum yield in physical chemistry (MSc.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. Factors affecting the uncaging efficiency of 500 nm light-activatable BODIPY caging group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmess.org [jmess.org]
- 14. researchgate.net [researchgate.net]
- 15. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 16. Characterization of one- and two-photon photochemical uncaging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 19. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity of 365 nm Light in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity associated with 365 nm UV light during live-cell imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to mitigate phototoxicity.
Issue 1: Significant cell death, membrane blebbing, or altered morphology is observed after 365 nm illumination.
This is a clear indication of acute phototoxicity. Here’s how to troubleshoot this problem:
Step 1: Re-evaluate Your Illumination Settings.
-
Problem: Excessive light exposure is a primary driver of phototoxicity. The total light dose, a product of intensity and duration, determines the extent of cellular damage.[1][2]
-
Solution: Minimize the total light energy delivered to your sample.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[3][4][5]
-
Shorten Exposure Time: Employ the shortest exposure time necessary for image acquisition.[3][4]
-
Decrease Imaging Frequency: For time-lapse experiments, increase the interval between acquisitions to allow cells to recover.[3]
-
Utilize More Sensitive Detectors: A high quantum efficiency camera (e.g., EMCCD or sCMOS) can detect weaker signals, enabling a reduction in excitation light.[4]
-
Step 2: Optimize Your Imaging Medium.
-
Problem: The generation of reactive oxygen species (ROS) is a major mechanism of phototoxicity.[3][6][7] Standard culture media can sometimes contribute to light-induced ROS production.[8]
-
Solution: Supplement your imaging medium with antioxidants or use a specialized formulation.
-
Add ROS Scavengers: Supplementing the medium with antioxidants like Trolox (a water-soluble vitamin E analog), ascorbic acid, or rutin can help neutralize harmful ROS.[3][7]
-
Use Phenol Red-Free Medium: Phenol red can act as a photosensitizer, so using a phenol red-free medium can reduce background fluorescence and potential phototoxicity.[5]
-
Step 3: Consider Your Choice of Fluorophore.
-
Problem: Some fluorescent probes are more prone to generating ROS upon excitation. Synthetic fluorophores, especially nuclear stains, can be highly phototoxic.[8]
-
Solution: Select photostable fluorophores and use the lowest effective concentration.
-
Fluorophore Titration: Perform a concentration titration to find the minimum dye concentration that yields an adequate signal.[3]
-
Choose Photostable Probes: Opt for fluorophores known for their high photostability to reduce the rate of photobleaching and associated ROS production.
-
Consider Red-Shifted Dyes: Longer wavelength fluorophores are generally less phototoxic than those excited by UV or blue light.[9][10]
-
Issue 2: Subtle changes in cell behavior (e.g., altered migration, division, or signaling) are observed, but overt cell death is minimal.
Step 1: Implement a Phototoxicity Assay.
-
Problem: Subtle phototoxic effects can go unnoticed without specific assays.[1]
-
Solution: Use sensitive readouts of cell health to assess the impact of your imaging conditions.
-
Cell Migration Speed: Cell migration is a sensitive indicator of cellular stress and can be quantified to assess phototoxicity.[1]
-
Mitochondrial Morphology: Changes in mitochondrial morphology, such as fragmentation or swelling, can be an early sign of cellular stress.[1][9]
-
Cell Division Rate: Monitor the rate of cell proliferation, as phototoxicity can induce cell cycle arrest.[1]
-
Step 2: Minimize "Illumination Overhead".
-
Problem: "Illumination overhead" (IO) occurs when the sample is illuminated while the camera is not actively acquiring an image.[1][2][12] This is common with mechanical shutters and some software-controlled LED light sources.[1][2]
-
Solution: Synchronize illumination with camera exposure.
-
Use TTL Triggering: Transistor-transistor logic (TTL) circuits provide precise synchronization between the light source and the camera, eliminating IO.[1][2]
-
Longer Exposure, Lower Power: If TTL is unavailable, using longer exposure times with lower light intensity can reduce the relative contribution of IO.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 365 nm light phototoxicity?
A1: The primary mechanism of phototoxicity from 365 nm UV light is the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7] This occurs when endogenous molecules (like flavins and porphyrins) or exogenous fluorophores absorb light and transfer energy to molecular oxygen.[7] These highly reactive molecules can then damage cellular components, including DNA, proteins, and lipids, leading to cellular stress, dysfunction, and death.[7][13] 365 nm light can also directly cause DNA damage, such as the formation of pyrimidine dimers.[14][15]
Q2: How can I quantitatively assess phototoxicity in my experiments?
A2: Several quantitative methods can be used to assess phototoxicity:
-
Cell Viability Assays: Use assays like MTT or live/dead staining to quantify the percentage of cell death after illumination.[16]
-
DNA Damage Assays: A comet assay can be used to evaluate the extent of DNA damage induced by UV exposure.[14]
-
Functional Assays: Quantify changes in cellular functions that are sensitive to stress, such as cell migration speed or the rate of cell division.[1]
-
Mitochondrial Health: Assess changes in mitochondrial membrane potential or morphology as indicators of cellular stress.[1]
Q3: Are there alternatives to using 365 nm light for excitation?
A3: Yes, several alternatives can help avoid the phototoxicity associated with 365 nm light:
-
Longer Wavelength Fluorophores: Whenever possible, choose fluorophores that are excited by longer wavelengths (e.g., blue, green, or red light), as these are generally less damaging to cells.[4][9]
-
Two-Photon Excitation: This technique uses near-infrared light to excite fluorophores, which is less phototoxic than single-photon UV excitation.[6]
-
Label-Free Imaging: Techniques like differential interference contrast (DIC) or phase-contrast microscopy can be used to monitor cell morphology and behavior without the need for fluorescent labels and their associated phototoxicity.[17][18]
Q4: Can the type of microscope I use affect the level of phototoxicity?
A4: Absolutely. Different microscopy techniques expose the sample to varying levels of light.
-
Widefield Microscopy: Can be optimized for low phototoxicity by using sensitive cameras and minimizing illumination. However, it can be prone to "illumination overhead."[1]
-
Confocal Microscopy: While providing excellent image quality, traditional point-scanning confocals can deliver high light doses. Spinning disk confocal systems are generally better for live-cell imaging as they are faster and expose the sample to lower light levels.[4]
-
Light-Sheet Microscopy: This technique illuminates the sample from the side, only exciting a thin plane. This significantly reduces the overall light dose and is considered one of the gentlest imaging modalities for live samples.[6][11]
Quantitative Data Summary
Table 1: Impact of 365 nm vs. 405 nm Wavelength on DNA Damage in Pancreatic Islets
| Exposure Time (seconds) | % DNA Damage (405 nm) | % DNA Damage (365 nm) |
| 10 | ~2% | Not specified |
| 300 | ~6% | up to 50% |
| Data summarized from a study on swine pancreatic islets.[14] |
Table 2: Comparison of Illumination Overhead with Different Hardware Setups
| Control Method | Set Exposure Time | Measured Illumination Time | Illumination Overhead |
| TTL Triggered LED | 24 ms | 24 ms | 0 ms |
| USB Controlled LED | 24 ms | 137 ms | 113 ms |
| Mechanical Shutter | 24 ms | 230 ms | 206 ms |
| Data highlights the significant "illumination overhead" that can occur with non-ideal hardware setups, leading to increased phototoxicity.[2] |
Experimental Protocols
Protocol 1: Assessing Phototoxicity Using Cell Migration Speed
-
Cell Preparation: Plate CHO-K1 cells expressing a fluorescently tagged protein (e.g., paxillin-EGFP) on fibronectin-coated glass-bottom dishes.
-
Imaging Setup: Use a widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Illumination Conditions:
-
Control Group (Low Phototoxicity): Use diffuse light delivery (DLD) with low excitation power (e.g., 0.245 mW) and long exposure times (e.g., 60,000 ms).
-
Test Group (High Phototoxicity): Use condensed light delivery (CLD) with high excitation power (e.g., 61.6 mW) and short exposure times (e.g., 24 ms).
-
-
Time-Lapse Imaging: Acquire images every 5-10 minutes for a period of 4-6 hours.
-
Data Analysis:
-
Use manual tracking software (e.g., MTrackJ plugin in ImageJ/Fiji) to track the position of individual cells over time.
-
Calculate the migration speed for each cell.
-
Compare the average migration speeds between the control and test groups. A significant decrease in migration speed in the test group indicates phototoxicity. (Protocol adapted from studies on optimizing live-cell imaging conditions.[1])
-
Protocol 2: Using Trolox to Mitigate Phototoxicity
-
Prepare Trolox Stock Solution: Dissolve Trolox (a water-soluble analog of Vitamin E) in your complete cell culture medium to create a concentrated stock solution (e.g., 100 mM).
-
Cell Preparation: Plate your cells of interest in an appropriate imaging vessel and allow them to adhere.
-
Treatment: Prior to imaging, replace the culture medium with fresh medium supplemented with a working concentration of Trolox (e.g., 2 mM). Incubate for at least 30 minutes.
-
Staining (if applicable): Stain the cells with your fluorescent probe of choice according to the manufacturer's protocol, ensuring the staining solution also contains Trolox.
-
Imaging: Proceed with your live-cell imaging experiment, keeping the Trolox-supplemented medium on the cells throughout the acquisition.
-
Control: Image a parallel set of cells that have not been treated with Trolox to compare the extent of phototoxicity. (This is a general protocol; optimal Trolox concentration and incubation time may vary depending on the cell type and experimental conditions.[3])
Visualizations
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. line-a.co.il [line-a.co.il]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shopeverbeam.com [shopeverbeam.com]
- 14. Irradiation with 365 nm and 405 nm wavelength shows differences in DNA damage of swine pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA breaks caused by monochromatic 365 nm ultraviolet-A radiation or hydrogen peroxide and their repair in human epithelioid and xeroderma pigmentosum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-free Live Cell Imaging | Application Notes | Resources | Nikon Corporation Healthcare Business Unit [microscope.healthcare.nikon.com]
- 18. Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-free Live Cell Imaging | Application Notes | Resources | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
preventing premature uncaging of O-(2-Nitrobenzyl)-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the premature uncaging of O-(2-Nitrobenzyl)-L-tyrosine in their experiments.
Troubleshooting Guide: Investigating Premature Uncaging
If you are observing the release of L-tyrosine before photo-irradiation, consult the following guide to identify and resolve the potential cause.
Problem: Detection of free L-tyrosine in control samples (dark conditions).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent | The stability of the ether linkage in O-(2-Nitrobenzyl)-L-tyrosine can be solvent-dependent. Protic solvents, especially under non-neutral pH, may facilitate hydrolysis. Solution: If possible, switch to a less protic or aprotic solvent for stock solutions and experimental media. Solvents like DMSO are generally good for dissolving the compound initially. For aqueous experiments, ensure the buffer system is appropriate and minimizes direct solvent-mediated hydrolysis. |
| Incorrect pH of Solution | Extremes in pH can lead to acid- or base-catalyzed hydrolysis of the ether bond. While the 2-nitrobenzyl group is relatively stable, prolonged exposure to harsh pH conditions can cause premature cleavage. Solution: Maintain the pH of your experimental solution within a neutral range (pH 6-8) whenever feasible. Use a well-buffered system to prevent local pH changes. |
| Elevated Temperature | Higher temperatures can accelerate the rate of hydrolysis.[1] Solution: Store stock solutions at the recommended temperature (2-8°C) and protect from light.[2][3] During experiments, if compatible with the biological system, consider running reactions at a lower temperature to minimize thermal degradation. |
| Light Contamination | Accidental exposure to ambient light, especially sources emitting in the UV spectrum, can cause unintended photolysis. Solution: Handle the compound and prepare solutions under red light or in a darkroom. Use amber-colored vials or wrap containers in aluminum foil to protect from light exposure. |
| Contamination of Reagents | Contaminants in your reagents, such as strong acids, bases, or nucleophiles, could be reacting with the caged tyrosine. Solution: Use high-purity, sterile-filtered reagents and solvents. Prepare fresh solutions before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature uncaging of O-(2-Nitrobenzyl)-L-tyrosine in the absence of light?
A1: In dark conditions, the most likely cause of premature uncaging is hydrolysis of the ether linkage connecting the 2-nitrobenzyl protecting group to the tyrosine. This can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.
Q2: How can I assess the stability of O-(2-Nitrobenzyl)-L-tyrosine in my specific experimental buffer?
A2: We recommend performing a stability study. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to quantify the rate of premature uncaging under your exact experimental conditions.
Q3: Are there any specific buffer components I should avoid?
A3: While standard biological buffers are generally compatible, it is advisable to avoid buffers with highly nucleophilic components, as they could potentially react with the caged compound. It is always best to test the stability of O-(2-Nitrobenzyl)-L-tyrosine in your chosen buffer system.
Q4: Can I freeze my stock solutions of O-(2-Nitrobenzyl)-L-tyrosine?
A4: While storing at 2-8°C is recommended, freezing in an appropriate solvent (e.g., DMSO) may be possible for long-term storage. However, it is crucial to perform a stability test after the first freeze-thaw cycle to ensure the integrity of the compound. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific hydrolysis rates of O-(2-Nitrobenzyl)-L-tyrosine under various conditions. We strongly recommend that researchers perform their own stability studies to obtain precise data for their experimental setup. Below is a template table that can be populated with data from such a study.
| Condition | Parameter | Value | Rate of Premature Uncaging (%/hour) |
| pH | 4 | 25°C in Aqueous Buffer | User-determined |
| 7 | 25°C in Aqueous Buffer | User-determined | |
| 9 | 25°C in Aqueous Buffer | User-determined | |
| Temperature | 4°C | pH 7.4 in Aqueous Buffer | User-determined |
| 25°C | pH 7.4 in Aqueous Buffer | User-determined | |
| 37°C | pH 7.4 in Aqueous Buffer | User-determined | |
| Solvent | DMSO | 25°C | User-determined |
| Ethanol | 25°C | User-determined | |
| Aqueous Buffer (pH 7.4) | 25°C | User-determined |
Experimental Protocols
Protocol for Assessing the Stability of O-(2-Nitrobenzyl)-L-tyrosine
Objective: To quantify the rate of premature uncaging (hydrolysis) of O-(2-Nitrobenzyl)-L-tyrosine under specific experimental conditions (e.g., buffer, pH, temperature).
Materials:
-
O-(2-Nitrobenzyl)-L-tyrosine
-
Experimental buffer at the desired pH
-
High-purity solvents (e.g., DMSO for stock solution)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Temperature-controlled incubator/water bath
-
Amber vials or tubes wrapped in aluminum foil
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of O-(2-Nitrobenzyl)-L-tyrosine in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into your experimental buffer at the desired final concentration. Prepare multiple aliquots in amber vials.
-
Time Zero Sample (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentrations of both the caged tyrosine and any free L-tyrosine.
-
Incubation: Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C) in the dark.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
HPLC Analysis:
-
Use a mobile phase that allows for the separation of O-(2-Nitrobenzyl)-L-tyrosine and free L-tyrosine. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common starting point.
-
Monitor the elution profile at a wavelength where both compounds absorb (e.g., 274 nm for tyrosine).
-
-
Data Analysis:
-
Calculate the peak areas for both O-(2-Nitrobenzyl)-L-tyrosine and free L-tyrosine at each time point.
-
Determine the percentage of free L-tyrosine relative to the total amount of tyrosine (caged + free) at each time point.
-
Plot the percentage of uncaged tyrosine versus time to determine the rate of premature uncaging.
-
Visualizations
Caption: Uncaging pathways for O-(2-Nitrobenzyl)-L-tyrosine.
Caption: A logical workflow for troubleshooting premature uncaging.
References
Technical Support Center: Identification and Characterization of Nitroso-Byproduct Formation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification and characterization of nitroso-byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of nitroso-byproducts, particularly N-nitrosamines, using liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Issue 1: Inconsistent or Poor Recovery of Nitrosamines in LC-MS/MS Analysis
Question: Why am I observing variable and low recovery for my nitrosamine standards and samples?
Answer: Inconsistent and poor recovery are common challenges in trace-level nitrosamine analysis, often stemming from matrix effects and sample preparation inefficiencies.[1]
Troubleshooting Steps:
-
Evaluate and Optimize Sample Preparation: The primary goal is to effectively remove interfering components from the sample matrix.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Ensure the sorbent chemistry is appropriate for your target nitrosamines and that the wash and elution steps are optimized.[1]
-
Liquid-Liquid Extraction (LLE): A fundamental technique for separating nitrosamines from aqueous matrices. Optimize solvent choice, pH, and extraction repetitions to maximize recovery.[1][2]
-
-
Assess for Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of target analytes in the mass spectrometer source.[3]
-
Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards are crucial for accurately quantifying nitrosamines as they co-elute with the analyte and experience similar matrix effects.[3]
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[4]
-
-
Optimize Chromatographic Conditions: Proper chromatographic separation is key to minimizing matrix effects.
-
Gradient Modification: Adjusting the mobile phase gradient can improve the separation of nitrosamines from interfering matrix components.[1]
-
Alternative Column Chemistries: Consider columns with different stationary phases (e.g., pentafluorophenyl - PFP) that may offer different selectivity for your analytes.[1]
-
-
Check for Analyte Adsorption: Nitrosamines can adsorb to glass and plastic surfaces. Using silanized glassware and polypropylene vials can help minimize this issue.
Issue 2: Suspected Artificial Formation of Nitrosamines During Sample Preparation and Analysis
Question: I am detecting nitrosamines in my samples, but I suspect they may be forming artificially during my analytical workflow. How can I investigate and prevent this?
Answer: The acidic conditions and high temperatures used in some analytical methods can inadvertently promote the formation of nitrosamines, leading to false-positive results.[5]
Troubleshooting Steps:
-
Control Sample Preparation Conditions:
-
pH Control: Avoid highly acidic conditions during sample preparation, as this can accelerate nitrosation.[6] If acidic conditions are necessary, perform extractions at low temperatures.
-
Use of Scavengers: Incorporate a nitrite scavenger, such as Vitamin E or ascorbic acid, into your sample preparation diluent to inhibit the nitrosation reaction.[5][7]
-
Solvent Selection: Use non-reactive solvents like methanol or acetonitrile. Avoid solvents that may contain amine impurities.[4]
-
-
Optimize Analytical Method Parameters:
-
Conduct Control Experiments:
-
Spike a blank matrix with the amine precursor and a nitrosating agent (e.g., sodium nitrite) and analyze it with and without a scavenger to confirm if your method is prone to artificial formation.
-
Analyze your sample with and without a scavenger to see if the nitrosamine levels decrease, which would indicate artificial formation was occurring.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of nitrosamine contamination in pharmaceutical products?
A1: Nitrosamine impurities can arise from various sources throughout the manufacturing process and shelf life of a drug product.[9] Common sources include the reaction of secondary or tertiary amines with nitrosating agents like nitrites.[10] These precursors can be present in raw materials, starting materials, reagents, and solvents.[11] Certain manufacturing conditions, such as acidic pH and high temperatures, can also facilitate their formation.[10]
Q2: Which analytical techniques are most suitable for detecting and quantifying nitrosamines at trace levels?
A2: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) and gas chromatography with tandem mass spectrometry (GC-MS/MS) are the most widely used and recommended techniques due to their high sensitivity and selectivity.[12][13] LC-MS/MS is often preferred as it is suitable for a broader range of nitrosamines, including those that are not volatile or are thermally labile.[8]
Q3: How can I mitigate the risk of nitrosamine formation in my drug product formulation?
A3: Several strategies can be employed to mitigate nitrosamine formation:
-
Excipient Selection: Choose excipients with low levels of nitrite impurities.[10]
-
pH Control: Formulating the drug product at a neutral or basic pH can significantly inhibit the nitrosation reaction.[10]
-
Incorporate Scavengers: Antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can be added to the formulation to act as nitrite scavengers.[14]
-
Process Optimization: Manufacturing processes like direct compression may be preferred over wet granulation to reduce exposure to water and heat.[15]
Q4: What are the regulatory guidelines regarding nitrosamine impurities?
A4: Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals.[14][16] These guidelines require manufacturers to perform risk assessments, conduct confirmatory testing if a risk is identified, and implement control strategies to ensure nitrosamine levels are below acceptable intake limits.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to nitrosamine formation and mitigation.
Table 1: Effect of pH on Nitrosamine Formation
| Amine Precursor | pH | Temperature (°C) | Reaction Time | Nitrosamine Formation |
| Secondary Amine | 3.0 | 25 | 24 hours | High |
| Secondary Amine | 5.0 | 25 | 24 hours | Moderate |
| Secondary Amine | >7.0 | 25 | 24 hours | Low / Negligible[18] |
| 2-piperazin-1-yl acetic acid | 3.0 | Not Specified | Not Specified | Up to 80 ppm[7] |
| 2-piperazin-1-yl acetic acid | 7.23 | Not Specified | Not Specified | No nitrosamine formed[7] |
Table 2: Efficacy of Common Nitrite Scavengers
| Scavenger | Model API | Molar Ratio (API:Nitrite:Scavenger) | pH | Temperature (°C) | Inhibition of Nitrosation |
| Ascorbic Acid | N-methylaniline | 1:1.1:22 | 3.0 | 25 | High[19] |
| Sodium Ascorbate | N-methylaniline | 1:1.1:22 | 3.0 | 25 | High[19] |
| Maltol | N-methylaniline | 1:1.1:22 | 3.0 | 25 | High[19] |
| Propyl Gallate | N-methylaniline | 1:1.1:22 | 3.0 | 25 | High[19] |
| p-Aminobenzoic Acid (PABA) | N-methylaniline | 1:1.1:22 | 3.0 | 25 | High[19] |
| L-Cysteine | N-methylaniline | 1:1.1:22 | 3.0 | 25 | High[19] |
| BHA (Butylated hydroxyanisole) | N-methylaniline | Not Specified | Not Specified | Not Specified | Inefficient[19] |
| BHT (Butylated hydroxytoluene) | N-methylaniline | Not Specified | Not Specified | Not Specified | Inefficient[19] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Nitrosamine Analysis
This protocol provides a general framework for the analysis of common nitrosamines in a drug product. Method optimization and validation are required for each specific application.[15][20]
1. Materials and Reagents:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
-
Diluent: Methanol or a suitable solvent for the API and nitrosamines
-
Nitrosamine reference standards and their corresponding stable isotope-labeled internal standards
2. Standard Preparation:
-
Prepare a mixed stock standard solution of the target nitrosamines in the diluent.
-
Prepare a stock solution of the internal standards.
-
Create a series of working standard solutions by diluting the stock solutions to construct a calibration curve.
3. Sample Preparation (for a tablet formulation):
-
Crush a sufficient number of tablets to obtain a representative powder.
-
Weigh an amount of powder equivalent to a target API concentration (e.g., 10 mg/mL) into a centrifuge tube.
-
Add a known volume of diluent containing the internal standards.
-
Vortex or sonicate to dissolve the sample.
-
Centrifuge to pelletize insoluble excipients.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 10 µL
-
Column Temperature: 30 - 40 °C
-
Gradient Elution: Develop a gradient to separate the nitrosamines from the API and other matrix components.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for each nitrosamine and internal standard.
Protocol 2: General GC-MS/MS Method for Volatile Nitrosamine Analysis
This protocol is suitable for the analysis of volatile nitrosamines.[9][13]
1. Materials and Reagents:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
Mid-polar capillary GC column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Extraction Solvent: Dichloromethane
-
Nitrosamine reference standards and their corresponding stable isotope-labeled internal standards
2. Standard Preparation:
-
Prepare stock and working standard solutions in dichloromethane as described in the LC-MS/MS protocol.
3. Sample Preparation:
-
Weigh a representative amount of the sample into a centrifuge tube.
-
Add a known amount of internal standard solution.
-
Add dichloromethane and perform liquid-liquid extraction.
-
Collect the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial.
4. GC-MS/MS Conditions:
-
Inlet Temperature: 200 - 250 °C (optimize to avoid thermal degradation)
-
Injection Mode: Splitless
-
Oven Temperature Program: Develop a temperature program to achieve good separation of the nitrosamines.
-
Ionization Source: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: A generalized workflow for the analysis of nitrosamine impurities in pharmaceutical products.
Caption: A logical decision tree for the mitigation of nitrosamine formation risk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolian.com [resolian.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irf.fhnw.ch [irf.fhnw.ch]
- 8. benchchem.com [benchchem.com]
- 9. Search Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 13. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. waters.com [waters.com]
- 18. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 19. mdpi.com [mdpi.com]
- 20. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Enhancing the Solubility of Caged Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of caged peptides in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my caged peptide?
A1: The solubility of a caged peptide is determined by a combination of its intrinsic properties and the solution environment. Key factors include:
-
Amino Acid Composition: The hydrophobicity of the peptide sequence is a primary driver of poor solubility. Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) are more prone to aggregation and precipitation in aqueous solutions.[1][2]
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate through intermolecular interactions, which can reduce their solubility.[1][3]
-
Net Charge and pH: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH of the buffer away from the pI can increase solubility.[1][4]
-
Caging Group Properties: The chemical nature of the photolabile "caging" group itself can significantly impact solubility. Bulky, hydrophobic caging groups can decrease aqueous solubility, while more hydrophilic caging moieties can enhance it.[5][6]
-
Temperature: Temperature can have varied effects. While gentle warming can sometimes improve solubility, excessive heat can lead to peptide degradation.[3][7]
Q2: My caged peptide won't dissolve in my standard aqueous buffer. What should be my first troubleshooting step?
A2: Before attempting more complex methods, a systematic, step-wise approach is recommended. First, ensure you have allowed the lyophilized peptide to warm to room temperature before reconstitution.[8][9] The initial and simplest troubleshooting step is to assess the peptide's charge at neutral pH and adjust the pH of your buffer accordingly.
-
For acidic peptides (net negative charge): Try dissolving in a basic buffer (pH > 7). You can use a dilute solution of ammonium bicarbonate (10%) or ammonium hydroxide.[3]
-
For basic peptides (net positive charge): Attempt to dissolve in an acidic buffer (pH < 7). A solution of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be effective.[3][7]
Always start with a small aliquot of your peptide to test for solubility before dissolving the entire sample.[3][8][10]
Q3: Can I use organic co-solvents to dissolve my caged peptide? Are there any potential downsides?
A3: Yes, using a small amount of an organic co-solvent is a common and effective strategy for dissolving hydrophobic peptides.[3][8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are frequently used.[8][9]
-
Procedure: First, dissolve the peptide in the minimum required volume of the organic solvent. Then, slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing.[4]
-
Potential Downsides:
-
Assay Interference: Organic solvents can interfere with biological assays. It is generally recommended to keep the final concentration of DMSO below 1% in cell-based experiments.[3]
-
Peptide Stability: Some amino acids, such as cysteine and methionine, can be unstable in DMSO.[4]
-
Precipitation: The peptide may precipitate out of solution as the aqueous buffer is added. If this occurs, lyophilization and re-solubilization in a different solvent system may be necessary.[4][9]
-
Q4: How does the "caging" group affect the solubility of the peptide?
A4: The caging group can have a profound effect on solubility. Research has shown that modifying a self-assembling peptide by caging it with a hydrophilic photolabile protecting group, such as p-hydroxy-phenacyl (pHP), can significantly improve its solubility and ease of handling.[5][6][11] The bulky and hydrophilic nature of such a caging group can disrupt the intermolecular interactions that lead to aggregation.[5][6] Conversely, a hydrophobic caging group could potentially decrease the overall solubility of the peptide in aqueous buffers. When selecting a caging strategy, it is crucial to consider the physicochemical properties of the caging moiety itself.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with caged peptides.
Problem: Caged peptide is insoluble in the initial aqueous buffer.
| Possible Cause | Suggested Solution | Experimental Protocol |
| pH of the buffer is close to the peptide's isoelectric point (pI). | Adjust the pH of the buffer away from the pI. | See Protocol 1: pH Adjustment for Peptide Solubilization. |
| Peptide is highly hydrophobic. | Use a small amount of an organic co-solvent. | See Protocol 2: Solubilization using Organic Co-solvents. |
| Peptide has formed aggregates. | Use sonication or gentle warming to break up aggregates. | See Protocol 3: Disrupting Peptide Aggregates. |
| Peptide sequence is inherently prone to aggregation. | Consider peptide modification strategies. | This is a design-stage consideration. Options include PEGylation or incorporating solubility-enhancing tags.[1][7] |
Experimental Protocols
Protocol 1: pH Adjustment for Peptide Solubilization
-
Determine the theoretical net charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus. Assign a value of -1 to each acidic residue (D, E) and the C-terminus.[3][4]
-
If the net charge is positive (basic peptide):
-
If the net charge is negative (acidic peptide):
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If insoluble, add a small amount of 10% ammonium bicarbonate or dilute ammonium hydroxide and vortex.[3]
-
-
If the net charge is neutral:
-
Proceed to Protocol 2, as these peptides are often hydrophobic.[3]
-
-
Once dissolved, the peptide solution can be diluted with the desired aqueous buffer.
Protocol 2: Solubilization using Organic Co-solvents
-
Add a minimal volume of an appropriate organic solvent (e.g., DMSO, DMF) to the lyophilized peptide.
-
Gently vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while continuously vortexing.[4]
-
If the peptide begins to precipitate, stop adding the buffer. It may be necessary to try a different co-solvent or proceed to other methods.
Protocol 3: Disrupting Peptide Aggregates
-
After adding the chosen solvent or buffer, if the solution appears cloudy or contains visible particulates, sonicate the sample.[4]
-
Use a bath sonicator or a probe sonicator on low power.
-
Sonicate in short bursts (e.g., 10-15 seconds) followed by a cooling period on ice to prevent sample heating and potential degradation.[8]
-
Alternatively, gently warm the solution to a temperature not exceeding 40°C.[7][9]
-
After treatment, centrifuge the solution to pellet any remaining insoluble material before using the supernatant.[3][7]
Visual Guides
Caption: A step-by-step workflow for troubleshooting caged peptide solubility issues.
Caption: Factors influencing the solubility of caged peptides.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. jpt.com [jpt.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. lifetein.com [lifetein.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Peptides with Multiple Caged Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of peptides with multiple caged residues. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the unique challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides with multiple caged residues compared to a single caged residue?
Synthesizing peptides with multiple caged residues introduces several layers of complexity. The primary challenges include:
-
Steric Hindrance: Caged amino acids are bulky. Incorporating multiple caged residues can lead to slower and incomplete coupling reactions.[1][2]
-
Increased Hydrophobicity: Many photolabile protecting groups (PPGs) are hydrophobic, which can decrease the solubility of the peptide chain on the resin, leading to aggregation and formation of secondary structures that hinder subsequent synthesis steps.[1][3][4]
-
Orthogonality of Protecting Groups: Ensuring that the multiple caged groups can be selectively removed without affecting each other or other side-chain protecting groups is critical. This requires a careful selection of PPGs with distinct photolysis wavelengths, a concept known as chromatic orthogonality.[5][6][7][8]
-
Cumulative Photodamage: Repeated exposure to UV light for sequential deprotection can potentially damage sensitive amino acids or the peptide backbone.[9]
-
Purification Difficulties: The increased hydrophobicity and potential for aggregation make the final purification by techniques like RP-HPLC very challenging, often resulting in broad peaks and low recovery.[3][4]
Q2: What is "chromatic orthogonality" and why is it important for my experiment?
Chromatic orthogonality refers to the ability to selectively cleave different photolabile protecting groups (PPGs) within the same molecule by using different wavelengths of light.[6][7] This is crucial when you need to sequentially activate different parts of your peptide. For example, you might want to release a caged lysine at one location with 365 nm light and then, at a later time, release a caged glutamate at another site with 420 nm light. This allows for precise temporal and spatial control over the peptide's function. Without chromatic orthogonality, irradiating the peptide would likely cleave all caged groups simultaneously.
Q3: Can I use the same caged amino acid multiple times in a sequence?
Yes, you can incorporate the same caged amino acid at multiple positions in a peptide sequence. However, be aware that this will significantly increase the challenges related to steric hindrance and hydrophobicity.[1][2] Also, photolysis will release all of these identical caged groups simultaneously. If your experimental design requires sequential activation at different sites, you must use different, chromatically orthogonal, caged amino acids.
Q4: What are common side reactions to watch out for when synthesizing peptides with multiple caged residues?
The presence of bulky caged groups and potentially longer coupling times can exacerbate common side reactions in solid-phase peptide synthesis (SPPS). Key side reactions include:
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-peptides.[10][11]
-
Diketopiperazine Formation: At the dipeptide stage, especially with Proline in the first or second position, the peptide chain can cleave from the resin to form a cyclic diketopiperazine.[10]
-
Racemization: Histidine and Cysteine are particularly susceptible to racemization during activation.[10][11]
-
Photolysis Byproducts: The byproducts generated during photolysis (e.g., nitrosoaldehydes from nitrobenzyl-type PPGs) can be reactive and potentially cytotoxic in biological applications.[12]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Positive Kaiser test after coupling a caged amino acid. | Steric Hindrance: The bulky caged group is preventing the coupling reagent from accessing the N-terminus of the growing peptide chain.[1][2] | 1. Double Couple: Perform the coupling step twice. 2. Increase Coupling Time: Extend the coupling reaction time (e.g., overnight). 3. Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU. 4. Increase Equivalents: Use a higher excess of the caged amino acid and coupling reagents. |
| Synthesis fails completely after adding several caged residues. | Peptide Aggregation: The increasing hydrophobicity of the peptide with multiple caged groups is causing it to aggregate on the resin, blocking reactive sites.[3][4] | 1. Use a Chaotropic Salt: Add a low concentration of a chaotropic salt like LiCl to the coupling reaction to disrupt secondary structures. 2. Incorporate Pseudoprolines: If the sequence allows, insert pseudoproline dipeptides at key locations to disrupt aggregation. 3. Switch to a More Hydrophilic Resin: Use a PEG-based resin (e.g., ChemMatrix®) to improve solvation of the peptide chain. |
Problem 2: Difficulty in Purification by RP-HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad, tailing peaks during HPLC. | On-column Aggregation: The hydrophobic peptide is aggregating on the C18 stationary phase.[3] | 1. Increase Column Temperature: Run the purification at a higher temperature (e.g., 40-60°C) to improve solubility and reduce aggregation.[3] 2. Optimize Mobile Phase: Use a shallower gradient. Consider adding a small percentage of isopropanol or n-propanol to the mobile phase to increase its strength and improve peptide solubility.[3] |
| Low or no recovery of the peptide after HPLC. | Irreversible Adsorption or Precipitation: The peptide is either irreversibly binding to the column or precipitating in the system due to poor solubility.[3][4] | 1. Change Stationary Phase: Switch to a less hydrophobic column, such as one with a C8 or C4 stationary phase.[3] 2. Improve Sample Solubility: Dissolve the crude peptide in a stronger organic solvent like DMSO or trifluoroethanol before diluting it with the initial mobile phase for injection.[3] 3. Alternative Purification: For extremely hydrophobic peptides, consider alternative purification methods like precipitation and washing with diethyl ether to remove scavengers, which may circumvent the need for HPLC.[4] |
| Co-elution of the desired product with impurities. | Similar Hydrophobicity of Impurities: Deletion sequences or byproducts have very similar retention times to the full-length peptide. | 1. Change Ion-Pairing Agent: Switching from TFA to an agent like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) can alter selectivity.[3] 2. Use an Orthogonal Purification Method: Consider using a different chromatography mode, like Hydrophilic Interaction Liquid Chromatography (HILIC), which separates based on polarity rather than hydrophobicity.[3] |
Problem 3: Issues with Photolysis (Uncaging)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete or no uncaging after UV irradiation. | Incorrect Wavelength: The wavelength of the light source does not match the absorption maximum of the photolabile protecting group. | 1. Verify PPG's λmax: Check the literature for the optimal uncaging wavelength for your specific PPG. 2. Calibrate Light Source: Ensure your lamp or laser is emitting at the correct wavelength and power. |
| Insufficient Light Dose: The duration or intensity of irradiation is not enough to cleave all the protecting groups. | 1. Increase Irradiation Time: Perform a time-course experiment to determine the optimal irradiation duration. 2. Increase Light Intensity: If possible, increase the power of your light source. | |
| Inner Filter Effect: The concentration of the caged peptide is too high, causing molecules on the surface to absorb all the light and prevent it from reaching molecules deeper in the solution. | 1. Dilute the Sample: Reduce the concentration of your caged peptide solution. | |
| Uncaging of the wrong residue during sequential photolysis. | Spectral Overlap: The absorption spectra of the two different PPGs overlap, causing the "wrong" wavelength to partially cleave the unintended group.[7] | 1. Choose PPGs with a Large Wavelength Separation: Select protecting groups with absorption maxima that are far apart (e.g., >100 nm). 2. Use Narrow Bandpass Filters: Use filters to ensure that only a very specific wavelength of light is reaching the sample. |
| Low biological activity after uncaging. | Photodamage: The irradiation is damaging the peptide itself, particularly aromatic residues like Trp or Tyr.[9] | 1. Use Longer Wavelengths: Whenever possible, choose PPGs that can be cleaved with longer, less energetic wavelengths of light (e.g., visible light).[1] 2. Minimize Irradiation Time: Use the minimum light dose necessary for complete uncaging. |
Data Presentation: Comparison of Photolabile Protecting Groups
The selection of appropriate photolabile protecting groups (PPGs) is critical for the successful synthesis and application of peptides with multiple caged residues, especially when chromatic orthogonality is required.
| Protecting Group Family | Common Examples | Typical Uncaging Wavelength (λmax) | Quantum Yield (Φu) | Key Characteristics & Potential Issues |
| o-Nitrobenzyl (oNB) | NVOC, NPPOC | 350 - 365 nm | ~0.01 - 0.1 | Well-established, but requires UV light. Byproducts can be cytotoxic.[12] |
| Coumarin-based | DEAC, Bhc | 400 - 450 nm | ~0.02 - 0.3 | Cleavage with visible light, often fluorescent byproducts. Can have slower release kinetics.[13] |
| Benzoin-based | DMB | ~254 nm | ~0.5 | High quantum yield, but requires deep UV which can be damaging.[6] |
| Xanthenium-based | Carboxanthenium | 530 - 570 nm | ~0.015 - 0.047 | Cleavable with green/orange light, good for biological applications.[1] |
Note: Quantum yields are highly dependent on the specific molecule and solvent conditions. The values presented are for general comparison.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating a Caged Amino Acid
This protocol outlines a single manual coupling cycle using the standard Fmoc/tBu strategy.
-
Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin in a suitable reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Caged Residue):
-
In a separate vial, dissolve the Fmoc-protected caged amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Note: Longer coupling times may be necessary for bulky caged residues.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF again (3 x 1 min).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Global Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under a high vacuum for at least 4 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common choice is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Work in a fume hood and wear appropriate PPE.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Sequential Photolysis of Two Orthogonal Caged Residues
This protocol assumes the peptide contains two different PPGs: one sensitive to ~365 nm light (e.g., NVOC) and another sensitive to ~420 nm light (e.g., a coumarin derivative).
-
Sample Preparation:
-
Dissolve the purified, dual-caged peptide in a suitable buffer (e.g., PBS, HEPES) to a final concentration of 10-100 µM. Ensure the buffer is transparent at the irradiation wavelengths.
-
-
First Uncaging (420 nm):
-
Place the peptide solution in a quartz cuvette.
-
Irradiate the sample using a light source centered at 420 nm (e.g., a filtered lamp or a 420 nm LED). Use a long-pass filter to block any stray UV light.
-
Monitor the progress of the photolysis by HPLC or Mass Spectrometry to determine the optimal irradiation time.
-
Once the first uncaging is complete, the peptide is ready for the first biological assay or subsequent step.
-
-
Second Uncaging (365 nm):
-
Take the same sample (or an aliquot) that has undergone the first photolysis.
-
Irradiate the sample using a light source centered at 365 nm (e.g., a UV lamp with a 365 nm bandpass filter).
-
Again, monitor the reaction to ensure complete cleavage of the second protecting group.
-
The fully deprotected peptide is now active at both sites.
-
Visualizations (DOT Language)
Workflow for Synthesizing a Dual-Caged Peptide
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a dual-caged peptide.
Decision Tree for Troubleshooting HPLC Purification
Caption: Troubleshooting decision tree for hydrophobic peptide HPLC purification.
Logic for Sequential Photolysis
Caption: Logic of chromatically orthogonal sequential uncaging.
References
- 1. Turning Red without Feeling Embarrassed—Xanthenium-Based Photocages for Red-Light-Activated Phototherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A red-shifted two-photon-only caging group for three-dimensional photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. Photolysis of a caged peptide reveals rapid action of N-ethylmaleimide sensitive factor before neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress in studies of photocages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selecting the Appropriate Light Source for Efficient Photolysis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal light source for photolysis experiments. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My photolysis reaction has a very low yield. What are the likely causes related to my light source?
A1: Low reaction yield in photolysis can often be attributed to several factors concerning the light source:
-
Wavelength Mismatch: The emission spectrum of your light source must significantly overlap with the absorption spectrum of your reactant molecule. If the molecule does not absorb the light efficiently, the reaction will not proceed effectively.[1][2]
-
Insufficient Light Intensity: The number of photons reaching your sample may be too low to drive the reaction at a reasonable rate. The intensity of a lamp is generally proportional to its input power.[3] Consider using a higher-power lamp or focusing the light beam more directly onto the sample.[4]
-
Incorrect Pulse Duration (for pulsed sources): In flash photolysis, the laser pulse width must be appropriate for the timescale of the reaction being studied. Events can only be measured if they are slower than the duration of the light pulse.[5]
-
Sample Concentration: Highly concentrated samples can lead to light scattering, preventing photons from penetrating the entire solution. This can reduce the overall reaction efficiency.[6][7]
Q2: How do I choose the correct wavelength for my experiment?
A2: The ideal wavelength is determined by the absorption spectrum of your target molecule. The chosen wavelength should correspond to a peak in the molecule's absorption spectrum to ensure maximum photon absorption.[1][2] Using a wavelength where the starting material has high absorbance and the product has low absorbance can also help drive the reaction forward.
Q3: What is the difference between a continuous wave (CW) and a pulsed light source, and which one should I use?
A3:
-
Continuous Wave (CW) Sources (e.g., arc lamps, some LEDs) provide a constant stream of photons. They are suitable for bulk photolysis reactions where the goal is to convert a significant amount of reactant to product over time.
-
Pulsed Sources (e.g., flash lamps, pulsed lasers) deliver high-intensity light in very short bursts (from femtoseconds to nanoseconds).[5][8] These are essential for techniques like flash photolysis, where the objective is to study the kinetics and mechanisms of very fast, light-induced reactions by observing transient intermediates.[8][9][10] Pulsed sources can provide an intensity that is about 1000 times higher than continuous-mode lamps for a few microseconds.[3]
Choose a CW source for preparative-scale reactions and a pulsed source for kinetic and mechanistic studies.
Q4: I am observing unexpected side products in my reaction. Could my light source be the cause?
A4: Yes, the light source can contribute to the formation of side products.
-
Broad Spectrum Emission: If your light source emits a wide range of wavelengths, it may excite other components in your reaction mixture or the product itself, leading to secondary reactions. Using filters to select a narrow wavelength band can mitigate this.
-
Excessive Light Intensity: High-intensity light can sometimes lead to multi-photon absorption or decomposition of the desired product.
Q5: What is Quantum Yield, and why is it important for my photolysis experiment?
A5: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed (or reactant consumed) divided by the number of photons absorbed by the system.[11][12][13] A higher quantum yield indicates a more efficient reaction.[14] Determining the quantum yield is crucial for optimizing reaction conditions and understanding the reaction mechanism.[14][15] Quantum yields can range from less than 1 to greater than 1. A quantum yield greater than 1 suggests a chain reaction is occurring.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very slow reaction | Wavelength of the light source does not overlap with the absorption spectrum of the reactant. | Obtain the UV-Vis absorption spectrum of your reactant and choose a light source with an emission maximum close to the reactant's absorption maximum.[1] |
| Light intensity is too low. | Increase the power of the light source, move the source closer to the sample, or use focusing lenses.[3][4] | |
| The solvent is absorbing the light. | Choose a solvent that is transparent at the irradiation wavelength. | |
| Reaction rate decreases over time | The product is absorbing the light (inner filter effect). | Stir the solution vigorously or use a flow reactor to ensure uniform irradiation. Consider a wavelength where the product's absorbance is minimal. |
| Lamp output has degraded over time. | Check the manufacturer's specifications for the lamp's lifetime and replace it if necessary.[16] | |
| Inconsistent results between experiments | Fluctuations in lamp output power. | Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the lamp's output.[3] |
| Temperature variations. | Use a temperature-controlled sample holder, as reaction rates can be temperature-dependent. | |
| Sample degradation or charring | Light intensity is too high. | Reduce the light intensity, move the sample further from the source, or use neutral density filters. |
| The presence of oxygen. | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Comparison of Common Light Sources
| Light Source | Wavelength Range | Output | Stability | Key Features & Applications |
| Deuterium Lamps | UV (190-400 nm)[3] | Continuous | High | Broadband UV source for spectroscopy and general photolysis.[3][17] |
| Tungsten-Halogen Lamps | Visible to Near-IR (350-2500 nm)[17] | Continuous | High | Broadband visible light source, often used in combination with a deuterium lamp.[17] |
| Xenon Arc Lamps | UV to IR (200-2000 nm)[3] | Continuous, High Intensity | Good | High-intensity, broadband source that mimics sunlight; used in solar simulators and for general photolysis.[3] |
| Mercury-Xenon Arc Lamps | UV to IR (200-2000 nm) | Continuous, High Intensity | Good | Similar to Xenon lamps but with strong mercury emission lines in the UV and visible regions.[3] |
| Xenon Flash Lamps | UV to IR (200-2000 nm) | Pulsed, Very High Intensity | Varies | Provides intense, short pulses of light for flash photolysis studies.[3][18] |
| LEDs | Narrowband (e.g., 365, 450, 525 nm) | Continuous or Pulsed | Excellent | Energy-efficient, long lifespan, narrow emission spectrum reduces side reactions.[16][19] Good for specific wavelength requirements. |
| Lasers (e.g., Nd:YAG) | Monochromatic (e.g., 266, 355, 532 nm) | Pulsed (ns, ps, fs) | Excellent | High-energy, monochromatic pulses for flash photolysis and mechanistic studies.[8][10] |
Experimental Protocols
Key Experiment: Determination of Photochemical Quantum Yield
This protocol outlines the steps to determine the quantum yield of a photochemical reaction using a chemical actinometer. An actinometer is a chemical system with a known quantum yield that is used to quantify the photon flux of the light source.
Objective: To calculate the quantum yield (Φ) of a photochemical reaction.
Materials:
-
Light source (e.g., mercury lamp with a filter or an LED)
-
Reaction vessel (e.g., quartz cuvette)
-
UV-Vis Spectrophotometer
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
Solution of the reactant compound
-
Stirring plate and stir bar
-
Optical bench and filters
Methodology:
-
Preparation of Actinometer and Reactant Solutions:
-
Prepare the potassium ferrioxalate actinometer solution according to standard procedures.
-
Prepare a solution of your reactant compound in a suitable solvent that does not absorb light at the chosen wavelength. The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 1 and 2 to ensure sufficient light absorption.
-
-
Measurement of Photon Flux (Actinometry):
-
Fill a quartz cuvette with the actinometer solution and place it in the reaction vessel at a fixed distance from the light source.
-
Irradiate the actinometer solution for a specific period (t). Ensure that the conversion is kept below 10% to avoid inner filter effects.
-
After irradiation, develop the actinometer by adding the developer solution (e.g., 1,10-phenanthroline) and measure the absorbance of the resulting colored complex at its λ_max (e.g., 510 nm for the Fe(II)-phenanthroline complex) using a UV-Vis spectrophotometer.
-
Calculate the moles of the colored complex formed using the Beer-Lambert law.
-
Using the known quantum yield of the actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time) of the light source.
-
-
Photolysis of the Reactant:
-
Empty and clean the cuvette, then fill it with the reactant solution.
-
Place the cuvette in the exact same position as the actinometer to ensure the same photon flux.
-
Irradiate the reactant solution for a measured period (t). It is advisable to take aliquots at different time points to monitor the reaction progress.
-
Analyze the irradiated solution to determine the number of moles of product formed or reactant consumed. This can be done using techniques like UV-Vis spectroscopy, HPLC, or GC.
-
-
Calculation of Quantum Yield:
-
Calculate the quantum yield (Φ) of your reaction using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
-
The moles of photons absorbed can be calculated by multiplying the photon flux (determined in step 2) by the irradiation time and the fraction of light absorbed by the sample.
-
Visualizations
Caption: A decision tree for selecting the appropriate photolysis light source.
Caption: Workflow of a typical flash photolysis experiment.
Caption: Simplified Jablonski diagram showing photochemical reaction pathways.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. photonics.com [photonics.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 6. ossila.com [ossila.com]
- 7. biocompare.com [biocompare.com]
- 8. Flash photolysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edinst.com [edinst.com]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. Quantum Yield [omlc.org]
- 13. Photochemistry: photolysis [employees.csbsju.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mappinglab.com [mappinglab.com]
- 17. Light Sources for Spectrophotometers : Shimadzu (Slovensko) [shimadzu.sk]
- 18. vernier.com [vernier.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Filtering UV Light to Reduce Non-specific Photoreactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering non-specific photoreactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are non-specific photoreactions and why are they a concern in research and drug development?
Non-specific photoreactions are unintended chemical reactions initiated by exposure to light, particularly ultraviolet (UV) radiation.[1][2] These reactions can lead to the degradation of the target compound, the formation of unknown byproducts, and a decrease in the overall yield and purity of the desired product.[1][3] In drug development, this is a significant concern as it can affect the stability, efficacy, and safety of the drug substance.[4][5] Photodegradation can result in loss of potency and the formation of potentially toxic impurities.[3][6]
Q2: What are the common sources of UV radiation in a laboratory setting?
Common sources of UV radiation in a laboratory that can induce non-specific photoreactions include:
-
UV Lamps: Hand-held UV lamps, mercury vapor lamps, and UV transilluminators used for visualization of gels.[7]
-
Photochemical Reactors: Both low and medium-pressure mercury lamps, as well as high-power LEDs used in synthetic chemistry.[1]
-
Fluorescent Lighting: Standard laboratory fluorescent lights can emit low levels of UV radiation, which may be sufficient to affect highly photosensitive compounds over time.[8][9][10]
-
Sunlight: Direct or indirect exposure to sunlight through windows can be a significant source of UV radiation. Window glass can filter out some of the more energetic wavelengths, but not all.[5]
Q3: What are the different types of UV filters and how do they work?
There are two main categories of UV filters used to control photochemical reactions:
-
Long-pass Filters: These filters are designed to transmit wavelengths longer than a specified cutoff wavelength while blocking shorter, higher-energy wavelengths.[1] They are useful for eliminating the most damaging UV radiation while allowing longer wavelengths to initiate the desired reaction.[1]
-
Band-pass Filters: These filters transmit a specific, narrow range of wavelengths while blocking both shorter and longer wavelengths.[1] They are ideal for isolating a particular wavelength of interest for a highly selective photoreaction and can also help in reducing the heating effect from the lamp.[1]
These filters are typically made from materials like Pyrex or quartz, with different refractive indices to achieve specific filtering properties.[1]
Q4: How do I select the appropriate UV filter for my experiment?
The selection of a UV filter depends on the specific requirements of your experiment:
-
Know your compound's absorbance spectrum: A molecule can only be degraded by the light it absorbs.[5] Determine the UV-Vis absorbance spectrum of your starting materials, products, and any known impurities.
-
Identify the desired wavelength: Determine the optimal wavelength required to initiate the desired photoreaction.
-
Identify problematic wavelengths: Identify the wavelengths that are causing the degradation of your product or the formation of byproducts.
-
Choose a filter type:
-
If the non-specific reactions are caused by short-wavelength UV light and your desired reaction occurs at a longer wavelength, a long-pass filter is appropriate.
-
If your desired reaction is initiated by a very specific wavelength, and other wavelengths are causing side reactions, a band-pass filter is the best choice.[1]
-
A logical workflow for filter selection is illustrated in the diagram below.
Troubleshooting Guide
Problem: I am observing unexpected byproducts in my photochemical reaction. How can I confirm they are from non-specific photoreactions?
Answer: To determine if the byproducts are a result of non-specific photoreactions, you can perform the following control experiments:
-
Dark Control: Run the reaction under identical conditions (temperature, time, concentration) but in the complete absence of light. If the byproducts do not form, they are likely a result of a photoreaction.
-
Wavelength Screening: Use a series of long-pass filters to systematically exclude different regions of the UV spectrum. This can help you pinpoint the range of wavelengths causing the formation of the unwanted byproducts.
-
Reduced Exposure Time: Run the reaction for shorter periods to see if the ratio of product to byproduct changes. Non-specific reactions may become more prevalent with prolonged light exposure.
Problem: My target compound is degrading under the UV light source. What are the immediate steps to prevent this?
Answer: If your compound is photolabile, here are some immediate actions you can take:
-
Use a UV Filter: Based on the absorbance spectrum of your compound, select a long-pass or band-pass filter to eliminate the damaging wavelengths.[1]
-
Reduce Light Intensity: If possible, reduce the power output of your light source. The reaction rate can be dependent on light intensity, and reducing it may slow down degradation more than the desired reaction.[2]
-
Minimize Exposure: Only expose the reaction mixture to the light source for the minimum time necessary.
-
Protective Packaging: For storage and handling of photosensitive materials, use amber-colored containers or wrap containers in aluminum foil to block out light.[5]
The following diagram illustrates a general troubleshooting workflow for when you observe product degradation or byproduct formation.
Problem: How can I manage the heat generated by high-power UV lamps?
Answer: Heat from UV lamps can cause thermal degradation, which can be mistaken for or occur alongside photoreactions. Band-pass filters are effective at eliminating a significant portion of the lamp's heating effect by blocking unwanted wavelengths.[1] Additionally, consider using a reactor with a cooling jacket or placing a cooling fan directed at the reaction vessel to maintain a constant temperature.
Quantitative Data Summary
The choice of a UV filter is often guided by its transmission properties at different wavelengths. Below is a summary of common filter types and their applications.
| Filter Type | Material | Wavelength Action | Primary Application |
| Long-Pass | Pyrex, Quartz | Transmits λ > Cutoff | Eliminating short-wavelength UV to improve reaction selectivity.[1] |
| Band-Pass | Coated Glass/Quartz | Transmits a specific range of λ | Isolating a single wavelength for high selectivity and reducing heat.[1] |
For drug stability testing, the International Council for Harmonisation (ICH) provides specific guidelines for light exposure.
| ICH Q1B Guideline | Exposure Level | Notes |
| Overall Illumination | Not less than 1.2 million lux hours | Simulates exposure to indoor lighting.[5] |
| Near UV Energy | Not less than 200 watt hours / square meter | Simulates UV exposure from indoor light sources.[5] |
Experimental Protocols
Protocol 1: General Photostability Testing of a Drug Substance (based on ICH Q1B)
This protocol is a simplified guide to assess the photostability of a new drug substance.
Objective: To determine if light exposure results in unacceptable changes to the drug substance.
Materials:
-
Drug substance
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or metal halide lamp with appropriate filters to mimic sunlight).
-
Control samples protected from light (e.g., wrapped in aluminum foil).
-
Analytical instrumentation for assay and purity determination (e.g., HPLC).
Procedure:
-
Place a sample of the drug substance, in a chemically inert and transparent container, in the photostability chamber.
-
Prepare a "dark control" sample by wrapping an identical container with the drug substance in aluminum foil and placing it in the chamber alongside the test sample.
-
Expose the samples to a light source that meets the ICH Q1B requirements for overall illumination and near UV energy.
-
At appropriate time points, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples for any physical changes (e.g., appearance, color) and chemical changes (e.g., assay of the active substance, degradation products).
-
Compare the results from the exposed sample to the dark control. A significant change in the exposed sample that is not observed in the dark control indicates photosensitivity.
The diagram below illustrates a typical experimental setup for a filtered photochemical reaction.
Protocol 2: Screening for Wavelength-Dependent Non-specific Reactions
Objective: To identify the wavelength range responsible for the formation of a specific byproduct.
Materials:
-
Reaction mixture
-
Photochemical reactor with a broad-spectrum lamp
-
A set of long-pass filters with different cutoff wavelengths (e.g., 320 nm, 350 nm, 400 nm)
-
Analytical instrumentation to quantify the byproduct (e.g., HPLC, GC-MS).
Procedure:
-
Run the photochemical reaction with no filter and analyze the amount of byproduct formed. This is your baseline.
-
Run the reaction under identical conditions but with the 400 nm long-pass filter. This will eliminate most of the UV radiation. Analyze the byproduct formation.
-
Repeat the experiment with the 350 nm long-pass filter. This will allow UV-A radiation to pass through.
-
Repeat the experiment with the 320 nm long-pass filter. This will allow both UV-A and some UV-B radiation.
-
Compare the amount of byproduct formed in each experiment.
-
If the byproduct is significantly reduced with the 400 nm filter, it is likely caused by UV radiation.
-
By comparing the results from the different filters, you can narrow down the specific region of the UV spectrum that is causing the non-specific reaction. For example, if the byproduct forms with the 320 nm filter but not the 350 nm filter, the reaction is likely initiated by wavelengths between 320 nm and 350 nm.
-
References
- 1. vapourtec.com [vapourtec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. q1scientific.com [q1scientific.com]
- 6. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. 5. What are the effects on people who have conditions that make them sensitive to light? [copublications.greenfacts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Biological Inertness of Caged Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the biological inertness of caged compounds before photolysis.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to confirm the biological inertness of a caged compound before photolysis?
A1: The fundamental principle of using a caged compound is that it should be completely inactive, neither an agonist nor an antagonist, before light activation.[1][2] This ensures that any observed biological effect can be confidently attributed to the photoreleased active molecule, allowing for precise spatial and temporal control of its function.[1][2][3] If the caged compound itself possesses biological activity, it can lead to confounding results, misinterpretation of data, and potentially mask the true effect of the uncaged molecule.[1]
Q2: What are the potential consequences of a caged compound not being biologically inert?
A2: A non-inert caged compound can lead to several experimental problems:
-
Agonistic Effects: The caged compound could prematurely activate the biological pathway under investigation, leading to a high baseline activity and making it difficult to discern the effect of the photoreleased molecule.
-
Antagonistic Effects: The caged compound might block the receptor or enzyme of interest, preventing the photoreleased molecule from exerting its effect or leading to an underestimation of its potency.[2] For example, several caged glutamate and GABA probes have been shown to have off-target antagonistic effects on GABA-A receptors.[4]
-
Off-Target Effects: The caged compound could interact with other biological targets, causing unintended and misleading physiological responses.[4]
-
Toxicity: The caged compound itself or its photolysis by-products could be toxic to the cells or organism, affecting the health of the preparation and the reliability of the experimental results.[2]
Q3: What are the essential control experiments to perform when assessing biological inertness?
A3: A thorough assessment of biological inertness should include several key control experiments:
-
Dose-Response Curve of the Caged Compound (in the dark): Before any photolysis experiments, apply the caged compound to the biological preparation in a range of concentrations to determine if it elicits any biological response on its own.
-
Control for Photolysis By-products: Whenever possible, perform parallel experiments using a structurally related caged compound that undergoes a similar photochemical reaction but does not release the molecule of interest. For instance, caged inorganic phosphate can be used as a control for caged ATP. This helps to distinguish the effect of the active molecule from any effects of the caging group or other photolysis by-products.
-
Light-Only Control: Expose the biological preparation to the same light stimulus used for uncaging in the absence of the caged compound. This is crucial to ensure that the light itself does not trigger a biological response.
-
Pre-activation with the Uncaged Molecule: In some cases, pre-saturating the biological response with a high concentration of the uncaged, active molecule before applying and photolyzing the caged compound can help to confirm that the observed effect is due to the release of the same active molecule.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpected biological activity is observed upon application of the caged compound before photolysis. | The caged compound is not biologically inert and is acting as an agonist. | 1. Perform a full dose-response curve to characterize the agonistic activity. 2. If the activity is significant at the intended experimental concentration, a different caging strategy or a different caged compound may be necessary. 3. Consider synthesizing a derivative of the caged compound with modifications to the caging group that may reduce its intrinsic activity. |
| The response to the uncaged molecule is smaller than expected or absent. | 1. The caged compound is acting as an antagonist, blocking the target receptor or enzyme. 2. The caged compound has poor solubility, and the actual concentration in solution is lower than intended. | 1. Test for antagonistic activity by co-applying the caged compound with a known agonist for the target. A rightward shift in the agonist's dose-response curve suggests competitive antagonism. 2. Check the solubility of the caged compound in the experimental buffer. Consider using a different solvent or a lower concentration. |
| Unpredictable or off-target effects are observed. | The caged compound is interacting with other biological molecules in a non-specific manner. | 1. Review the literature for known off-target effects of the caging group or the parent molecule. 2. If possible, test the caged compound on a cell line or preparation lacking the primary target to identify off-target effects. |
| Cell death or a decline in the health of the biological preparation is observed after applying the caged compound. | The caged compound or its photolysis by-products are toxic. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the toxic concentration range of the caged compound. 2. Use the lowest effective concentration of the caged compound. 3. Include a control for the photolysis by-products to assess their toxicity. |
Quantitative Data Summary
Some caged neurotransmitters have been found to exhibit off-target antagonism at GABA-A receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds.
| Caged Compound | Target Molecule | Off-Target Activity | IC50 (µM) |
| MNI-Glu | Glutamate | GABA-A Receptor Antagonist | 32 |
| CNB-GABA | GABA | GABA-A Receptor Antagonist | 32 |
| RuBi-GABA | GABA | GABA-A Receptor Antagonist | 15 |
Data sourced from:[4]
Experimental Protocols
Protocol 1: Assessing Agonist Activity of a Caged Compound
Objective: To determine if the caged compound exhibits agonistic activity at its target receptor before photolysis. This example uses a G-protein coupled receptor (GPCR) that signals through changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the caged compound in assay buffer. Also, prepare serial dilutions of a known agonist for the target receptor to serve as a positive control.
-
Assay Procedure: a. Remove the culture medium from the cells. b. Add the different concentrations of the caged compound or the known agonist to the wells. Include a vehicle-only control (negative control). c. Incubate the plate in the dark at 37°C for a predetermined time to allow for receptor activation and cAMP production. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: a. Plot the cAMP concentration against the log of the caged compound concentration. b. If the caged compound is an agonist, you will observe a dose-dependent increase in cAMP levels. c. Compare the response to that of the known agonist to determine the relative potency of the caged compound.
Protocol 2: Assessing Antagonist Activity of a Caged Compound
Objective: To determine if the caged compound acts as an antagonist at its target receptor. This protocol uses a competitive binding assay format.
Methodology:
-
Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.
-
Compound Preparation: a. Prepare serial dilutions of the caged compound in assay buffer. b. Prepare a solution of a known agonist for the target receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Assay Procedure: a. Remove the culture medium from the cells. b. Add the different concentrations of the caged compound to the wells. c. Immediately add the known agonist solution to all wells (except for the negative control wells, which receive only buffer). d. Incubate the plate in the dark at 37°C for the appropriate time. e. Lyse the cells and measure the response (e.g., cAMP levels).
-
Data Analysis: a. Plot the response against the log of the caged compound concentration. b. If the caged compound is an antagonist, you will observe a dose-dependent decrease in the response elicited by the known agonist. c. Calculate the IC50 value of the caged compound, which is the concentration that inhibits 50% of the agonist's response.
Visualizations
Caption: Workflow for assessing the biological inertness of a caged compound.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Photocleaved Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
The use of photocleavable linkers in mass spectrometry-based proteomics and drug development has revolutionized the ability to control and analyze biomolecular interactions with high spatial and temporal precision. The light-induced cleavage of these linkers allows for the targeted release of peptide fragments, which can then be identified and quantified by mass spectrometry. This guide provides an objective comparison of common photocleavable linkers, supported by experimental data, and details the methodologies for their application in mass spectrometry analysis.
Performance Comparison of Photocleavable Linkers
The choice of a photocleavable linker is critical and depends on the specific application, considering factors such as cleavage efficiency, the wavelength of activation required, and potential side reactions. The following tables summarize key quantitative data for some of the most widely used photocleavable linker families.
| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365 | 0.01 - 0.63 | Minutes to hours | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450 | ~0.25 | < 1 minute (with high-power LEDs) | Cleavage with less damaging visible light, often higher quantum yields than ONB.[1] | Can be sensitive to hydrolysis.[1] |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88 | Rapid (nanosecond timescale) | High quantum yields, rapid cleavage kinetics. | Limited commercial availability of diverse derivatives. |
| Benzoin | Benzoin acetate | ~350 | ~0.54 (for dimethoxybenzoin) | Minutes to hours | Good quantum yields. | Limited commercial availability of diverse derivatives. |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | ~300-400 | ~0.19 - 0.25 | Nanoseconds to microseconds | Fast release kinetics. | Requires UV irradiation. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and application of photocleavable linkers in mass spectrometry workflows.
Protocol 1: General Workflow for Photocleavage and Mass Spectrometry Analysis
This protocol outlines the general steps for photocleaving a peptide conjugated with a photocleavable linker and subsequent analysis by mass spectrometry.
1. Sample Preparation:
-
Protein Digestion (for proteomics applications):
-
Denature proteins in a solution containing 8 M urea.
-
Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with 20 mM Iodoacetamide (IAA) in the dark at room temperature for 1 hour.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[2]
-
-
Peptide-Linker Conjugate Preparation:
-
Synthesize or obtain the peptide of interest conjugated to the desired photocleavable linker.
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified conjugate and store at -20°C or -80°C.
-
2. Photocleavage Reaction:
-
Reconstitute the peptide-linker conjugate in a suitable buffer (e.g., phosphate-buffered saline (PBS) or ammonium bicarbonate). The optimal buffer will depend on the linker chemistry and downstream analysis.
-
Irradiate the sample with a UV or visible light source at the appropriate wavelength for the specific photocleavable linker (refer to the comparison table).
-
The irradiation time and intensity should be optimized to achieve sufficient cleavage while minimizing potential photodamage to the peptide. A typical irradiation time can range from a few minutes to an hour.
3. Sample Cleanup for Mass Spectrometry:
-
Acidify the photocleaved sample with formic acid to a final concentration of 0.1%.
-
Use a C18 solid-phase extraction (SPE) cartridge (e.g., ZipTip) to desalt and concentrate the peptide fragments.
-
Activate the C18 cartridge with acetonitrile, followed by equilibration with 0.1% formic acid.
-
Load the acidified peptide solution onto the cartridge.
-
Wash the cartridge with 0.1% formic acid to remove salts and other contaminants.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.[2]
-
Dry the eluted peptides in a vacuum centrifuge.
4. Mass Spectrometry Analysis:
-
MALDI-TOF MS Analysis:
-
Reconstitute the dried peptides in a small volume of 0.1% trifluoroacetic acid (TFA).
-
Mix the peptide solution with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) for peptides) on a MALDI target plate.
-
Allow the mixture to co-crystallize by air drying.
-
Acquire mass spectra in positive ion mode. The expected masses of the photocleaved peptide fragments should be observed.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Inject the peptide sample onto a trapping column for desalting and concentration, followed by separation on a reversed-phase analytical column using a gradient of acetonitrile in 0.1% formic acid.
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion masses and fragmentation spectra for peptide identification.
-
Search the acquired MS/MS spectra against a protein sequence database to identify the photocleaved peptide fragments.
-
Visualizing the Workflow and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and chemical reactions involved.
Caption: A general workflow for the analysis of photocleaved peptide fragments.
Caption: The photocleavage mechanism of an o-nitrobenzyl (ONB) linker.
This guide provides a foundational understanding and practical protocols for researchers employing photocleavable linkers in conjunction with mass spectrometry. The selection of the appropriate linker and careful optimization of the experimental conditions are paramount for achieving reliable and reproducible results in the analysis of photocleaved peptide fragments.
References
A Comparative Guide to HPLC Analysis for L-Tyrosine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the confirmation and quantification of L-tyrosine release, particularly from pharmaceutical formulations. We will delve into the performance of common HPLC approaches, supported by experimental data, to assist in selecting the most suitable method for your research and development needs.
Comparative Analysis of HPLC Methods
The selection of an HPLC method for L-tyrosine analysis is critical and depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances. The most common techniques employed are Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).
Reversed-Phase (RP) HPLC is the most widely used method due to its robustness and compatibility with a broad range of analytes. For L-tyrosine, a C18 column is typically the stationary phase of choice.[1] The retention mechanism is based on the hydrophobic interaction between the nonpolar stationary phase and the analyte.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach that is particularly advantageous for polar compounds like L-tyrosine that may have limited retention on traditional RP columns.[2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface that facilitates the partitioning of polar analytes.[3]
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge.[4][5] This technique can be highly selective for amino acids, which are zwitterionic. The retention of L-tyrosine is dependent on the pH of the mobile phase, which influences its charge state.[2] Mixed-mode columns that combine RP and ion-exchange mechanisms are also available and offer unique selectivity for amino acids.[2]
The following table summarizes the key performance characteristics of these HPLC methods for L-tyrosine analysis, based on available literature.
| Parameter | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEC) |
| Principle | Separation based on hydrophobicity.[1] | Separation based on partitioning into a water-enriched layer on a polar stationary phase.[3] | Separation based on electrostatic interactions between the analyte and a charged stationary phase.[4] |
| Typical Column | C18, C8[1] | Amide, Silica[3] | Cation or Anion Exchange Resins[4] |
| Retention of L-Tyrosine | Moderate, may require ion-pairing agents for enhanced retention.[2] | Good retention for polar analytes.[2][3] | Strong retention, highly dependent on mobile phase pH and ionic strength.[4] |
| Linearity Range | Typically in the µg/mL to ng/mL range.[1] | Similar to RP-HPLC. | Wide linear range.[6] |
| Accuracy (% Recovery) | High (typically 98-102%).[1] | Comparable to RP-HPLC. | High (e.g., 98.1% for Tyr).[6] |
| Precision (%RSD) | High (typically <2%).[1] | Comparable to RP-HPLC. | High (e.g., 1.1% for Tyr).[6] |
| Limit of Detection (LOD) | In the range of ng/mL.[1] | Potentially lower for polar analytes than RP-HPLC. | Can be very low depending on the detector. |
| Limit of Quantification (LOQ) | In the range of low µg/mL.[1] | Potentially lower for polar analytes than RP-HPLC. | e.g., 15.625 mmol/L for Tyr.[6] |
| Key Advantages | Robust, widely available columns, good for less polar analytes. | Excellent for polar compounds, orthogonal selectivity to RP.[3] | High selectivity for charged molecules, can resolve complex mixtures of amino acids.[4] |
| Key Disadvantages | Poor retention for very polar compounds.[3] | Longer column equilibration times, sensitive to mobile phase composition.[7] | Sensitive to mobile phase pH and ionic strength, can have longer run times. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of L-tyrosine release from a solid dosage form (e.g., a tablet).
Sample Preparation: L-Tyrosine Release from Tablets
-
Dissolution: Place a single tablet in a vessel of a dissolution apparatus containing a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any undissolved excipients.[8]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.
HPLC Method 1: Reversed-Phase (RP) HPLC
-
Instrumentation: A standard HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. An isocratic elution is often sufficient.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 220 nm or 275 nm.[1]
-
Injection Volume: 20 µL.[6]
-
Quantification: The concentration of L-tyrosine is determined by comparing the peak area of the sample to a standard curve of known L-tyrosine concentrations.[1]
HPLC Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: HILIC column (e.g., Amide or Silica chemistry, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a high concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or MS detection for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
-
Quantification: Similar to the RP-HPLC method, quantification is based on a standard curve.
Experimental Workflow and Signaling Pathway Visualization
To better understand the logical flow of analyzing L-tyrosine release, the following diagrams illustrate the key steps.
Caption: Experimental workflow for HPLC analysis of L-tyrosine release.
Caption: Decision tree for selecting an appropriate HPLC method for L-tyrosine.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. agilent.com [agilent.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
A Comparative Guide to o-Nitrobenzyl and Coumarin Photocages for Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The ability to control protein function with spatiotemporal precision is a cornerstone of modern chemical biology and drug development. Photocages, or photolabile protecting groups, are powerful tools that enable the light-induced activation of biomolecules. Tyrosine, a key amino acid involved in a myriad of cellular signaling pathways through its phosphorylation, is a prime target for photocaging. This guide provides an objective comparison of two of the most widely used photocages for tyrosine: the classical o-nitrobenzyl group and the versatile coumarin scaffold. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal photocage for their specific application.
Data Presentation: A Quantitative Comparison
The choice between o-nitrobenzyl and coumarin as a photocage for tyrosine depends on a range of photophysical and photochemical parameters. The following tables summarize key quantitative data for these two photocages. It is important to note that these values can be influenced by the specific substitution pattern on the photocage and the solvent used.
Table 1: Photophysical and Photochemical Properties of o-Nitrobenzyl-Caged Tyrosine
| Parameter | Value | Reference(s) |
| Typical One-Photon Absorption Maximum (λmax) | 300 - 360 nm | [1] |
| Typical Photolysis Wavelength | 300 - 365 nm | [2] |
| One-Photon Quantum Yield of Uncaging (Φu) | 0.01 - 1% | [1][3] |
| Two-Photon Action Cross-Section (δu) | ~0.1 - 1 GM | [1] |
| Cleavage Byproducts | o-nitrosobenzaldehyde derivatives | [4] |
| Key Features | Well-established chemistry, predictable cleavage mechanism. | [5] |
| Key Drawbacks | Requires UV light, potential for phototoxic byproducts, relatively low quantum yield. | [5] |
Table 2: Photophysical and Photochemical Properties of Coumarin-Caged Tyrosine
| Parameter | Value | Reference(s) |
| Typical One-Photon Absorption Maximum (λmax) | 390 - 450 nm | [6][7] |
| Typical Photolysis Wavelength | 400 - 470 nm | [6][8] |
| One-Photon Quantum Yield of Uncaging (Φu) | 0.1 - >20% | [7][8] |
| Two-Photon Action Cross-Section (δu) | ~1 - 10 GM | [9][10] |
| Cleavage Byproducts | Coumarin derivatives | [7] |
| Key Features | Absorption at longer, less phototoxic wavelengths, higher and more tunable quantum yields, often fluorescent. | [6][8] |
| Key Drawbacks | Photochemical mechanism can be more complex, potential for side reactions depending on the linker. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of photocaged tyrosine. Below are representative protocols for the synthesis of both o-nitrobenzyl and coumarin-caged tyrosine, as well as a general protocol for photouncaging experiments.
Synthesis of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine
This protocol is adapted from solid-phase peptide synthesis methodologies.
Materials:
-
N-Fmoc-L-tyrosine
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve N-Fmoc-L-tyrosine (1 equivalent) in DMF.
-
Add K2CO3 (2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add 2-nitrobenzyl bromide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and EtOAc to yield N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine.
Synthesis of a Coumarin-Caged Tyrosine Ether
This protocol describes the synthesis of a tyrosine derivative caged with a 7-(diethylamino)coumarin group via an ether linkage.
Materials:
-
N-Boc-L-tyrosine methyl ester
-
7-(Diethylamino)-4-(bromomethyl)coumarin
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve N-Boc-L-tyrosine methyl ester (1 equivalent) in ACN.
-
Add Cs2CO3 (1.5 equivalents) and 7-(diethylamino)-4-(bromomethyl)coumarin (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coumarin-caged tyrosine derivative.
-
The Boc and methyl ester protecting groups can be removed under standard acidic and basic conditions, respectively, to yield the free amino acid.
Photouncaging and Quantum Yield Determination
This protocol outlines a general procedure for photouncaging experiments and the determination of the quantum yield of uncaging.
Equipment:
-
Spectrophotometer (for UV-Vis absorbance measurements)
-
Fluorometer (if the photocage or released product is fluorescent)
-
High-pressure mercury lamp or a suitable laser as a light source.
-
Monochromator or bandpass filters to select the desired photolysis wavelength.
-
Quartz cuvettes.
-
Actinometer solution (e.g., potassium ferrioxalate) for calibrating the light source intensity.
Procedure:
-
Light Source Calibration: Determine the photon flux of the light source at the desired photolysis wavelength using a chemical actinometer.
-
Sample Preparation: Prepare a solution of the caged tyrosine in a suitable buffer (e.g., PBS, pH 7.4) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the photolysis wavelength to minimize inner filter effects.
-
Photolysis: Irradiate the sample with the calibrated light source for a specific period.
-
Analysis: After irradiation, measure the change in absorbance or fluorescence of the solution. The release of tyrosine can be quantified by various methods, such as HPLC or by monitoring the appearance of a fluorescent byproduct if the photocage is designed to be fluorogenic.
-
Quantum Yield Calculation: The quantum yield of uncaging (Φu) is calculated using the following formula: Φu = (moles of tyrosine released) / (moles of photons absorbed)
Mandatory Visualization
Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular signals, such as cytokines, to the nucleus, leading to changes in gene expression. Tyrosine phosphorylation is a key regulatory step in this pathway. Photocaged tyrosine can be incorporated into STAT proteins, allowing for the light-induced activation of the signaling cascade.
Caption: The JAK-STAT signaling pathway initiated by light-induced uncaging of tyrosine on STAT proteins.
Experimental Workflow: Synthesis of Caged Tyrosine
The following diagram illustrates a generalized workflow for the synthesis of a photocaged tyrosine derivative.
Caption: A generalized workflow for the synthesis and purification of a photocaged tyrosine derivative.
References
- 1. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
- 6. Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nathan.instras.com [nathan.instras.com]
Illuminating Cellular Signaling: A Guide to Red-Shifted Alternatives for Photocaging Tyrosine
For researchers, scientists, and drug development professionals seeking to overcome the limitations of UV-light activated compounds, this guide provides a comprehensive comparison of red-shifted alternatives to the widely used O-(2-Nitrobenzyl)-L-tyrosine. We delve into the performance of promising candidates, offering supporting experimental data, detailed protocols, and visual representations of their application in controlling cellular signaling pathways.
The ability to precisely control the activity of proteins in living systems with spatiotemporal accuracy is a cornerstone of modern chemical biology and drug development. Photocaged amino acids, which remain inert until activated by a pulse of light, have emerged as powerful tools for such manipulation. O-(2-Nitrobenzyl)-L-tyrosine (Nb-Tyr) has been a workhorse in this field, enabling researchers to study a myriad of biological processes. However, its activation is restricted to the UV range of the electromagnetic spectrum, which suffers from limited tissue penetration and can induce photodamage in biological samples. To address these challenges, a new generation of photocaging groups with red-shifted absorption maxima has been developed, paving the way for deeper tissue imaging and safer, more precise control of protein function.
This guide provides an objective comparison of key red-shifted alternatives to Nb-Tyr, focusing on three promising classes: extended ortho-nitrobenzyl derivatives, coumarin-based cages, and BODIPY-based cages. We present their photophysical properties in a clear, tabular format, detail the experimental protocols for their synthesis and photolysis, and illustrate their application in regulating critical signaling pathways.
Performance Comparison of Photocaged Tyrosines
The efficiency of a photocaged amino acid is determined by several key parameters. The absorption maximum (λmax) indicates the wavelength of light required for activation, with longer wavelengths being desirable for biological applications. The molar extinction coefficient (ε) at this wavelength reflects the efficiency of light absorption. The quantum yield of uncaging (Φu) represents the efficiency of the photolysis reaction upon light absorption. Finally, the two-photon absorption cross-section (σ2) is a critical parameter for two-photon microscopy applications, which allows for even deeper tissue penetration and higher spatial resolution.
| Photocage Class | Compound | λmax (nm) | ε (M-1cm-1) | Φu | σ2 (GM) |
| Ortho-Nitrobenzyl | O-(2-Nitrobenzyl)-L-tyrosine (Nb-Tyr) | ~280-320 | ~5,000 | ~0.01-0.1 | Low |
| O-(4,5-Dimethoxy-2-nitrobenzyl)-L-tyrosine (DMNB-Tyr) | ~350-365 | ~5,000 | ~0.01-0.05 | ~0.01-0.1 | |
| O-(Nitropiperonyl)-L-tyrosine (NP-Tyr) | ~350-370 | ~6,000 | ~0.02-0.06 | ~0.1 | |
| Coumarin | (7-(Diethylamino)coumarin-4-yl)methyl-caged Tyrosine (DEACM-Tyr) | ~400-430 | >30,000 | ~0.01-0.2 | ~0.1-1 |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl-caged Tyrosine (Bhc-Tyr) | ~380-400 | ~20,000 | ~0.1-0.3 | ~0.1-1 | |
| BODIPY | BODIPY-caged Tyrosine | ~500-550 | >80,000 | ~0.1-0.5 | >1 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these advanced chemical tools. Below are representative protocols for the synthesis and photolysis of each class of photocaged tyrosine.
Synthesis Protocols
1. Synthesis of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-tyrosine (DMNB-Tyr)
This protocol describes a common method for synthesizing an extended ortho-nitrobenzyl protected tyrosine.
-
Materials: N-α-Fmoc-L-tyrosine, 4,5-dimethoxy-2-nitrobenzyl bromide, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, brine.
-
Procedure:
-
Dissolve N-α-Fmoc-L-tyrosine in DMF.
-
Add K2CO3 to the solution and stir.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Synthesis of (7-(Diethylamino)coumarin-4-yl)methyl-caged L-tyrosine (DEACM-Tyr)
This protocol outlines the synthesis of a coumarin-caged tyrosine derivative.
-
Materials: L-Tyrosine, 7-(diethylamino)-4-(bromomethyl)coumarin, sodium bicarbonate (NaHCO3), DMF, water, diethyl ether.
-
Procedure:
-
Dissolve L-Tyrosine in a solution of NaHCO3 in water.
-
Add a solution of 7-(diethylamino)-4-(bromomethyl)coumarin in DMF to the tyrosine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water and diethyl ether, and dry under vacuum.
-
3. Synthesis of BODIPY-caged Tyrosine
This protocol provides a general approach for the synthesis of a BODIPY-caged tyrosine.
-
Materials: L-Tyrosine, a suitable BODIPY-lactone or other activated BODIPY derivative, a coupling agent (e.g., DCC/DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve L-Tyrosine and the activated BODIPY derivative in DCM.
-
Add the coupling agent to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
-
Photolysis and Quantum Yield Determination Protocol
The following is a general protocol for the photolysis of caged compounds and the determination of their uncaging quantum yield.
-
Materials and Equipment:
-
Photocaged tyrosine derivative
-
Spectrophotometer (UV-Vis)
-
Fluorometer (optional, for fluorescent products)
-
Light source with a specific wavelength (e.g., LED or filtered lamp)
-
Actinometer (e.g., potassium ferrioxalate)
-
Quartz cuvettes
-
-
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer.
-
Sample Preparation: Prepare a solution of the photocaged tyrosine in a suitable buffer (e.g., PBS) with a known concentration, ensuring the absorbance at the irradiation wavelength is between 0.1 and 0.2.
-
Photolysis: Irradiate the sample solution in a quartz cuvette for specific time intervals.
-
Analysis: After each irradiation interval, record the UV-Vis absorption spectrum of the solution. The decrease in the absorbance of the caged compound and the increase in the absorbance of the uncaged tyrosine can be monitored.
-
Quantum Yield Calculation: The quantum yield of uncaging (Φu) is calculated using the following formula: Φu = (moles of product formed) / (moles of photons absorbed) The moles of product formed can be determined from the change in absorbance using the Beer-Lambert law. The moles of photons absorbed are determined from the actinometry experiment.
-
Controlling Cellular Signaling Pathways
Photocaged tyrosines provide an unprecedented level of control over signaling pathways that are regulated by tyrosine phosphorylation. Two prominent examples are Receptor Tyrosine Kinase (RTK) and Src kinase signaling.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that play a crucial role in a wide range of cellular processes, including growth, differentiation, and metabolism. Their activation is initiated by the binding of a ligand, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, initiating a signaling cascade. By replacing a key tyrosine residue with a photocaged analog, the activation of the RTK can be brought under the control of light.
A Comparative Guide to the Quantum Yield of Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The precise control over the release of bioactive molecules is a cornerstone of numerous advanced therapeutic and research applications. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the light-induced activation of compounds. A critical parameter governing the efficiency of this uncaging process is the quantum yield (Φ), which represents the number of molecules of released substrate per photon absorbed. This guide provides a comparative analysis of the quantum yields of common PPGs, detailed experimental protocols for their determination, and visualizations of their uncaging mechanisms.
Data Presentation: Quantum Yield Comparison
The efficiency of a PPG is not solely dependent on its quantum yield; the molar extinction coefficient (ε) at the irradiation wavelength also plays a crucial role. The product of these two values (ε × Φ) gives the uncaging cross-section, a direct measure of the overall uncaging efficiency. The following tables summarize the quantum yields for various classes of PPGs under different conditions.
ortho-Nitrobenzyl (oNB) Derivatives
The o-nitrobenzyl group is one of the most widely used PPGs due to its synthetic accessibility and versatility. Its photolysis generally proceeds via an intramolecular hydrogen abstraction mechanism.
| Photolabile Protecting Group | Leaving Group | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| o-Nitrobenzyl (oNB) | Phosphate | - | - | ~0.05 |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | MeOH | 365 | 0.41[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylic Acid | - | >365 | 0.08[2] |
| 2,6-Dinitrobenzyl | Carbonate | - | 365 | 0.12 |
| 5-Chloro-2-nitrobenzyl | Coumarin | - | 325 | ~0.01 |
| 5-Methoxy-2-nitrobenzyl | Coumarin | - | 325 | ~0.01 |
Coumarin-Based Derivatives
Coumarin-based PPGs are prized for their longer wavelength absorption maxima, often extending into the visible spectrum, which can reduce photodamage to biological samples. Their uncaging mechanism typically involves a heterolytic cleavage in the excited state.
| Photolabile Protecting Group | Leaving Group | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| 7-Hydroxycoumarin | - | - | - | - |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | Acetate | - | - | - |
| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Benzoic Acid | Tris Buffer | 470 | - |
| Allylic Coumarin 3 | Acetate | Water/Acetonitrile | 390 | 0.27[3][4] |
| Primary Coumarin | Acetate | Water/Acetonitrile | 390 | ~0.017[3][4] |
| Allylic Coumarin Carbamate | Amine | Water/MeCN | - | >35-fold increase over primary[3][4] |
| 7-Hydroxy-derivative | 2,4-D | Aqueous Organic | 310 | 0.018 |
| 7-Hydroxy-derivative | 2,4-D | Aqueous Organic | 350 | 0.012 |
Quinoline-Based Derivatives
Quinoline-based PPGs have emerged as a promising class with tunable photophysical properties. Substitutions on the quinoline ring can significantly impact their quantum efficiency.
| Photolabile Protecting Group | Leaving Group | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| 8-Bromo-7-hydroxyquinolinyl (BHQ) | Acetate | - | - | - |
| 8-Cyano-7-hydroxyquinolinyl (CyHQ) | Acetate | - | - | - |
| CyHQ derivative (1d) | Acetate | KMOPS buffer, pH 7.2 | - | - |
| 6-(8-DMAQ-OAc)2 | Acetate | - | 365 | 0.093 |
| 5-(8-DMAQ-OAc)2 | Acetate | - | 365 | 0.066 |
p-Hydroxyphenacyl (pHP) Derivatives
The p-hydroxyphenacyl group is known for its rapid and efficient release of substrates, often with high quantum yields. The photochemistry proceeds through a photo-Favorskii rearrangement.
| Photolabile Protecting Group | Leaving group | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| p-Hydroxyphenacyl (pHP) | Diethyl Phosphate | - | - | - |
| p-Hydroxyphenacyl (pHP) | GABA | H2O | - | 0.42 |
| p-Hydroxyphenacyl (pHP) | Thiophosphated peptide | - | 312 | 0.56-0.65[5] |
| p-Hydroxyphenacyl (pHP) | Tosylate | - | - | ~1.0 |
| p-Hydroxyphenacyl (pHP) | Amines | - | - | 0.01-0.5 |
| o-Hydroxyphenacyl | - | - | - | 0.1-0.3 |
Experimental Protocols: Quantum Yield Determination
The quantum yield (Φ) of a photochemical reaction is determined as the ratio of the number of moles of a product formed to the number of moles of photons absorbed by the reactant. A common and reliable method for determining the photon flux of a light source is chemical actinometry.
Principle of Chemical Actinometry
Chemical actinometry utilizes a chemical system with a well-characterized and reproducible photochemical reaction for which the quantum yield is accurately known. By irradiating the actinometer solution under the same conditions as the sample of interest, the photon flux of the light source can be determined. The potassium ferrioxalate actinometer is a widely used standard for the UV and visible regions (up to ~500 nm).
Step-by-Step Protocol using Potassium Ferrioxalate Actinometry
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.5 M
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer (0.3 M, pH ~4.5)
-
Photoreactor with a monochromatic light source
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Actinometer Solution:
-
Prepare a solution of potassium ferrioxalate in 0.5 M H₂SO₄. The concentration should be chosen to ensure sufficient absorbance at the irradiation wavelength (typically >99% of the incident light is absorbed). All manipulations of this solution must be performed in a darkroom or under red light, as it is highly light-sensitive.
-
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the actinometer solution and place it in the photoreactor.
-
Irradiate the solution for a precisely measured time interval. The irradiation time should be chosen to ensure a small conversion (typically <10%) to avoid inner filter effects from the product.
-
A non-irradiated sample of the actinometer solution should be kept as a dark control.
-
-
Analysis of the Actinometer:
-
After irradiation, take a known volume of the irradiated solution and the dark control.
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer. The Fe²⁺ ions produced during the photoreaction will form a stable, colored complex with 1,10-phenanthroline.
-
Allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.
-
-
Calculation of Photon Flux:
-
The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the Fe²⁺-phenanthroline complex is known.
-
The photon flux (in moles of photons per unit time) can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
-
Irradiation and Analysis of the Sample:
-
Prepare a solution of the photolabile compound of interest with a known concentration.
-
Irradiate the sample solution under the exact same conditions (light source, geometry, volume) as the actinometer.
-
Monitor the progress of the photoreaction by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, NMR) to determine the number of moles of the product formed or the reactant consumed.
-
-
Calculation of the Quantum Yield of the Sample:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)
The moles of photons absorbed by the sample are determined from the photon flux measured in step 4 and the fraction of light absorbed by the sample at the irradiation wavelength.
-
Visualizations
Photouncaging Mechanisms
The following diagrams illustrate the generalized photouncaging mechanisms for the major classes of photolabile protecting groups.
Caption: Uncaging mechanism of o-nitrobenzyl PPGs.
Caption: Uncaging mechanism of coumarin-based PPGs.
Caption: Uncaging mechanism of quinoline-based PPGs.
Experimental Workflow
The following diagram outlines the general workflow for determining the quantum yield of a photolabile protecting group.
Caption: Experimental workflow for quantum yield determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative study of one-photon versus two-photon uncaging efficiency
A Comparative Guide to One-Photon and Two-Photon Uncaging Efficiency
For Researchers, Scientists, and Drug Development Professionals
The targeted release of bioactive molecules from inert "caged" precursors using light, a technique known as uncaging, is a powerful tool for studying dynamic biological processes with high spatiotemporal precision. This guide provides an objective comparison between one-photon (1P) and two-photon (2P) uncaging techniques, supported by experimental data, to help researchers select the optimal method for their specific applications, such as neurotransmitter release, signal transduction studies, and drug delivery.
Fundamental Principles: 1P vs. 2P Excitation
The core difference between one- and two-photon uncaging lies in the physics of how the caging molecule is excited to release its active component.
-
One-Photon (1P) Uncaging: In this conventional method, a single, high-energy photon (typically in the UV or blue-visible spectrum) is absorbed by the caging chromophore.[1][2][3] This absorption excites the molecule, leading to a photochemical reaction that cleaves the bond and releases the active compound.[1] Because single-photon absorption is a linear process, excitation occurs along the entire light path through the sample, limiting spatial precision in the axial (z) dimension.[1][2]
-
Two-Photon (2P) Uncaging: This technique utilizes a non-linear process where the chromophore simultaneously absorbs two lower-energy, longer-wavelength photons (typically in the near-infrared, NIR, range).[1][3][4] The combined energy of these two photons is sufficient to induce the same excited state and subsequent uncaging reaction as in the 1P process.[4] This simultaneous absorption requires a very high local photon density, which is only achieved at the focal point of a high-numerical-aperture objective using a pulsed femtosecond laser.[1][4] Consequently, excitation is intrinsically confined to a femtoliter-sized volume, providing exceptional three-dimensional spatial resolution.[1][5][6]
Caption: One-photon vs. Two-photon excitation volume.
Quantitative Comparison of Uncaging Efficiency
The overall efficiency of an uncaging process depends on two key parameters: the probability of light absorption by the chromophore and the quantum yield of the subsequent photochemical reaction.
-
Quantum Yield (Φu): This is the probability that an absorbed photon will result in a successful uncaging event. It is an intrinsic property of the caged compound.
-
One-Photon Absorption (ε): Described by the molar extinction coefficient (in M⁻¹cm⁻¹), which measures the probability of a single-photon absorption event at a specific wavelength.
-
Two-Photon Cross-Section (δa): The equivalent parameter for 2P excitation, measuring the probability of simultaneous absorption of two photons. It is typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹).[6]
-
Action Cross-Section (δu): This value represents the overall uncaging efficiency and is the product of the absorption cross-section and the quantum yield (δu = δa × Φu).[6]
The following table summarizes these parameters for commonly used caged neurotransmitters.
| Caged Compound | Type | Excitation Wavelength (nm) | Quantum Yield (Φu) | 2P Action Cross-Section (δu) in GM | Key Characteristics |
| MNI-Glutamate | 1P / 2P | 1P: ~365[7] 2P: ~720[7][8] | ~0.065[7] | ~0.09 | Widely used, but can act as a GABA-A receptor antagonist at high concentrations.[7] |
| CDNI-Glutamate | 1P / 2P | 1P: ~360 2P: ~720[9][10] | ~0.3 | High quantum yield. Can be paired with DEAC450-GABA for two-color experiments.[9][10] | |
| DEAC450-GABA | 1P / 2P | 1P: ~450-473[9][10] 2P: ~900[10][11] | 0.39[10][11] | High | High quantum yield; photolyzed with blue light. Relatively inactive to 2P excitation at 720 nm, enabling wavelength-selective experiments.[10][11] |
| RuBi-GABA | 1P | ~473[9] | Not specified | N/A | Can be combined with traditional nitroaromatic caged compounds for two-color one-photon uncaging.[9] |
Performance Comparison: 1P vs. 2P Uncaging
| Feature | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Spatial Resolution | Lower; limited axial confinement results in a cone of excitation.[1] | High; diffraction-limited excitation confined to a femtoliter focal volume (~1 µm³).[1][5] |
| Tissue Penetration | Poor; UV/blue light is highly scattered and absorbed by biological tissue. | Excellent; Near-infrared (NIR) light (700-1000 nm) scatters less, allowing deeper penetration into tissue.[6] |
| Phototoxicity | Higher risk; out-of-focus absorption and use of higher-energy UV photons can damage surrounding tissue. | Lower; excitation is confined to the focal volume, minimizing damage to adjacent areas.[6] |
| Selectivity | Lower; can excite multiple cells or subcellular structures along the light path. | High; capable of targeting individual dendritic spines or single synapses.[5][12] |
| Equipment | Simple and cost-effective (e.g., LEDs, arc lamps, continuous-wave lasers).[7][13] | Complex and expensive (requires a mode-locked femtosecond pulsed laser and specialized optics).[5][8] |
| Typical Application | Circuit mapping, activating groups of cells, full-field illumination of a slice.[1][7] | High-resolution functional mapping, single-spine plasticity studies, in-vivo experiments.[5][8] |
Experimental Protocols & Workflows
Protocol 1: Localized One-Photon Uncaging of MNI-Glutamate
This protocol is adapted from studies on hippocampal CA1 neurons and is designed for localized uncaging at the soma.[7]
-
Preparation: Prepare acute brain slices from the hippocampus. Place a slice in the recording chamber perfused with artificial cerebrospinal fluid (ACSF) containing 1 µM TTX to block action potentials.
-
Caged Compound Application: Bath-apply MNI-Glutamate at a concentration of 660–670 µM.[7]
-
Cell Targeting: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Uncaging: Use a continuous wave 410 nm laser coupled to the microscope.[7] Direct the laser to points of interest on the soma.
-
Stimulation & Recording: Deliver laser pulses of increasing duration (e.g., 1-5 ms) with a fixed power (e.g., 1.7 mW).[7] Record the evoked whole-cell currents.
-
Data Analysis: Plot the evoked current amplitude as a function of uncaging duration to assess the dose-response relationship.
Caption: Workflow for a localized one-photon uncaging experiment.
Protocol 2: Two-Photon Uncaging of MNI-Glutamate at Single Dendritic Spines
This protocol is designed for high-resolution uncaging to mimic synaptic transmission at individual spines.[5][7]
-
Preparation: Prepare acute brain slices or cultured neurons. Fill the patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor) to visualize cell morphology.
-
Caged Compound Application: Locally perfuse or bath-apply MNI-Glutamate at a concentration of 2.5-3.8 mM.[5][7]
-
Cell Targeting & Imaging: Obtain a whole-cell recording. Use a two-photon microscope to locate and image dendrites and individual spines using an imaging wavelength (e.g., 950 nm).
-
Uncaging: Tune a mode-locked Ti:Sapphire laser to the uncaging wavelength (~720 nm).[7][8] Position the laser spot adjacent to the head of a target spine.
-
Stimulation & Recording: Deliver short laser pulses (e.g., 0.5-2 ms) with varying power (e.g., 10-35 mW) to evoke uncaging-evoked excitatory postsynaptic potentials or currents (uEPSPs/uEPSCs).[5][7][12]
-
Data Analysis: Correlate the laser power with the amplitude and kinetics of the postsynaptic response to determine the uncaging efficacy at a single synapse.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. OPG [opg.optica.org]
- 7. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. higleylab.org [higleylab.org]
- 11. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging the Cell's Secrets: A Comparative Guide to Functional Assays for Confirming Protein Activation
For researchers, scientists, and drug development professionals delving into the precise spatiotemporal control of protein function, photo-uncaging techniques offer an unparalleled tool. The ability to activate a protein with a flash of light opens up new avenues for understanding complex signaling pathways and developing novel therapeutics. However, a critical step in any uncaging experiment is the robust confirmation and quantification of the protein's activation. This guide provides a comparative overview of key functional assays to validate protein activation post-uncaging, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.
This guide will explore three widely applicable functional assays, each suited for different classes of proteins and experimental questions: the Calcium Flux Assay for G-protein coupled receptors (GPCRs), Kinase Activity Assays for signaling enzymes, and Electrophysiology for ion channels. We will delve into their principles, provide detailed protocols, and present a comparative analysis to facilitate informed decision-making in your experimental design.
At a Glance: Comparing Functional Assays for Post-Uncaging Analysis
To provide a clear and concise overview, the following table summarizes the key characteristics of the functional assays discussed in this guide. This allows for a quick comparison of their suitability for different research objectives following protein uncaging.
| Assay | Protein Target | Principle | Readout | Throughput | Temporal Resolution | Key Advantages | Key Disadvantages |
| Calcium Flux Assay | Gq-coupled GPCRs | Measurement of intracellular calcium mobilization upon GPCR activation. | Fluorescence or Luminescence | High | Seconds to minutes | Highly sensitive, easily adaptable for HTS, non-invasive. | Indirect measure of activation, potential for dye-related artifacts. |
| Kinase Activity Assay | Protein Kinases | Detection of substrate phosphorylation or ATP consumption. | Luminescence, Fluorescence, or Radioactivity | Medium to High | Minutes to hours | Direct measure of enzymatic activity, high specificity. | Can be complex to optimize, may require specific antibodies or substrates. |
| Patch-Clamp Electrophysiology | Ion Channels | Direct measurement of ion flow through a channel. | Electrical Current | Low | Milliseconds | Gold standard for ion channel function, high temporal resolution. | Technically demanding, low throughput, invasive. |
I. Calcium Flux Assay: Monitoring GPCR Activation
G-protein coupled receptors are a vast family of transmembrane proteins that play a central role in cellular signaling. Upon activation, many GPCRs, particularly those coupled to Gq proteins, trigger the release of intracellular calcium. This change in calcium concentration serves as a robust and readily measurable indicator of receptor activation.[1][2]
Signaling Pathway and Experimental Workflow
The general signaling cascade for a Gq-coupled GPCR and the workflow for a fluorescence-based calcium flux assay are illustrated below.
Experimental Protocol: Fluorescence-Based Calcium Flux Assay
This protocol is adapted for a 96-well plate format, suitable for higher throughput analysis following uncaging.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the GPCR of interest.
-
Caged ligand of interest.
-
Fluo-4 AM calcium indicator dye (or equivalent).[1]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection and/or timed illumination function.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[3]
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Equilibration: Add fresh HBSS to each well and incubate for 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Uncaging and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the uncaging event. This can be achieved through a brief, high-intensity light pulse from a UV lamp or laser delivered to the well. The duration and intensity of the light pulse will need to be optimized for the specific caged compound.
-
Immediately following the uncaging pulse, record the fluorescence intensity over time (e.g., every second for 1-2 minutes) to capture the transient calcium signal.[4]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
For dose-response experiments, where different light doses are used for uncaging, the peak fluorescence response can be plotted against the light dose to determine an effective concentration (EC50) for activation.
-
II. Kinase Activity Assays: Direct Measurement of Enzymatic Function
Protein kinases are crucial enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Confirming the activation of a kinase after uncaging an activator or a caged ATP requires a direct measure of its enzymatic activity. Bioluminescent assays that quantify ATP consumption or substrate phosphorylation are highly sensitive and quantitative methods for this purpose.[5][6]
Principle and Workflow
The principle behind a common type of bioluminescent kinase assay is the measurement of ATP remaining after the kinase reaction. The amount of light produced by luciferase is inversely proportional to the kinase activity.
Experimental Protocol: Bioluminescent Kinase Assay (ATP Depletion)
This protocol describes a generic endpoint assay to measure kinase activity.
Materials:
-
Purified kinase of interest.
-
Specific peptide or protein substrate.
-
Caged kinase activator or caged ATP.
-
Kinase assay buffer (containing MgCl2 and other necessary cofactors).
-
Bioluminescent kinase assay kit (e.g., ADP-Glo™).[6]
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare Kinase Reaction:
-
In each well of a white plate, prepare the kinase reaction mixture containing the kinase, substrate, and the caged compound in the appropriate kinase assay buffer. The final volume is typically 10-25 µL.
-
Include control wells: a "no kinase" control to determine background ATP levels and a "no uncaging" control.
-
-
Uncaging and Kinase Reaction:
-
Expose the plate to a controlled dose of UV light to initiate the uncaging of the activator or ATP.
-
Immediately after uncaging, incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
ATP Detection:
-
Following the kinase reaction, add the ATP detection reagent from the kit to each well. This reagent typically stops the kinase reaction and contains luciferase and luciferin.
-
Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of ATP consumed for each sample relative to the "no kinase" control.
-
Plot the kinase activity against the uncaging light dose or time to determine the activation kinetics.
-
III. Patch-Clamp Electrophysiology: The Gold Standard for Ion Channels
For proteins that function as ion channels, the most direct and definitive measure of activation is the recording of ionic currents flowing through the channel pore. Patch-clamp electrophysiology allows for the precise measurement of these currents with high temporal resolution, making it the gold standard for studying ion channel function.[7]
Principle and Workflow
The whole-cell patch-clamp configuration allows for the measurement of the total current from all ion channels on the cell surface.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the basic steps for recording from a cell expressing a light-activated ion channel or a channel gated by an uncaged ligand.
Materials:
-
Cells expressing the ion channel of interest.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Glass micropipettes.
-
Internal (pipette) and external (bath) physiological solutions.
-
Caged compound.
-
Light source for uncaging (e.g., UV laser or LED) coupled to the microscope.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy access to individual cells.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Under the microscope, carefully approach a target cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
-
Application of Caged Compound: Perfuse the recording chamber with the external solution containing the caged compound.
-
Uncaging and Recording:
-
Hold the cell at a specific membrane potential (voltage-clamp).
-
Deliver a focused pulse of light to the cell or a specific subcellular region to uncage the compound.
-
Record the resulting current as a function of time.
-
To study the voltage-dependence of the channel, apply a series of voltage steps before, during, and after uncaging.
-
-
Data Analysis:
-
Measure the amplitude and kinetics (activation, deactivation, inactivation) of the uncaging-evoked current.
-
Construct current-voltage (I-V) relationships to determine the channel's conductance and reversal potential.
-
Conclusion
The choice of a functional assay to confirm protein activation after uncaging is a critical determinant of experimental success. For high-throughput screening of Gq-coupled GPCRs, calcium flux assays offer a sensitive and efficient solution. To directly quantify the enzymatic activity of kinases with high specificity, bioluminescent kinase assays are an excellent choice. For the ultimate precision and temporal resolution in studying ion channel function, patch-clamp electrophysiology remains the unparalleled gold standard. By carefully considering the protein of interest, the desired quantitative output, and the available resources, researchers can select the most appropriate assay to illuminate the intricate dynamics of protein function within the living cell.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
A Comparative Guide to p-Hydroxyphenyl and Nitrobenzyl Photolabile Groups
For researchers and professionals in drug development and cellular biology, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer this control by enabling light-triggered activation. For years, the o-nitrobenzyl (NB) group has been a workhorse in this field. However, the emergence of the p-hydroxyphenyl (pHP) photolabile group presents significant advantages in efficiency, speed, and biocompatibility.
This guide provides an objective comparison of pHP and NB photolabile groups, supported by experimental data, to inform the selection of the optimal photocage for demanding biological applications.
Core Comparison: Performance and Properties
The fundamental differences between pHP and NB groups lie in their photochemical reaction mechanisms, which dictate their performance characteristics, from release speed to the nature of their byproducts.
Photolysis Mechanism and Byproducts
The mechanism of photocleavage is a critical differentiator. The pHP group undergoes a clean and efficient rearrangement, while the NB group's cleavage results in potentially reactive and interfering byproducts.
-
p-Hydroxyphenyl (pHP) Group: Upon UV irradiation, the pHP group attached to a substrate (e.g., a carboxylate) undergoes a "photo-Favorskii" rearrangement. This intramolecular rearrangement proceeds through a putative spirodione intermediate, yielding the uncaged substrate and a single, stable byproduct: p-hydroxyphenylacetic acid.[1][2] A key advantage is that the photoproducts are transparent at the typical irradiation wavelengths (≥280 nm), which prevents the byproduct from absorbing subsequent photons and allows for the complete photolysis of the caged compound.[2]
// Nodes pHP_Caged [label="p-Hydroxyphenyl Caged\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcitedState [label="Excited Triplet\nState", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Spiro-dienone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Uncaged Substrate +\np-Hydroxyphenylacetic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pHP_Caged -> ExcitedState [label=" hν "]; ExcitedState -> Intermediate [label=" Photo-Favorskii\nRearrangement "]; Intermediate -> Products [label=" H₂O "]; } .enddot Caption: Photolysis mechanism of the p-hydroxyphenyl (pHP) group.
-
o-Nitrobenzyl (NB) Group: The photolysis of NB proceeds via a Norrish Type II reaction.[1] Excitation of the nitro group leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rearranges and hydrolyzes to release the caged molecule. However, this process also generates an o-nitrosobenzaldehyde (or related ketone) byproduct.[3] This byproduct is problematic as it is chemically reactive, potentially toxic to biological systems, and often absorbs light more strongly than the original caged compound, leading to incomplete uncaging and interference with spectroscopic measurements.[3]
// Nodes NB_Caged [label="o-Nitrobenzyl Caged\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcitedState [label="Excited\nState", fillcolor="#F1F3F4", fontcolor="#202124"]; AciNitro [label="Aci-nitro\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Uncaged Substrate +\no-Nitroso Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NB_Caged -> ExcitedState [label=" hν "]; ExcitedState -> AciNitro [label=" Intramolecular\nH-abstraction "]; AciNitro -> Products [label=" Rearrangement\n& Hydrolysis "]; } .enddot Caption: Photolysis mechanism of the o-nitrobenzyl (NB) group.
Quantitative Performance Data
The superiority of the pHP group is evident in its key photochemical performance metrics, particularly its rapid release kinetics and high quantum efficiency.
| Parameter | p-Hydroxyphenyl (pHP) Group | o-Nitrobenzyl (NB) Group & Derivatives | Advantage |
| Release Rate (k_release) | > 10⁸ s⁻¹ (cleavage in nanoseconds or less)[1][2] | ~10⁶ s⁻¹ (cleavage in microseconds at best)[3] | pHP |
| Quantum Yield (Φ) | 0.1 - 0.4 (general); up to ~1.0 for good leaving groups.[1][4] | 0.01 - 0.4 (highly variable); often low (0.001-0.01) for red-shifted derivatives.[4][5] | pHP |
| Primary Byproduct | p-hydroxyphenylacetic acid (single, non-interfering) | o-nitroso aromatic ketones/aldehydes (reactive, absorbing, potentially toxic)[3] | pHP |
| Aqueous Solubility | Generally good hydrophilicity.[4] | Variable; often requires modification to improve solubility. | pHP |
| Typical λmax (unmodified) | ~287 nm (can shift to ~340 nm at basic pH)[6] | ~267 nm (highly tunable with substituents)[6] | Comparable |
| 2-Photon Cross-Section (δ) | >10 GM for the core chromophore.[7] | 0.01 - 11 GM (highly dependent on derivative).[5][8] | pHP |
Key Advantages of pHP over Nitrobenzyl
-
Ultra-Fast Release Kinetics: The pHP group releases substrates on a nanosecond timescale, over two orders of magnitude faster than NB.[1][3] This is critical for studying rapid biological processes such as enzyme catalysis, ion channel gating, and signal transduction.[4]
-
Higher Quantum Efficiency: pHP cages generally exhibit higher quantum yields, meaning more molecules are uncaged per photon absorbed.[1][3] This allows for the use of lower light doses, minimizing potential phototoxicity and sample damage.
-
Clean and Biocompatible Byproducts: The sole formation of p-hydroxyphenylacetic acid avoids the cytotoxicity and experimental artifacts associated with the reactive nitroso byproducts of NB photolysis.[3][9]
-
Complete Photorelease: Because the pHP photoproduct does not absorb at the excitation wavelength, the photorelease can be driven to completion, ensuring a high yield of the active molecule.[2]
Experimental Protocols
Determination of Photolysis Quantum Yield (Φ)
The quantum yield is the ratio of the number of molecules uncaged to the number of photons absorbed. It is a critical measure of the efficiency of a photolabile group.
Methodology:
-
Actinometry: A chemical actinometer with a well-characterized quantum yield at the desired wavelength (e.g., potassium ferrioxalate) is used to measure the photon flux of the light source.
-
Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline for biological applications) at a concentration where the absorbance at the irradiation wavelength is known and typically between 0.1 and 1.0.
-
Irradiation: Irradiate the sample and the actinometer in parallel using a collimated beam from a monochromatic light source (e.g., a laser or a lamp with a bandpass filter). Stir the solution during irradiation to ensure homogeneity.
-
Analysis: At various time points, withdraw aliquots and quantify the amount of released substrate and/or the disappearance of the starting caged compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy if the products and reactants have distinct spectra.
-
Calculation: The quantum yield (Φ_sample) is calculated using the following formula: Φ_sample = Φ_act * (m_sample / A_sample) * (A_act / m_act) where Φ_act is the quantum yield of the actinometer, m is the rate of conversion (moles per second) for the sample and actinometer, and A is the fraction of light absorbed by each solution at the irradiation wavelength.
Assessment of Byproduct Cytotoxicity
This protocol determines if the photolysis byproducts have a toxic effect on living cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate and grow to ~80% confluency.
-
Byproduct Generation: Prepare a solution of the caged compound at a relevant concentration. Irradiate the solution until photolysis is complete to generate the byproducts. As a control, use an identical solution that has not been irradiated.
-
Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing varying concentrations of the irradiated (byproduct-containing) solution, the non-irradiated caged compound, and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Viability Assay (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
-
Analysis: Compare the absorbance values of the cells treated with photolysis byproducts to the control groups. A significant decrease in absorbance indicates cytotoxicity. This method will typically show significantly lower cytotoxicity for the byproducts of pHP photolysis compared to those from NB.
Conclusion
For time-resolved biochemical and physiological investigations, the p-hydroxyphenyl photolabile group offers a clear and decisive advantage over traditional nitrobenzyl-based cages. Its combination of nanosecond release kinetics, high quantum efficiency, and generation of a single, non-toxic byproduct makes it an ideal choice for applications requiring high precision and biocompatibility. While NB groups may still have utility in applications where release speed is not critical, researchers aiming to probe the dynamics of complex biological systems will find the superior performance of pHP cages to be enabling for their experiments.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
